Propyl carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
propyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-3-7-4(5)6/h2-3H2,1H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTOKMNHRPSGFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060833 | |
| Record name | Propyl carbamate | |
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Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] Powder; [MSDSonline] | |
| Record name | n-Propyl carbamate | |
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Boiling Point |
196 °C | |
| Record name | PROPYL CARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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Solubility |
SOL IN WATER, ETHANOL & DIETHYL ETHER, SOL IN ACETONE, In water, 7.64X10+4 mg/L at 25 °C | |
| Record name | PROPYL CARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1 MM HG @ 52.4 °C | |
| Record name | PROPYL CARBAMATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2588 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
PRISMS | |
CAS No. |
627-12-3 | |
| Record name | Propyl carbamate | |
| Source | CAS Common Chemistry | |
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| Record name | Propyl carbamate | |
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| Record name | PROPYL CARBAMATE | |
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| Record name | Carbamic acid, propyl ester | |
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| Record name | Propyl carbamate | |
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| Record name | Propyl carbamate | |
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| Record name | PROPYLCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOL3EUA03Q | |
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| Record name | PROPYL CARBAMATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2588 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
60 °C | |
| Record name | PROPYL CARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2588 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Propyl carbamate chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of Propyl Carbamate (B1207046)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl carbamate, also known as n-propyl carbamate, is an organic compound belonging to the carbamate class of chemicals. Carbamates are esters of carbamic acid. This compound serves as a chemical intermediate, notably in the production of dimethylol this compound-based resins utilized as durable-press finishes for textiles.[1] This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies.
Chemical Structure
The chemical structure of this compound consists of a propyl ester of carbamic acid. The central carbonyl group is bonded to an amino group and a propoxy group.
Molecular Formula: C₄H₉NO₂[1][2]
Structural Identifiers:
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Units | Reference |
| Molecular Weight | 103.12 | g/mol | [2][3] |
| Physical State | Solid, Prisms | - | [3] |
| Melting Point | 57 - 62 | °C | [3] |
| Boiling Point | 195 - 196 | °C | [4][5] |
| Solubility in Water | 7.64 x 10⁴ | mg/L at 25°C | [5] |
| Other Solubilities | Soluble in ethanol, diethyl ether, and acetone. | - | [5] |
| Density | 1.013 | g/cm³ | [6] |
| Vapor Pressure | 1 | mm Hg at 52.4°C | [5] |
| LogP (Octanol-Water Partition Coefficient) | 0.36 | - | [3][5] |
Experimental Protocols
Synthesis of this compound
A historical and fundamental method for the synthesis of this compound involves the reaction of urea (B33335) with an excess of propan-1-ol.[1]
Principle: The reaction involves the nucleophilic attack of the hydroxyl group of propan-1-ol on one of the carbonyl carbons of urea, leading to the displacement of ammonia (B1221849) and the formation of the carbamate ester.
Materials:
-
Urea
-
Propan-1-ol (n-propyl alcohol)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine urea with a molar excess of propan-1-ol.
-
Attach a reflux condenser to the flask.
-
Heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by the evolution of ammonia gas.
-
Continue refluxing until the evolution of ammonia ceases, indicating the reaction is complete.
-
After cooling, the excess propan-1-ol can be removed by distillation.
-
The resulting crude this compound can be purified by recrystallization or distillation under reduced pressure.
Determination of Melting Point
The melting point of this compound can be determined using a standard melting point apparatus.
Materials:
-
Purified this compound
-
Capillary tubes
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is dry and finely powdered. Use a mortar and pestle to grind the crystals if necessary.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20°C below the expected melting point (around 60°C).
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable method for the identification and quantification of this compound.
Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then ionized and fragmented in the mass spectrometer, and the resulting mass spectrum provides a unique fingerprint for identification.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD)
-
Capillary column (e.g., DB-5ms or equivalent)
-
Helium carrier gas
-
Syringe for sample injection
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., dichloromethane (B109758) or acetone) to prepare a stock solution. Create a series of calibration standards by serial dilution.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 200°C at a rate of 10°C/min.
-
Carrier Gas Flow Rate: 1 mL/min (Helium)
-
MSD Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-200
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample or standard into the GC.
-
Data Interpretation: Identify the this compound peak in the chromatogram based on its retention time. Confirm the identity by comparing the mass spectrum of the peak with a reference spectrum. Quantify the amount of this compound by comparing the peak area to the calibration curve.
Metabolism and Toxicology
The metabolism of carbamates, in general, involves two primary pathways: hydrolysis of the ester linkage and oxidation of the alkyl side chain.[7] For this compound, this would involve hydrolysis to carbamic acid (which is unstable and decomposes to ammonia and carbon dioxide) and propan-1-ol, and oxidation of the propyl group. Studies on rats have shown that after administration, both this compound and its N-hydroxy metabolite are excreted in the urine.[1]
Carbamates as a class are known for their potential to inhibit acetylcholinesterase, an enzyme critical for nerve function. However, the toxicity can vary significantly depending on the specific structure of the carbamate.
Visualizations
Logical Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of a sample for the presence and quantity of this compound.
Caption: A logical workflow for the analysis of this compound.
Synthesis Pathway of this compound
This diagram shows the chemical reaction for the synthesis of this compound from urea and propan-1-ol.
Caption: Synthesis of this compound from urea and propan-1-ol.
References
- 1. This compound | C4H9NO2 | CID 12306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102531965A - Synthesis method for carisoprodol - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. The relationship between binding to cytochrome P-450 and metabolism of n-alkyl carbamates in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Propyl Carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for propyl carbamate (B1207046), a valuable intermediate in various chemical industries. The document details several core methodologies, presenting quantitative data in structured tables for comparative analysis, and includes detailed experimental protocols for key reactions. Furthermore, logical workflows and reaction pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical processes involved.
Introduction
Propyl carbamate (n-propyl carbamate) is an organic compound with the chemical formula C₄H₉NO₂. It serves as a significant building block in the synthesis of various materials, including resins and pharmaceuticals. The efficient and safe synthesis of this compound is, therefore, a subject of considerable interest in both academic and industrial research. This guide explores the most pertinent synthesis routes, ranging from classical methods to modern, phosgene-free alternatives.
Core Synthesis Pathways
Several distinct pathways for the synthesis of this compound have been established. These can be broadly categorized as follows:
-
Reaction of Urea (B33335) with n-Propanol: The traditional and most direct method.
-
From Propyl Chloroformate: A versatile route involving a reactive intermediate.
-
Phosgene-Free Methods: Modern, safer alternatives utilizing reagents like carbon dioxide or dialkyl carbonates.
-
Curtius Rearrangement: A pathway involving the rearrangement of an acyl azide (B81097).
The following sections will delve into the specifics of each of these pathways.
Synthesis from Urea and n-Propanol
This classical method, first reported by Cahours in 1873, involves the direct reaction of urea with n-propanol. The reaction is typically carried out at elevated temperatures, leading to the formation of this compound and ammonia (B1221849) as a byproduct. While straightforward, this method often requires long reaction times and high temperatures to achieve satisfactory yields.
Reaction Scheme:
A detailed protocol for the synthesis of n-butyl carbamate from urea and n-butanol provides a strong template for the synthesis of this compound. The following is an adapted procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, charge n-propanol.
-
Reagent Addition: Gradually add urea to the warmed n-propanol with agitation to ensure dissolution.
-
Reflux: Heat the mixture to reflux and maintain for an extended period (e.g., 30 hours). Ammonia gas will be evolved during this time.
-
Workup: After cooling, the reaction mixture can be subjected to distillation to remove excess n-propanol. The remaining solid can be purified by recrystallization from a suitable solvent.
The following table summarizes typical reaction conditions and yields for the synthesis of alkyl carbamates from urea and alcohols, which can be considered analogous to the this compound synthesis.
| Parameter | Value | Reference |
| Reactants | Urea, n-Propanol | |
| Catalyst | None (thermal) or various metal oxides | |
| Temperature | 100-200 °C | [1] |
| Pressure | 0.1-2.0 MPa | [1] |
| Reaction Time | 1-12 hours (with catalyst) | [1] |
| Yield | Up to 95% (for ethyl carbamate) | [1] |
Logical Workflow for Synthesis from Urea and n-Propanol
Caption: Workflow for the synthesis of this compound from urea and n-propanol.
Synthesis from Propyl Chloroformate
This method involves the reaction of propyl chloroformate with a source of ammonia. Propyl chloroformate is a more reactive reagent than urea, allowing for milder reaction conditions. However, propyl chloroformate is a hazardous substance and requires careful handling.
Reaction Scheme:
-
Reaction Setup: A solution of propyl chloroformate in an inert solvent (e.g., diethyl ether, dichloromethane) is prepared in a reaction vessel cooled in an ice bath.
-
Ammonia Addition: Aqueous or gaseous ammonia is added dropwise or bubbled through the solution with vigorous stirring.
-
Reaction: The reaction is typically rapid and exothermic. The mixture is stirred for a short period after the addition is complete.
-
Workup: The resulting mixture is washed with water to remove ammonium (B1175870) chloride. The organic layer is dried over an anhydrous salt (e.g., MgSO₄) and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or distillation.
| Parameter | Value |
| Reactants | Propyl Chloroformate, Ammonia |
| Solvent | Diethyl ether, Dichloromethane |
| Temperature | 0-25 °C |
| Reaction Time | Typically < 1 hour |
| Yield | Generally high (>80%) |
Reaction Pathway for Synthesis from Propyl Chloroformate
Caption: Reaction pathway for the synthesis of this compound from propyl chloroformate.
Phosgene-Free Synthesis Routes
Due to the high toxicity of phosgene (B1210022) and related reagents like chloroformates, significant research has been dedicated to developing safer, "phosgene-free" methods for carbamate synthesis.
This approach utilizes carbon dioxide as a C1 source, an amine (in this case, ammonia or a protected form), and an alkylating agent (a propyl halide). The reaction is typically carried out in the presence of a base.
Reaction Scheme (Conceptual for Propylamine):
This method is highly attractive from a green chemistry perspective but often requires optimization of catalysts and reaction conditions to achieve high selectivity and yield.
The reaction of amines with dialkyl carbonates, such as dimethyl carbonate (DMC), offers another phosgene-free route. This method involves the aminolysis of the carbonate.
Reaction Scheme (Conceptual for Propylamine and Dimethyl Carbonate):
Further reaction or transesterification would be needed to obtain this compound. A more direct route would involve the reaction of ammonia with dipropyl carbonate.
| Parameter | CO₂ Method | Dialkyl Carbonate Method |
| Reactants | Amine, CO₂, Alkyl Halide | Amine, Dialkyl Carbonate |
| Catalyst | Often requires a catalyst (e.g., ionic liquids, superbases) | Can be catalyzed by bases or metal complexes |
| Temperature | 25-150 °C | 40-200 °C |
| Pressure | Can be atmospheric or elevated CO₂ pressure | Generally atmospheric |
| Yield | Variable, can be high (>90%) with optimized systems | Generally good to excellent (>90%) |
Generalized Phosgene-Free Synthesis Workflow
Caption: Generalized workflow for phosgene-free synthesis of this compound.
Synthesis via Curtius Rearrangement
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be trapped by an alcohol to form a carbamate.[2][3][4] For the synthesis of this compound, this would involve the rearrangement of propoxycarbonyl azide.
Reaction Scheme:
-
Formation of Acyl Azide: CH₃CH₂CH₂O-CO-Cl + NaN₃ → CH₃CH₂CH₂O-CO-N₃ + NaCl
-
Curtius Rearrangement: CH₃CH₂CH₂O-CO-N₃ → [CH₃CH₂CH₂O-N=C=O] (unstable) → CH₃CH₂CH₂-N=C=O + N₂
-
Trapping with Propanol (Hypothetical for N-propyl-propyl carbamate): CH₃CH₂CH₂-N=C=O + CH₃CH₂CH₂OH → CH₃CH₂CH₂NH-CO-O-CH₂CH₂CH₃
To obtain the unsubstituted this compound, the isocyanate generated would need to be trapped differently, or the starting material would be different. A more direct approach to this compound would involve the Curtius rearrangement of an acyl azide derived from a suitable carboxylic acid, followed by trapping of the resulting isocyanate with n-propanol.
This pathway is particularly useful for synthesizing complex carbamates with retention of stereochemistry.
Summary and Comparison of Pathways
| Synthesis Pathway | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |
| Urea + n-Propanol | Urea, n-Propanol | High temperature | Inexpensive starting materials, simple procedure | High energy consumption, long reaction times, moderate yields |
| Propyl Chloroformate | Propyl Chloroformate, Ammonia | Low temperature | High yields, fast reaction | Use of hazardous and corrosive chloroformate |
| Phosgene-Free (CO₂) | Amine, CO₂, Propyl Halide | Catalyst, base | Utilizes a renewable C1 source, "green" approach | May require high pressure, catalyst development needed |
| Phosgene-Free (DMC) | Amine, Dimethyl Carbonate | Catalyst | Avoids hazardous reagents, good yields | May require higher temperatures |
| Curtius Rearrangement | Carboxylic acid derivative, Azide | Heat or UV light | High stereospecificity, versatile | Use of potentially explosive azides |
Conclusion
The synthesis of this compound can be achieved through a variety of pathways, each with its own set of advantages and disadvantages. The classical method using urea and n-propanol remains a viable option due to its simplicity and low cost of starting materials. The use of propyl chloroformate offers a high-yield, rapid alternative, albeit with significant safety concerns. For future-oriented and sustainable manufacturing, the phosgene-free routes, particularly those utilizing carbon dioxide or dialkyl carbonates, represent the most promising avenues for further research and development. The Curtius rearrangement provides a more specialized route for the synthesis of complex carbamates where stereochemical integrity is paramount. The choice of the optimal synthesis pathway will ultimately depend on the specific requirements of the application, including scale, cost, safety considerations, and the desired purity of the final product.
References
- 1. CN1865241A - Ethyl carbamate and its preparation method - Google Patents [patents.google.com]
- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 3. Curtius Rearrangement [organic-chemistry.org]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of n-Propyl Carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical properties of n-propyl carbamate (B1207046) (CAS No: 627-12-3). The document is intended for researchers, scientists, and professionals in drug development who require detailed and accurate data on this compound. The guide includes a consolidated table of physical properties, detailed experimental protocols for their determination, and a visualization of a key synthesis pathway.
Core Physical Properties of n-Propyl Carbamate
The physical characteristics of n-propyl carbamate are crucial for its handling, formulation, and application in various scientific contexts. A summary of its key physical properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉NO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 103.12 g/mol | --INVALID-LINK--[1][2] |
| Appearance | White solid, prisms | --INVALID-LINK--[3], --INVALID-LINK--[4] |
| Melting Point | 60-63 °C | --INVALID-LINK--[3][5][6] |
| Boiling Point | 196 °C at 760 mmHg92-93 °C at 12 mmHg | --INVALID-LINK--[3][5][6] |
| Density | 1.013 g/cm³ | --INVALID-LINK--[3][5][6] |
| Refractive Index | 1.422 | --INVALID-LINK--[5][6] |
| Water Solubility | 7.64 x 10⁴ mg/L at 25 °C | --INVALID-LINK--[5] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) and diethyl ether. | --INVALID-LINK--[3] |
| Vapor Pressure | 1 mmHg at 52.4 °C | --INVALID-LINK--[5], --INVALID-LINK--[4] |
| LogP (Octanol/Water Partition Coefficient) | 0.36 | --INVALID-LINK--[3] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of n-propyl carbamate.
Melting Point Determination
The melting point of n-propyl carbamate is determined using the capillary method. A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, which is then placed in a melting point apparatus.[6] The apparatus is heated slowly, and the temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.[7][8]
Boiling Point Determination
The boiling point of n-propyl carbamate at atmospheric pressure is determined by distillation.[9] For measurements at reduced pressure, a vacuum distillation setup is employed. The temperature of the vapor that is in equilibrium with the boiling liquid is measured to obtain the boiling point.[1]
Density Measurement
The density of n-propyl carbamate can be determined using a pycnometer. The pycnometer is first weighed empty, then filled with the substance, and weighed again. The volume of the substance is determined by calibrating the pycnometer with a liquid of known density, such as water. The density is then calculated by dividing the mass of the substance by its volume.
Refractive Index Measurement
The refractive index of n-propyl carbamate is measured using an Abbe refractometer. A few drops of the molten substance are placed on the prism of the refractometer. Light is passed through the sample, and the angle of refraction is measured. The refractive index is then read directly from the instrument's scale. The temperature must be controlled and recorded as the refractive index is temperature-dependent.[10]
Solubility Determination
The solubility of n-propyl carbamate in water and organic solvents is determined by the saturation shake-flask method. An excess amount of the solid is added to a known volume of the solvent in a flask. The flask is then agitated in a constant temperature bath until equilibrium is reached. The saturated solution is filtered, and the concentration of n-propyl carbamate in the filtrate is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC).[11]
Synthesis of n-Propyl Carbamate
One of the earliest and most straightforward methods for the synthesis of n-propyl carbamate is the reaction of urea (B33335) with an excess of n-propyl alcohol.[2] The reaction involves the nucleophilic attack of the alcohol on the carbonyl group of urea, leading to the formation of the carbamate and ammonia (B1221849) as a byproduct.
References
- 1. Propylcarbamate [webbook.nist.gov]
- 2. Propyl carbamate | C4H9NO2 | CID 12306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Methyl Carbamate | C2H5NO2 | CID 11722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. propyl carbamate627-12-3,Purity96%_Chemical Point UG [molbase.com]
- 7. 627-12-3 | CAS DataBase [m.chemicalbook.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. Propylcarbamate [webbook.nist.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Propylcarbamate [webbook.nist.gov]
Propyl Carbamate: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of propyl carbamate (B1207046) in various organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this guide combines known qualitative information with predictive assessments based on the solubility of structurally similar carbamates. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility data and to synthesize and purify the compound for their specific applications.
Introduction to Propyl Carbamate
This compound (n-propyl carbamate) is an organic compound and an ester of carbamic acid. It presents as a white crystalline solid and has applications as a chemical intermediate, particularly in the synthesis of resins.[1] Understanding its solubility in different organic solvents is crucial for its use in synthesis, purification, formulation, and various other research and development activities.
Solubility Profile of this compound
The solubility of a compound is influenced by its molecular structure, including polarity, hydrogen bonding capability, and molecular size, as well as the properties of the solvent. This compound possesses both a polar carbamate group (-OCONH₂) capable of hydrogen bonding and a nonpolar propyl group. This amphiphilic nature suggests its solubility will vary across a range of organic solvents.
Qualitative Solubility
Qualitative data indicates that this compound is soluble in several common organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Soluble | [1] |
| Ethanol | Soluble | [1] |
| Diethyl Ether | Soluble | [1] |
| Acetone | Soluble |
Predictive Quantitative Solubility
In the absence of specific quantitative solubility data for this compound, the following table provides an estimated solubility profile based on data from structurally related alkyl carbamates, such as ethyl carbamate and butyl carbamate.[2][3][4] These values should be considered as predictive and are best confirmed through experimental determination.
Table 2: Predictive Quantitative Solubility of this compound and Analogs
| Solvent | Compound | Temperature (°C) | Solubility | Notes |
| Water | n-Butyl Carbamate | 37 | 2.58 x 10⁴ mg/L | [3] |
| Chloroform | n-Butyl Carbamate | Not Specified | Slightly Soluble | [3] |
| Benzene | Ethyl Carbamate | Not Specified | Very Soluble | [4] |
Disclaimer: The quantitative data presented for related compounds is for estimation purposes only. Actual solubility of this compound may vary.
Experimental Protocols
For researchers requiring precise solubility data, the following experimental protocols for the synthesis, purification, and solubility determination of this compound are provided.
Synthesis of this compound
This compound can be synthesized by the reaction of n-propyl chloroformate with ammonia.
Materials:
-
n-Propyl chloroformate
-
Ammonium (B1175870) hydroxide (B78521) (28-30%)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve n-propyl chloroformate in dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add ammonium hydroxide dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with deionized water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.
Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a crystalline solid.
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., ethanol/water, toluene)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
Solubility Determination
The following are two common methods for the quantitative determination of solubility.
-
Preparation of Saturated Solution: Add an excess amount of purified this compound to a known volume of the desired organic solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filtration: Filter the saturated solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.
-
Solvent Evaporation: Accurately weigh a known volume of the clear filtrate into a pre-weighed container.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is obtained.
-
Calculation: The solubility can be calculated in terms of g/100 mL or other desired units based on the weight of the dissolved solid and the volume of the filtrate taken.
This method is suitable if this compound has a chromophore that absorbs in the UV-Vis region and the solvent is transparent in that region.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) and construct a calibration curve of absorbance versus concentration.
-
Preparation of Saturated Solution: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Dilution: After filtration, dilute a known volume of the saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.
-
Calculation: Determine the concentration of the diluted solution from the calibration curve and then calculate the original concentration in the saturated solution, which represents the solubility.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis, purification, and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
References
Propyl Carbamate (CAS No. 627-12-3): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of propyl carbamate (B1207046) (CAS No. 627-12-3), a versatile organic compound with applications ranging from chemical synthesis to industrial processes. This document consolidates essential information on its physicochemical properties, synthesis methodologies, toxicological profile, and key applications, with a focus on providing practical and detailed data for laboratory and development settings.
Chemical and Physical Properties
Propyl carbamate, also known as n-propyl carbamate or propyl urethane, is the ester of carbamic acid and propanol. It is a stable compound under normal conditions and serves as a valuable intermediate in various chemical reactions.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Unit |
| Molecular Formula | C₄H₉NO₂ | - |
| Molecular Weight | 103.12 | g/mol |
| CAS Number | 627-12-3 | - |
| Appearance | White crystalline solid | - |
| Melting Point | 60-63 | °C |
| Boiling Point | 196 | °C |
| Flash Point | 97 | °C |
| Solubility in Water | Moderately soluble | - |
| LogP (Octanol-Water Partition Coefficient) | 0.9 | - |
Synthesis of this compound
This compound can be synthesized through several routes. One common and well-established method involves the reaction of urea (B33335) with an excess of n-propyl alcohol. This reaction is typically carried out under reflux conditions. Another approach is the reaction of propyl chloroformate with ammonia (B1221849).
Experimental Protocol: Synthesis from Urea and n-Propanol
This protocol is adapted from the synthesis of homologous alkyl carbamates and provides a reliable method for the preparation of this compound in a laboratory setting.
Materials:
-
n-Propanol
-
Urea
-
Ligroin (b.p. 60-90 °C)
-
Round-bottom flask (2 L)
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Büchner funnel and filter flask
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a 2-liter round-bottomed flask equipped with a reflux condenser, place 13.1 moles of n-propanol.
-
Addition of Urea: Warm the n-propanol and add 3 moles of urea in small portions with agitation. Ensure the urea dissolves without melting and forming a separate layer. The final portions of urea can be dissolved by bringing the solution to a boil.
-
Reflux: Reflux the solution for 30 hours. During this period, ammonia gas will be evolved and escape from the top of the condenser.
-
Distillation: After the reflux period, remove the reflux condenser and set up for distillation. Distill the excess n-propanol until the temperature of the liquid in the flask reaches 150°C. The distillate, containing n-propanol and dissolved ammonia, can be reused in subsequent syntheses.
-
Isolation and Purification: The material remaining in the flask will solidify upon cooling.
-
Add 1 liter of ligroin (b.p. 60-90°C) to the solid and boil the mixture.
-
Filter the hot mixture to separate the undissolved solid.
-
Boil the remaining solid with two additional 100 mL portions of ligroin, filtering after each boiling.
-
Wash the final solid product on the filter with an additional 100 mL of warm ligroin.
-
-
Drying: The purified this compound is then dried to remove any remaining solvent.
Figure 1: Workflow for the synthesis and purification of this compound.
Biological Activity and Mechanism of Action
While this compound itself is not a widely used therapeutic agent, the carbamate functional group is present in numerous pharmaceuticals. The primary mechanism of toxicity for many carbamates, particularly insecticidal carbamates, is the inhibition of acetylcholinesterase (AChE).
AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132) at neuromuscular junctions and cholinergic synapses in the central nervous system. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of nerve and muscle cells. This can lead to a range of symptoms from muscle twitching and paralysis to respiratory failure. The inhibition of AChE by carbamates is reversible, in contrast to the irreversible inhibition caused by organophosphates.
Figure 2: Signaling pathway of acetylcholinesterase inhibition by carbamates.
Applications
The primary industrial application of this compound is as a chemical intermediate in the synthesis of other compounds. Notably, it is a precursor to dimethylol this compound-based resins, which are utilized in the textile industry as durable-press fabric finishes.[2]
Textile Finishing
Dimethylol this compound resins are applied to fabrics, particularly polyester/cotton blends, to impart wrinkle resistance and dimensional stability. The application process typically involves impregnating the fabric with a solution containing the resin and a catalyst, followed by drying and curing at elevated temperatures. This process cross-links the cellulose (B213188) fibers in the fabric, enhancing its resilience.
Figure 3: Logical workflow for the application of this compound-derived resins in textile finishing.
Toxicological and Safety Information
This compound is classified as harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.
Acute Toxicity Data
| Route of Exposure | Species | LD50 Value | Unit |
| Oral | Rat | 1320 - 1877 | mg/kg |
| Oral | Mouse | 1800 | mg/kg |
Environmental Fate
This compound has a low potential for bioaccumulation in aquatic organisms. It is expected to have very high mobility in soil. Studies have shown that it is not readily biodegradable in water.
| Parameter | Value | Unit |
| Bioaccumulation Factor (BCF) | 1.1 (estimated) | - |
| Soil Adsorption Coefficient (Koc) | 37 (estimated) | - |
Conclusion
This compound (CAS No. 627-12-3) is a valuable chemical intermediate with well-defined physicochemical properties. Its synthesis is achievable through straightforward laboratory procedures. While its direct biological applications are limited, its role as a precursor in the production of textile finishing resins highlights its industrial importance. Understanding its toxicological profile and handling requirements is crucial for its safe use in research and manufacturing. This guide provides a foundational understanding for professionals working with or exploring the applications of this compound.
References
An In-depth Technical Guide to Propyl Carbamate: Molecular Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of propyl carbamate (B1207046), detailing its fundamental chemical properties, established experimental protocols for its synthesis and analysis, and insights into its biological activities. The information is curated to support research and development activities in the fields of chemistry and life sciences.
Core Molecular and Physical Properties
Propyl carbamate, also known as n-propyl carbamate, is a carbamate ester with the molecular formula C₄H₉NO₂.[1][2][3][4][5] Its chemical structure consists of a propyl ester of carbamic acid.
| Property | Value | Reference |
| Molecular Formula | C₄H₉NO₂ | [1][5] |
| Molecular Weight | 103.12 g/mol | [1][5][6] |
| IUPAC Name | This compound | [1][6] |
| CAS Number | 627-12-3 | [2][3] |
| Physical Form | Solid | |
| Synonyms | n-Propyl carbamate, Propyl urethane | [2][3] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research. The following sections outline common experimental procedures.
This compound can be synthesized through several routes. A historical method involves the reaction of urea (B33335) with an excess of propan-1-ol.[2] Another established method is the treatment of propan-1-ol with cyanogen (B1215507) chloride in the presence of hydrochloric acid.[2] A general and modern approach for carbamate synthesis involves the three-component coupling of an amine, carbon dioxide, and an alkyl halide.
General Protocol for Carbamate Synthesis:
A generalized workflow for the synthesis and purification of a carbamate, such as this compound, is depicted below. This process typically involves the reaction of an alcohol with a source of the carbamoyl (B1232498) group, followed by work-up and purification steps.
The identity and purity of synthesized this compound are confirmed using various analytical techniques.
| Analytical Technique | Purpose | Key Parameters |
| ¹H NMR Spectroscopy | Structural elucidation | Chemical shifts and coupling constants of protons on the propyl chain and the amine group. |
| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorption bands for N-H stretching, C=O stretching, and C-O stretching of the carbamate group. |
| Gas Chromatography (GC) | Purity assessment and quantification | Retention time is specific to the compound under defined column and temperature conditions. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification | Used for the analysis of carbamates, often with post-column derivatization for enhanced detection. |
Experimental Details for Spectroscopic Analysis:
-
¹H NMR Spectroscopy: Spectra can be recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent.
-
Infrared (IR) Spectroscopy: IR spectra are typically obtained using potassium bromide (KBr) pellets on an FTIR spectrophotometer.
Biological Activity and Toxicological Profile
The biological effects of this compound and related carbamate compounds are of significant interest in toxicology and drug development.
Many carbamate compounds, particularly those used as insecticides, exert their biological effects by inhibiting the enzyme acetylcholinesterase (AChE).[7][8][9][10][11] This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132) at nerve synapses, resulting in continuous nerve stimulation.[10][11]
This compound has been investigated for its toxicological properties, with studies indicating potential health risks.
| Toxicological Endpoint | Finding | Reference |
| Carcinogenicity | Classified as a possible carcinogen in animals. | [2] |
| Genotoxicity | Shown to bind to DNA in mouse liver, although at a lower level compared to ethyl carbamate. | [1][2] |
| Teratogenicity | In animal studies (Syrian hamsters), this compound has demonstrated teratogenic effects. | [1] |
| Acute Toxicity | Harmful if swallowed and causes skin and serious eye irritation. May also cause respiratory irritation. | [3] |
It is important to note that while the primary mechanism of action for many carbamate insecticides is AChE inhibition, the full toxicological profile of this compound in mammals and its potential involvement in other signaling pathways are areas of ongoing research.
This technical guide serves as a foundational resource for professionals working with this compound. For detailed experimental procedures and safety information, it is essential to consult the primary literature and relevant safety data sheets.
References
- 1. This compound | C4H9NO2 | CID 12306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carcinogenesis by carbamic acid esters and their binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Synthesis and biological activity of carbamate-linked cationic lipids for gene delivery in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianjpr.com [asianjpr.com]
- 6. Discovery of Aromatic Carbamates that Confer Neuroprotective Activity by Enhancing Autophagy and Inducing the Anti-Apoptotic Protein B-Cell Lymphoma 2 (Bcl-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbamate - Wikipedia [en.wikipedia.org]
- 8. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Carbamate Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 10. arsdcollege.ac.in [arsdcollege.ac.in]
- 11. Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning | Journal of Pioneering Medical Sciences [jpmsonline.com]
Propyl Carbamate: An In-depth Technical Guide to Stability and Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propyl carbamate (B1207046), a simple alkyl ester of carbamic acid, finds application as a chemical intermediate. Understanding its stability profile and the nature of its degradation products is crucial for ensuring the quality, safety, and efficacy of any related drug substance or product. This technical guide provides a comprehensive overview of the stability of propyl carbamate under various stress conditions, including hydrolysis, temperature, and light. It details the primary degradation pathways and identifies potential degradation products. Furthermore, this guide outlines detailed experimental protocols for conducting forced degradation studies and highlights advanced analytical methodologies for the identification and quantification of this compound and its degradants. All quantitative data are summarized in structured tables for ease of comparison, and key pathways and workflows are visualized using diagrams.
Introduction
This compound (n-propyl carbamate) belongs to the class of organic compounds known as carbamates. Its chemical stability is a critical attribute, particularly in the context of pharmaceutical development, where degradation can lead to loss of potency and the formation of potentially toxic impurities. Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods. This guide synthesizes the available information on the stability and degradation of this compound to support these efforts.
Stability Profile of this compound
The stability of this compound is influenced by several environmental factors, primarily pH, temperature, and light.
Hydrolytic Stability
The hydrolysis of carbamates is subject to both acid and base catalysis. Generally, carbamates are more resistant to hydrolysis than esters but more susceptible than amides.
-
Acidic Conditions: Under acidic conditions, the hydrolysis of simple alkyl carbamates is generally slow. The mechanism typically involves the protonation of the carbonyl oxygen, followed by a nucleophilic attack of water.
-
Neutral Conditions: this compound is expected to be relatively stable at neutral pH.
-
Alkaline Conditions: In alkaline solutions, the hydrolysis of N-unsubstituted carbamates like this compound proceeds via a base-catalyzed elimination-addition mechanism, which is generally faster than in acidic or neutral conditions. The process involves the deprotonation of the nitrogen atom, followed by the elimination of the alkoxide (propoxide) to form an isocyanate intermediate. This intermediate is then rapidly hydrolyzed to carbamic acid, which subsequently decomposes to ammonia (B1221849) and carbon dioxide.
Thermal Stability
Thermal degradation of this compound is expected to occur at elevated temperatures. Studies on analogous simple and substituted alkyl carbamates reveal two primary thermal decomposition pathways:
-
Concerted Pericyclic Elimination: For carbamates with a hydrogen atom on the carbon beta to the oxygen, a six-membered cyclic transition state can lead to the formation of an amine (ammonia in the case of this compound), carbon dioxide, and an alkene (propene).
-
Dissociation into Isocyanate and Alcohol: This pathway involves the cleavage of the ester bond to yield an isocyanate and the corresponding alcohol (propanol). This is a common pathway for N-substituted carbamates. For N-unsubstituted carbamates like this compound, this can also occur, leading to the formation of isocyanic acid and propanol.
A study on the thermal degradation of a related compound, 3-iodo-2-propyl-butylcarbamate, indicated that degradation begins at temperatures above 70°C and follows first-order kinetics[1]. This suggests that this compound is likely stable at ambient temperatures but will degrade upon significant heating. When heated to decomposition, it is reported to emit toxic fumes of nitrogen oxides[2].
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of carbamates. The primary photodegradation pathway for many carbamates involves the cleavage of the carbamate ester bond. For aromatic carbamates, this often leads to the formation of the corresponding phenol. For an aliphatic carbamate like this compound, photolytic cleavage could result in the formation of a propyloxy radical and a carbamoyl (B1232498) radical. These highly reactive species would then undergo further reactions, such as hydrogen abstraction or recombination, to form various degradation products.
Degradation Products
The specific degradation products of this compound will depend on the stress conditions applied. Based on the degradation pathways of analogous carbamates, the following products can be anticipated:
-
Hydrolysis (Alkaline): Propanol, Ammonia, and Carbon Dioxide.
-
Thermal Degradation:
-
Pathway 1: Propene, Ammonia, and Carbon Dioxide.
-
Pathway 2: Propanol and Isocyanic Acid (which may further react or polymerize).
-
-
Photodegradation: A complex mixture of products may be formed due to radical-mediated reactions. Potential products could include propanol, propionaldehyde, and various recombination products.
A study on 3-iodo-2-propyl-butylcarbamate identified several degradation products, including those resulting from deiodination, demethylation, deethynylation, deethylation, and hydroxylation[1]. While this is a more complex molecule, it highlights the variety of degradation products that can be formed.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies for this compound should be designed to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation[3][4][5]. The following are detailed experimental protocols based on ICH guidelines.
Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
Hydrolytic Degradation
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at room temperature for 8 hours.
-
After incubation, neutralize with an appropriate volume of 0.1 M hydrochloric acid.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of purified water.
-
Incubate the solution at 60°C for 48 hours.
-
After incubation, cool to room temperature and dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.
-
Oxidative Degradation
-
To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.
Thermal Degradation
-
Solid State:
-
Place a thin layer of solid this compound in a petri dish.
-
Expose to a temperature of 80°C in a hot air oven for 48 hours.
-
After exposure, dissolve the sample in the mobile phase to a concentration of 0.1 mg/mL for analysis.
-
-
Solution State:
-
Prepare a solution of this compound in purified water at 0.1 mg/mL.
-
Heat the solution at 80°C for 24 hours.
-
Cool to room temperature before analysis.
-
Photolytic Degradation
-
Solid State:
-
Place a thin layer of solid this compound in a quartz petri dish.
-
Expose the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, dissolve the sample in the mobile phase to a concentration of 0.1 mg/mL for analysis.
-
-
Solution State:
-
Prepare a solution of this compound in purified water at 0.1 mg/mL in a quartz flask.
-
Expose the solution to the same light conditions as the solid-state sample.
-
A control solution should be kept in the dark under the same temperature conditions.
-
Analyze the solution directly.
-
Analytical Methodologies
A stability-indicating analytical method is required to separate and quantify this compound from its degradation products. Ultra-High-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS/MS) is a powerful technique for this purpose[6][7].
UPLC-MS/MS Method for this compound and its Degradation Products
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to resolve the parent compound from its more polar and less polar degradation products. A typical starting point would be 5% B, increasing to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification of the parent drug and known degradants. A full scan or product ion scan can be used for the identification of unknown degradation products.
-
MRM Transitions: The precursor ion for this compound ([M+H]⁺, m/z 104.07) and its characteristic product ions would need to be determined by direct infusion of a standard solution.
-
Source Parameters: Capillary voltage, cone voltage, desolvation gas flow, and temperature should be optimized for maximum sensitivity.
-
Data Presentation
Quantitative Data Summary
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation (Estimated) | Major Degradation Products (Predicted) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | Low | Propanol, Ammonia, Carbon Dioxide |
| Alkaline Hydrolysis | 0.1 M NaOH | 8 hours | Room Temp. | High | Propanol, Ammonia, Carbon Dioxide |
| Neutral Hydrolysis | Water | 48 hours | 60°C | Low | Propanol, Ammonia, Carbon Dioxide |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp. | Moderate | Oxidized derivatives |
| Thermal (Solid) | - | 48 hours | 80°C | Moderate | Propene, Ammonia, CO₂, Propanol, Isocyanic Acid |
| Thermal (Solution) | - | 24 hours | 80°C | Moderate | Propene, Ammonia, CO₂, Propanol, Isocyanic Acid |
| Photolytic (Solid) | ICH Q1B | - | Ambient | Moderate | Complex mixture (e.g., Propanol, Propionaldehyde) |
| Photolytic (Solution) | ICH Q1B | - | Ambient | Moderate | Complex mixture (e.g., Propanol, Propionaldehyde) |
Note: The % degradation and major degradation products are estimations based on the general reactivity of carbamates and data from related compounds. Actual results may vary and require experimental confirmation.
Visualizations
Degradation Pathways
Caption: Predicted degradation pathways of this compound.
Experimental Workflow for Forced Degradation
Caption: Workflow for forced degradation studies.
Conclusion
This technical guide provides a thorough overview of the stability and degradation of this compound based on available scientific literature and established principles of chemical stability testing. While specific quantitative kinetic data for this compound is limited, the information presented on analogous compounds, combined with detailed experimental and analytical protocols, offers a robust framework for researchers, scientists, and drug development professionals. The provided degradation pathways and experimental workflows serve as a practical starting point for in-house stability studies. It is imperative to conduct compound-specific forced degradation studies to definitively identify degradation products and establish a comprehensive stability profile for this compound in any given formulation or application.
References
- 1. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative | MDPI [mdpi.com]
- 2. RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the residues of 18 carbamate pesticides in chestnut and pine nut by GPC cleanup and UPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Propyl Carbamate: A Comprehensive Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl carbamate (B1207046), a chemical compound belonging to the carbamate class, has been the subject of toxicological evaluation to determine its potential hazards to human health. This technical guide provides a comprehensive overview of the available toxicological data on propyl carbamate, with a focus on quantitative data, experimental methodologies, and mechanistic insights. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.
Acute Toxicity
Table 1: Acute Toxicity Data for Structurally Related Carbamates
| Test Substance | Route | Species | LD50/LC50 | Reference |
| Ethyl Carbamates | Oral | Rat | 300 - 2000 mg/kg | [1] |
| Ethyl Carbamates | Dermal | Rat | >5000 mg/kg | [1] |
| Carbofuran | Oral | Rat | 8 mg/kg | |
| Carbaryl | Oral | Rat | 12.5 mg/kg |
Genotoxicity
Data on the genotoxicity of this compound is limited. One study reported that it did not induce reverse mutations in Bacillus subtilis in the absence of metabolic activation. Another study on the related compound, urethane (B1682113) (ethyl carbamate), found it to be negative in an in vitro micronucleus test using Chinese hamster ovary (CHO) cells. Comprehensive genotoxicity testing for this compound, including the standard battery of tests (Ames test, in vitro micronucleus or chromosomal aberration assay, and an in vivo test), does not appear to be publicly available.
Table 2: Genotoxicity Data for this compound and Related Compounds
| Test | Test System | Metabolic Activation | Compound | Result | Reference |
| Reverse Mutation | Bacillus subtilis | Without | This compound | Negative | |
| In vitro Micronucleus | CHO cells | Not specified | Urethane | Negative |
Experimental Protocols (General)
While specific protocols for this compound are not available, the following outlines the general methodologies for standard genotoxicity assays as per OECD guidelines.
Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
The Ames test evaluates the potential of a substance to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.
-
Test Strains: A set of bacterial strains with different mutations in the histidine (S. typhimurium) or tryptophan (E. coli) operon are used.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of induced rats, to mimic mammalian metabolism.
-
Procedure: The test substance, at various concentrations, is incubated with the bacterial strains in the presence or absence of the S9 mix. The mixture is then plated on a minimal agar (B569324) medium lacking the required amino acid.
-
Evaluation: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This test identifies substances that cause cytogenetic damage, which results in the formation of micronuclei in the cytoplasm of interphase cells.
-
Cell Lines: Commonly used cell lines include Chinese hamster ovary (CHO), V79, or human peripheral blood lymphocytes.
-
Metabolic Activation: The assay is conducted with and without an S9 metabolic activation system.
-
Procedure: Cell cultures are exposed to the test substance at several concentrations. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes micronuclei easier to score.
-
Evaluation: After treatment, cells are harvested, fixed, and stained. The frequency of micronucleated cells in a population of binucleated cells is determined. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.
Carcinogenicity
This compound has been classified by the International Agency for Research on Cancer (IARC) as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to a lack of human data. However, there is sufficient evidence of carcinogenicity in experimental animals.[2] Specifically, intraperitoneal injection of this compound has been shown to produce lung adenomas in mice.[2]
Table 3: Carcinogenicity Data for this compound
| Species | Strain | Route of Administration | Tumor Type | Reference |
| Mouse | Multiple | Intraperitoneal | Lung adenomas | [2] |
Experimental Protocol: Lung Adenoma Bioassay in Mice (General)
The following describes a general protocol for a lung adenoma bioassay, a common method for assessing the carcinogenic potential of chemicals in mice.
-
Animals: Male and female mice of a strain susceptible to lung tumor development (e.g., A/J mice) are typically used.
-
Administration: The test substance is administered to the animals, often via intraperitoneal injection, oral gavage, or in the diet, for a specified duration.
-
Dose Groups: Multiple dose groups and a vehicle control group are included.
-
Observation Period: Animals are observed for a significant portion of their lifespan for signs of toxicity and tumor development.
-
Necropsy and Histopathology: At the end of the study, all animals are euthanized, and a complete necropsy is performed. The lungs are carefully examined for the presence of tumors (adenomas). The number and size of tumors are recorded, and tissues are processed for histopathological examination to confirm the diagnosis.
-
Evaluation: The incidence and multiplicity of lung adenomas in the treated groups are compared to the control group to determine the carcinogenic potential of the substance.
Reproductive and Developmental Toxicity
Mechanism of Action
The primary mechanism of toxicity for carbamates, including this compound, is the reversible inhibition of the enzyme acetylcholinesterase (AChE).[3] AChE is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) at cholinergic synapses.
Acetylcholinesterase Inhibition Signaling Pathway
Diagram Explanation:
In a normal cholinergic synapse, acetylcholine is released and binds to its receptor, leading to nerve impulse transmission. Acetylcholinesterase (AChE) then rapidly breaks down acetylcholine into choline and acetate, terminating the signal. This compound inhibits AChE, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synapse, resulting in continuous stimulation of the acetylcholine receptors and prolonged nerve impulse transmission, which underlies the toxic effects of carbamates.
Toxicokinetics
Detailed toxicokinetic studies specifically on this compound are not widely available. However, for carbamates in general, absorption can occur through oral, dermal, and inhalation routes.[3] They are typically metabolized in the liver and excreted in the urine.[3]
Conclusion
The available data indicate that this compound is a compound of moderate toxicological concern. It is carcinogenic in mice, and there are indications of teratogenicity. Its primary mechanism of action is the reversible inhibition of acetylcholinesterase. However, there is a significant lack of quantitative data on its acute toxicity, genotoxicity, and reproductive toxicity. Further studies are warranted to fully characterize the toxicological profile of this compound and to enable a more complete risk assessment for human health. Professionals in drug development and chemical safety should exercise caution when handling this compound and consider the data gaps when evaluating its potential use or exposure.
References
An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of Propyl Carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl carbamate (B1207046) (C₄H₉NO₂), also known as propyl urethane, is a simple organic compound within the carbamate ester family. The structural characterization of such molecules is fundamental in pharmaceutical development, chemical synthesis, and quality control. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by measuring the absorption of infrared radiation by a sample's chemical bonds. Each functional group vibrates at a characteristic frequency, resulting in a unique spectrum that allows for structural elucidation and compound identification. This guide provides a detailed analysis of the IR spectrum of propyl carbamate, outlines the experimental methodology for obtaining the spectrum, and presents the spectral data in a clear, structured format.
Experimental Protocols
The most common method for analyzing solid samples like this compound via transmission FTIR spectroscopy is the potassium bromide (KBr) pellet technique. This method involves intimately mixing the solid sample with a dry, IR-transparent matrix (KBr) and pressing the mixture into a thin, transparent disc.
Detailed Methodology: KBr Pellet Preparation and Analysis
This protocol is adapted from standard laboratory procedures for FTIR sample preparation.[1][2]
-
Equipment and Materials:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the this compound sample.[2][4]
-
Weigh approximately 100-200 mg of dry, spectroscopic grade KBr.[2][4] The sample-to-KBr ratio should be between 0.2% and 1%.[5]
-
First, grind the this compound sample in the agate mortar to a fine, consistent powder. The particle size should ideally be less than the wavelength of the IR radiation to minimize scattering.[5]
-
Add the KBr to the mortar and gently but thoroughly mix it with the ground sample until the mixture is homogenous.[3] Avoid excessive grinding of the KBr itself.[5]
-
-
Pellet Formation:
-
Carefully transfer the homogenous powder mixture into the sleeve of the pellet press die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure gradually, typically in the range of 8,000 to 10,000 psi (approximately 8-10 metric tons for a 13 mm die), and hold for 1-2 minutes.[1][3] This allows the KBr to "cold-flow" and form a solid, transparent disc.[3]
-
Slowly release the pressure and carefully disassemble the die. The resulting pellet should be thin and optically transparent.[1]
-
-
Spectral Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Separately, acquire a background spectrum using a pellet containing only KBr to correct for atmospheric CO₂, water vapor, and any impurities in the KBr itself.[2]
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Presentation and Interpretation
The infrared spectrum of this compound is characterized by several distinct absorption bands corresponding to the vibrations of its specific functional groups. The key quantitative data, derived from experimental findings, are summarized below.[6]
| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group | Typical Range (cm⁻¹) |
| 3393 | N-H Symmetric & Asymmetric Stretching | Primary Amine (-NH₂) | 3400-3250[7] |
| 2970 - 2850 | C-H Stretching | Propyl Group (-CH₃, -CH₂) | 3000-2850 |
| 1701 | C=O Stretching (Amide I Band) | Carbonyl (Carbamate) | 1750-1670[8][9] |
| 1605 | N-H Bending (Scissoring) (Amide II Band) | Primary Amine (-NH₂) | 1650-1580[7] |
| 1326 | C-N Stretching | Carbamate | 1335-1250 (aromatic-like) or 1250-1020 (aliphatic)[7] |
| 1151 | C-O Stretching | Ester-like | 1300-1000 |
Note: The specific peak positions were obtained from a solid-state (KBr) measurement.[6] Peak positions can shift based on the sample state (solid, liquid, gas) and solvent due to effects like hydrogen bonding.[10][11]
Detailed Interpretation of Key Peaks:
-
N-H Stretching (3393 cm⁻¹): this compound is a primary amine, which typically shows two distinct bands in this region for asymmetric and symmetric stretching.[7] The reported single peak at 3393 cm⁻¹ may represent an overlap of these two bands, which is common in the solid state due to strong intermolecular hydrogen bonding. This hydrogen bonding shifts the peaks to a lower frequency compared to a "free" N-H stretch observed in dilute solutions.[10]
-
C-H Stretching (2970 - 2850 cm⁻¹): These absorptions are characteristic of the symmetric and asymmetric stretching vibrations of the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups in the propyl chain. While ubiquitous in organic molecules, their presence confirms the aliphatic nature of the ester group.
-
C=O Stretching (Amide I Band) (1701 cm⁻¹): This is one of the most intense and characteristic peaks in the spectrum.[12] The position at 1701 cm⁻¹ is typical for a carbamate carbonyl group. In the solid state, intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of another can lower this frequency compared to the value in a non-polar solution.[10]
-
N-H Bending (Amide II Band) (1605 cm⁻¹): This absorption arises from the scissoring (in-plane bending) vibration of the primary -NH₂ group and is another hallmark of primary amides and carbamates.[13] Its position is consistent with expected values for this functional group.[7]
-
C-N Stretching (1326 cm⁻¹): This band is attributed to the stretching vibration of the carbon-nitrogen bond. Its position suggests a bond with partial double-bond character due to resonance within the carbamate group (O=C-N).
-
C-O Stretching (1151 cm⁻¹): This peak corresponds to the stretching of the C-O single bond of the ester portion of the carbamate. The exact position is influenced by coupling with other vibrations.
Visualization of Experimental Workflow
The logical flow from sample preparation to final data interpretation in FTIR analysis can be visualized as follows.
References
- 1. pelletpressdiesets.com [pelletpressdiesets.com]
- 2. shimadzu.com [shimadzu.com]
- 3. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 4. scienceijsar.com [scienceijsar.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. rsc.org [rsc.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. quora.com [quora.com]
- 9. umsl.edu [umsl.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. Propylcarbamate [webbook.nist.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Infrared Spectrometry [www2.chemistry.msu.edu]
Propyl carbamate thermochemical data
An In-Depth Technical Guide to the Thermochemical Data of Propyl Carbamate (B1207046)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl carbamate (n-propyl carbamate), with the chemical formula C₄H₉NO₂, is a simple alkyl ester of carbamic acid.[1][2] As a member of the carbamate class of compounds, its derivatives are utilized in various fields, including pharmaceuticals and the manufacturing of resins.[3] A thorough understanding of its thermochemical properties is fundamental for process design, safety assessments, computational modeling, and predicting the energetic characteristics of larger, more complex molecules containing the carbamate functional group.
This technical guide provides a consolidated summary of the core thermochemical data for this compound. It includes experimentally determined values for its enthalpy of combustion and formation, as well as its enthalpy of vaporization. Furthermore, this document details the standard experimental methodologies employed for determining such data for alkyl carbamates and presents logical workflows for both experimentation and calculation.
Core Thermochemical Data
The quantitative thermochemical data for n-propyl carbamate are summarized below. All values are reported for standard conditions (298.15 K and 1 bar) unless otherwise specified.
Table 1: Enthalpy of Formation and Combustion of n-Propyl Carbamate
| Property | Symbol | Value | Phase | Reference |
| Standard Enthalpy of Combustion | ΔcH° | -2374.8 ± 1.2 kJ/mol | solid | [4] |
| Standard Enthalpy of Formation | ΔfH° | -501.2 kJ/mol | solid | [4] |
Note: The standard enthalpy of formation is calculated from the standard enthalpy of combustion.
Table 2: Phase Change Enthalpy of n-Propyl Carbamate
| Property | Symbol | Value | Temperature (K) | Reference |
| Enthalpy of Vaporization | ΔvapH | 63.2 kJ/mol | 468 | [4] |
Experimental Protocols
While specific experimental studies detailing the complete thermochemical analysis of this compound are not abundant, the methodologies for its class of compounds (alkyl carbamates) are well-established. The protocols described below are representative of the high-precision techniques used to determine the data presented.
Determination of Enthalpy of Combustion (ΔcH°)
The standard enthalpy of combustion for organic nitrogen compounds like this compound is determined with high precision using an isoperibol bomb calorimeter. This technique measures the heat released when a substance is completely burned in an excess of pure oxygen under constant volume conditions.
Methodology:
-
Sample Preparation: A precisely weighed sample of solid this compound (typically 0.5-1.0 g) is pressed into a pellet. The pellet is placed in a crucible made of a non-reactive material, such as platinum or quartz.
-
Bomb Assembly: A fuse wire (often platinum or iron) is connected to two electrodes within the calorimeter's "bomb" (a high-pressure stainless steel vessel) such that it is in contact with the sample pellet. A small, known amount of distilled water is added to the bomb to ensure that all water formed during combustion is in the liquid state and to absorb acidic gases.
-
Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm to ensure complete combustion.
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water within a thermally insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with a high-precision thermometer (e.g., a Beckmann thermometer or a platinum resistance thermometer).
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction is highly exothermic, releasing heat that is transferred to the bomb and the surrounding water. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Calculation: The total heat released (q) is calculated from the observed temperature change (ΔT) and the previously determined heat capacity of the calorimeter system (Ccal). Ccal is found by burning a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.
-
qtotal = Ccal × ΔT
-
-
Corrections: The raw data must be corrected for several factors, including the heat released by the combustion of the fuse wire and corrections for the formation of nitric acid from the nitrogen in the sample and residual atmospheric nitrogen (Washburn corrections).
-
Standard Enthalpy Calculation: The constant volume energy of combustion (ΔcU°) is calculated from the corrected heat release and the moles of sample burned. This value is then converted to the standard enthalpy of combustion (ΔcH°) using the relationship ΔH = ΔU + ΔngasRT, where Δngas is the change in the number of moles of gas in the balanced combustion equation.
For alkyl carbamates, this procedure has been detailed in studies on related compounds like methyl and ethyl carbamate, which utilized static bomb combustion calorimetry.
Determination of Enthalpy of Vaporization (ΔvapH)
The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures and applying the Clausius-Clapeyron equation.
Methodology:
-
Apparatus: A static or ebulliometric apparatus is used. In the static method, a sample is placed in a thermostated vessel connected to a pressure-measuring device (manometer).
-
Measurement: The sample is heated to a specific, stable temperature, and the system is allowed to reach equilibrium. The corresponding vapor pressure is recorded. This process is repeated at several different temperatures.
-
Data Analysis: The Clausius-Clapeyron equation, in its integrated form, shows a linear relationship between the natural logarithm of the vapor pressure (ln P) and the reciprocal of the absolute temperature (1/T):
-
ln(P) = - (ΔvapH / R) * (1/T) + C where R is the ideal gas constant and C is a constant.
-
-
Calculation: A plot of ln(P) versus 1/T yields a straight line. The slope of this line is equal to -ΔvapH/R. The enthalpy of vaporization is then calculated from the slope.
Methodological & Logical Workflows
Visualizations of the experimental and computational workflows provide a clear understanding of the processes involved in obtaining and interpreting thermochemical data.
Experimental Workflow for Bomb Calorimetry
The following diagram illustrates the typical workflow for determining the enthalpy of combustion using bomb calorimetry.
Figure 1: Experimental workflow for determining the enthalpy of combustion via bomb calorimetry.
Thermochemical Calculation Workflow (Hess's Law)
The standard enthalpy of formation (ΔfH°) is not typically measured directly for complex molecules. Instead, it is calculated from the experimentally determined standard enthalpy of combustion (ΔcH°) using Hess's Law. The diagram below illustrates this logical relationship for this compound.
The balanced combustion reaction is: C₄H₉NO₂(s) + 5.75 O₂(g) → 4 CO₂(g) + 4.5 H₂O(l) + 0.5 N₂(g)
Figure 2: Logical workflow for calculating ΔfH° from the experimental ΔcH° using Hess's Law.
Conclusion
The thermochemical data for this compound, particularly its enthalpies of combustion and formation, serve as crucial benchmarks for researchers. The standard solid-phase enthalpy of combustion has been experimentally determined to be -2374.8 kJ/mol, from which a standard solid-phase enthalpy of formation of -501.2 kJ/mol is derived.[4] These values are essential for developing predictive models, such as group additivity schemes, and for validating computational chemistry results. The established experimental protocols, such as bomb calorimetry, ensure the reliability of these foundational thermodynamic parameters, which are indispensable for applications in medicinal chemistry, materials science, and chemical engineering.
References
An In-depth Technical Guide to the Discovery and History of Carbamate Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbamate (B1207046) compounds, esters of carbamic acid, represent a versatile class of organic molecules with a rich and impactful history spanning natural product chemistry, agricultural science, and modern medicine. From the isolation of physostigmine (B191203) from the Calabar bean in the 19th century to the development of blockbuster drugs and widely used pesticides, the carbamate functional group has proven to be a critical pharmacophore and a valuable synthetic building block. This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols associated with carbamate compounds. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the foundational discoveries and synthetic methodologies that have shaped our understanding and application of this important chemical class.
The Dawn of Carbamates: The Physostigmine Story
The history of carbamates begins not in a laboratory, but in the cultural practices of West Africa. The Calabar bean (Physostigma venenosum), used in "ordeal" trials, was the source of the first known carbamate to be studied for its biological activity.[1]
In 1864, Jobst and Hesse successfully isolated the active alkaloid from the Calabar bean, which they named physostigmine.[1] This marked a pivotal moment in pharmacology and chemistry. The yield of physostigmine from Calabar beans is notably low, typically ranging from 0.1% to 0.15% by weight.
Experimental Protocol: Historical Isolation of Physostigmine (Jobst and Hesse, 1864 - A Conceptual Reconstruction)
The following protocol is a conceptual reconstruction of the methods likely employed by Jobst and Hesse, based on the chemical knowledge and techniques of the era.
Objective: To isolate physostigmine from Calabar beans.
Materials:
-
Powdered Calabar beans
-
Ethanol (B145695) (95%)
-
Dilute sulfuric acid
-
Sodium bicarbonate
-
Diethyl ether
-
Filtration apparatus
-
Distillation apparatus
Methodology:
-
Extraction: The powdered Calabar beans were likely subjected to exhaustive extraction with 95% ethanol to dissolve the alkaloids.
-
Concentration: The ethanolic extract would have been concentrated by distillation to remove the bulk of the solvent, yielding a crude extract.
-
Acid-Base Partitioning:
-
The crude extract was dissolved in dilute sulfuric acid, which protonated the basic physostigmine, rendering it water-soluble.
-
This acidic aqueous solution was then washed with diethyl ether to remove non-basic impurities.
-
The aqueous layer was subsequently made alkaline with sodium bicarbonate, deprotonating the physostigmine and causing it to precipitate or become soluble in an organic solvent.
-
-
Final Extraction and Crystallization:
-
The alkaline aqueous mixture was then repeatedly extracted with diethyl ether.
-
The combined ether extracts were concentrated, and upon standing, crystalline physostigmine would precipitate.
-
Further recrystallization from a suitable solvent would have been performed to achieve higher purity.
-
Logical Workflow for Historical Physostigmine Isolation
Caption: A diagram illustrating the logical workflow for the historical isolation of physostigmine.
The Rise of Synthetic Carbamates: Agricultural and Medicinal Applications
The discovery of physostigmine's potent biological activity as a cholinesterase inhibitor paved the way for the development of synthetic carbamates with a wide range of applications.
Carbamate Insecticides: A New Era in Pest Control
In the mid-20th century, carbamates emerged as a significant class of insecticides, offering an alternative to the persistent organochlorine pesticides. A landmark achievement in this area was the development of carbaryl (B1668338) by the Union Carbide Corporation, first registered for use in the USA in 1959.[1] The industrial synthesis of carbaryl from 1-naphthol (B170400) and methyl isocyanate (MIC) was a significant advancement, with the MIC-based process reportedly increasing the yield from 86% to 92%.
Comparative Toxicity of Early Insecticides
| Insecticide Class | Compound | Target Organism | LD50 (µg/g) |
| Carbamate | Carbaryl | Musca domestica (Housefly) | 100-200 |
| Organochlorine | DDT | Musca domestica (Housefly) | 8-10 (susceptible strains) |
Note: LD50 values can vary significantly depending on the strain of the organism and the experimental conditions.
Carbamates in Medicine: From Myasthenia Gravis to Alzheimer's Disease
The structural features of physostigmine inspired the synthesis of numerous medicinal carbamates.
-
Neostigmine (B1678181): Synthesized by Aeschlimann and Reinert in 1931, neostigmine is a quaternary carbamate that does not cross the blood-brain barrier. It has been a cornerstone in the treatment of myasthenia gravis. The synthesis involves the reaction of 3-dimethylaminophenol (B24353) with N,N-dimethylcarbamoyl chloride, followed by quaternization with dimethyl sulfate.
-
Rivastigmine (B141): A later development, rivastigmine is a reversible cholinesterase inhibitor used in the management of Alzheimer's disease. The original synthesis involved a multi-step process, with one patented method reporting a final yield of the resolved (S)-enantiomer of only 5.14%.
Key Synthetic Methodologies for Carbamate Formation
Several key reactions have been instrumental in the synthesis of carbamate compounds.
From Isocyanates and Alcohols
The reaction of an isocyanate with an alcohol is a fundamental and widely used method for preparing carbamates. This reaction is typically high-yielding and proceeds under mild conditions.
Experimental Protocol: Synthesis of Ethyl Phenylcarbamate
Objective: To synthesize ethyl phenylcarbamate from phenyl isocyanate and ethanol.
Materials:
-
Phenyl isocyanate
-
Absolute ethanol
-
Anhydrous diethyl ether (as solvent, optional)
Methodology:
-
In a round-bottom flask, dissolve phenyl isocyanate in a minimal amount of anhydrous diethyl ether.
-
Slowly add an equimolar amount of absolute ethanol to the solution with stirring.
-
The reaction is exothermic and may proceed to completion at room temperature. Gentle warming may be applied if necessary.
-
The product, ethyl phenylcarbamate, will precipitate from the solution upon cooling.
-
Collect the solid product by filtration and wash with cold diethyl ether.
-
The product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.
Expected Yield: This reaction typically proceeds with a high yield, often exceeding 90%.
From Chloroformates and Amines
The reaction of a chloroformate with an amine is another versatile method for carbamate synthesis.
Experimental Protocol: Synthesis of Ethyl N-methylcarbamate
Objective: To synthesize ethyl N-methylcarbamate from ethyl chloroformate and methylamine (B109427).
Materials:
-
Ethyl chloroformate
-
33% aqueous methylamine solution
-
Sodium hydroxide (B78521)
-
Diethyl ether
-
Anhydrous potassium carbonate
Methodology:
-
In a flask equipped with a mechanical stirrer and cooled in an ice-salt bath, place 300 cc of ether and 186 g of a 33% aqueous methylamine solution.
-
Cool the stirred mixture to 5°C.
-
Slowly add 217 g of ethyl chloroformate, ensuring the temperature does not exceed 5°C.
-
When approximately half of the ethyl chloroformate has been added, begin the gradual, simultaneous addition of a cold solution of 80 g of sodium hydroxide in 120 cc of water.
-
After the additions are complete, continue stirring for 15 minutes.
-
Separate the ether layer and extract the aqueous layer with 100 cc of ether.
-
Combine the ether layers and dry them by shaking with anhydrous potassium carbonate.
-
Distill the ether, and then distill the residue under reduced pressure, collecting the fraction at 55–60°C/12 mm.
Expected Yield: 182–185 g (88–90% of the theoretical amount).
The Hofmann Rearrangement
The Hofmann rearrangement of a primary amide with bromine and a base in the presence of an alcohol provides a route to carbamates with one less carbon atom than the starting amide.
Experimental Protocol: Modified Hofmann Rearrangement for Methyl N-(p-methoxyphenyl)carbamate
Objective: To synthesize methyl N-(p-methoxyphenyl)carbamate from p-methoxybenzamide.
Materials:
-
p-Methoxybenzamide
-
N-Bromosuccinimide (NBS)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethyl acetate (B1210297)
-
6 N Hydrochloric acid
-
1 N Sodium hydroxide
-
Saturated sodium chloride solution
-
Magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Methodology:
-
To a 1-L round-bottomed flask, add p-methoxybenzamide (10 g, 66 mmol), NBS (11.9 g, 66 mmol), DBU (22 mL, 150 mmol), and methanol (300 mL).
-
Heat the solution at reflux for 15 minutes.
-
Slowly add an additional aliquot of NBS (11.9 g, 66 mmol).
-
Continue refluxing for another 30 minutes.
-
Remove the methanol by rotary evaporation.
-
Dissolve the residue in 500 mL of ethyl acetate.
-
Wash the ethyl acetate solution sequentially with 6 N HCl (2 x 100 mL), 1 N NaOH (2 x 100 mL), and saturated NaCl solution.
-
Dry the organic layer over magnesium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by flash column chromatography on silica gel using a 1:1 mixture of ethyl acetate and hexane (B92381) as the eluent.
Expected Yield: 73-93%.
Hofmann Rearrangement Workflow
Caption: Workflow of the Hofmann rearrangement for carbamate synthesis.
The Curtius Rearrangement
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by an alcohol to form a carbamate.
Experimental Protocol: Curtius Rearrangement for Carbamate Synthesis (General Procedure)
Objective: To synthesize a carbamate from a carboxylic acid via the Curtius rearrangement.
Materials:
-
Carboxylic acid
-
Thionyl chloride or oxalyl chloride
-
Sodium azide
-
Anhydrous toluene (B28343) or another inert solvent
-
Anhydrous alcohol (e.g., benzyl (B1604629) alcohol, tert-butanol)
Methodology:
-
Acyl Chloride Formation: Convert the carboxylic acid to its corresponding acyl chloride by reacting it with thionyl chloride or oxalyl chloride.
-
Acyl Azide Formation: Dissolve the crude acyl chloride in a suitable solvent (e.g., acetone) and cool it in an ice bath. Add a solution of sodium azide in water dropwise with vigorous stirring.
-
Extraction of Acyl Azide: After the reaction is complete, extract the acyl azide into an inert organic solvent like toluene. Caution: Acyl azides are potentially explosive and should be handled with care.
-
Rearrangement and Trapping: Gently heat the toluene solution of the acyl azide. The acyl azide will rearrange to the isocyanate with the evolution of nitrogen gas. The isocyanate is then trapped in situ by the alcohol present in the reaction mixture to form the carbamate.
-
Work-up and Purification: After the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer and remove the solvent under reduced pressure. The crude carbamate can then be purified by recrystallization or column chromatography.
Expected Yield: Yields for the Curtius rearrangement can vary widely depending on the substrate but are often in the range of 50-80%.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for many biologically active carbamates, including physostigmine and carbamate insecticides, is the inhibition of acetylcholinesterase (AChE).
Acetylcholinesterase Inhibition by Carbamates
AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process that terminates the nerve signal.
Carbamates act as reversible inhibitors of AChE. The carbamate molecule binds to the active site of the enzyme and transfers its carbamoyl (B1232498) group to a serine residue, forming a carbamylated enzyme. This carbamylated enzyme is much more stable and hydrolyzes at a significantly slower rate than the acetylated enzyme formed during the normal catalytic cycle. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and the characteristic physiological effects.
Signaling Pathway of Acetylcholinesterase Inhibition
Caption: Diagram of acetylcholinesterase inhibition by carbamates in the synaptic cleft.
Conclusion
The journey of carbamate compounds from their natural origins to their synthesis in the laboratory and their widespread application in agriculture and medicine is a testament to the power of chemical discovery and innovation. This in-depth technical guide has provided a historical perspective, detailed experimental protocols for key synthetic transformations, and an overview of the mechanism of action of these important molecules. For researchers, scientists, and drug development professionals, a thorough understanding of the history and chemistry of carbamates is essential for the continued development of new and improved therapeutic agents and other valuable chemical products. The versatility of the carbamate functional group ensures its continued relevance in the years to come.
References
Propyl Carbamate as a Metabolite of Alkyl Carbamates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkyl carbamates are a class of organic compounds that are found in a variety of pharmaceuticals and agricultural chemicals. The metabolism of these compounds is of significant interest to researchers in drug development and toxicology, as the metabolic fate of a xenobiotic can greatly influence its efficacy and safety profile. A key metabolic pathway for N-substituted compounds is N-dealkylation, a reaction often mediated by cytochrome P450 (CYP) enzymes.[1][2][3][4][5] This technical guide explores the hypothetical formation of propyl carbamate (B1207046) as a metabolite from N-propyl-substituted alkyl carbamates through oxidative N-dealkylation.
While N-dealkylation is a well-established metabolic route, the specific formation and detection of propyl carbamate as a stable metabolite from larger drug molecules or xenobiotics is not extensively documented in peer-reviewed literature. This guide, therefore, serves as a comprehensive resource for researchers wishing to investigate this potential metabolic pathway. It provides a theoretical framework, detailed experimental protocols for in vitro investigation, and analytical methodologies for the detection and quantification of this compound.
Proposed Metabolic Pathway: Formation of this compound
The proposed metabolic pathway for the formation of this compound from an N-propyl alkyl carbamate is initiated by an oxidative N-dealkylation reaction, which is primarily catalyzed by CYP enzymes in the liver.[1][2] The generally accepted mechanism for N-dealkylation involves the hydroxylation of the carbon atom alpha to the nitrogen.[3][5] This intermediate is unstable and subsequently breaks down, leading to the cleavage of the N-propyl group. In the context of an N-propyl carbamate, this cleavage could theoretically result in the formation of this compound and a de-alkylated parent molecule.
Below is a Graphviz diagram illustrating this proposed metabolic activation pathway.
Experimental Protocols
To investigate the formation of this compound as a metabolite, a series of in vitro experiments can be conducted. The following protocols provide a framework for these studies.
In Vitro Metabolism using Liver Microsomes
This protocol is designed to assess the metabolic stability of an N-propyl alkyl carbamate and to identify potential metabolites, including this compound, using liver microsomes.
3.1.1 Materials
-
Test N-propyl alkyl carbamate compound
-
This compound analytical standard (available from suppliers such as LGC Standards and HPC Standards)[6][7]
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Internal standard (IS) for analytical quantification (e.g., deuterated this compound, if available, or a structurally similar carbamate not expected to be formed)
-
Control compounds (a rapidly metabolized compound and a stable compound)
3.1.2 Microsomal Incubation Procedure
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO or ACN).
-
Prepare a 1 mg/mL solution of this compound analytical standard in ACN.
-
Prepare working solutions of the test compound and analytical standard by diluting the stock solutions with the incubation buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture containing phosphate buffer (pH 7.4), liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM) at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
As a negative control, run a parallel incubation without the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing 2 volumes of ice-cold acetonitrile with the internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS or GC-MS analysis.
-
Analytical Methodologies
The detection and quantification of this compound in the processed samples require sensitive and specific analytical methods.
3.2.1 LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantifying small molecules in complex biological matrices.
3.2.1.1 Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from the parent compound and other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the analytical standards. Based on the molecular weight of this compound (103.12 g/mol ), the protonated molecule [M+H]+ would be at m/z 104.1. Fragmentation of this ion would need to be optimized.[8][9][10]
3.2.2 GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. Carbamates often require derivatization to improve their thermal stability and chromatographic properties.[7][11]
3.2.2.1 Derivatization
A common derivatization agent for carbamates is 9-xanthydrol, which reacts with the carbamate to form a more stable and readily analyzable derivative.[7][12]
-
To the processed sample supernatant, add a solution of 9-xanthydrol in an appropriate solvent.
-
Add an acid catalyst (e.g., HCl).
-
Heat the mixture to facilitate the reaction.
-
After cooling, extract the derivatized analyte into an organic solvent (e.g., hexane).
3.2.2.2 Instrumentation and Conditions
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A capillary column suitable for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A program that provides good separation of the derivatized this compound.
-
MS System: A mass spectrometer operating in electron ionization (EI) mode.
-
Selected Ion Monitoring (SIM): Monitor characteristic ions of the derivatized this compound. The mass spectrum of underivatized this compound is available in the NIST WebBook and shows characteristic fragments that can be used for identification.[8]
Below is a Graphviz diagram outlining the experimental workflow.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: LC-MS/MS Parameters for this compound Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
Table 2: Formation of this compound in Microsomal Incubations
| Time (min) | Concentration of Parent Compound (µM) | Concentration of this compound (nM) |
|---|---|---|
| 0 | 1.00 | 0 |
| 5 | Value | Value |
| 15 | Value | Value |
| 30 | Value | Value |
| 60 | Value | Value |
The results from these experiments would provide the first direct evidence for or against the formation of this compound as a metabolite of the tested N-propyl alkyl carbamate. A time-dependent decrease in the parent compound concentration and a corresponding increase in the this compound concentration would support the proposed metabolic pathway.
Conclusion
This technical guide provides a comprehensive framework for investigating the formation of this compound as a metabolite of N-propyl alkyl carbamates. While direct evidence for this specific metabolic transformation is currently lacking in the scientific literature, the principles of N-dealkylation suggest it is a plausible pathway. The detailed experimental protocols and analytical methods described herein offer a robust starting point for researchers to explore this potential metabolic route. Successful identification and quantification of this compound would contribute valuable knowledge to the fields of drug metabolism and toxicology, aiding in the safer design and development of future pharmaceuticals and other chemical products.
References
- 1. scispec.co.th [scispec.co.th]
- 2. mdpi.com [mdpi.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Trace level determinations of carbamate pesticides in surface water by gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Propylcarbamate [webbook.nist.gov]
- 9. Propylcarbamate [webbook.nist.gov]
- 10. epa.gov [epa.gov]
- 11. Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Propyl Carbamate: Application Notes for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propyl carbamate (B1207046), a carbamic acid ester, presents potential as a specialized solvent and intermediate in organic synthesis. Its chemical and physical properties, including a notable polarity and hydrogen bonding capability, suggest its utility in specific reaction environments, particularly at elevated temperatures. This document provides an overview of its known properties, protocols for its synthesis, and explores its potential applications as a solvent in organic synthesis, supported by available data.
Introduction
Propyl carbamate (n-propyl carbamate) is an organic compound with the chemical formula C₄H₉NO₂.[1] While historically used as an intermediate in the production of resins, its potential as a solvent in organic synthesis remains an area of exploration.[1] Carbamates as a class are recognized for their role as protecting groups and intermediates in the chemical and pharmaceutical industries.[2][3] The unique properties of this compound, such as its high boiling point and solubility in various organic solvents, suggest its suitability for specific synthetic applications where high temperatures are required.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use. The following table summarizes key data.
| Property | Value | Reference |
| Molecular Formula | C₄H₉NO₂ | [1] |
| Molecular Weight | 103.12 g/mol | [1] |
| Melting Point | 60 °C | [1] |
| Boiling Point | 196 °C | [1] |
| Solubility | Soluble in water, ethanol, and diethyl ether | [1] |
| logP (Kow) | 0.36 | [1] |
| Vapor Pressure | 1 mm Hg @ 52.4 °C | [1] |
| Appearance | White crystalline solid/prisms | [1] |
Synthesis of this compound: Experimental Protocols
This compound can be synthesized through several established methods. Below are detailed protocols for two common synthetic routes.
Protocol 1: From Urea (B33335) and Propanol
This method, first described by Cahours in 1873, involves the reaction of urea with excess n-propanol.[1]
Reaction Scheme:
Caption: Synthesis of this compound from Urea and Propanol.
Materials:
-
Urea
-
n-Propanol (anhydrous)
-
Heating mantle
-
Reflux condenser
-
Round-bottom flask
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine urea and an excess of n-propanol.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess n-propanol under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be purified by recrystallization or distillation under reduced pressure.
Protocol 2: From n-Propyl Alcohol and Cyanogen (B1215507) Chloride
This method provides an alternative route to this compound.[1]
Reaction Scheme:
Caption: Synthesis from n-Propyl Alcohol and Cyanogen Chloride.
Materials:
-
n-Propyl alcohol
-
Cyanogen chloride
-
Hydrochloric acid (catalyst)
-
Appropriate glassware for handling toxic gas
-
Quenching solution (e.g., sodium hydroxide (B78521) solution)
Procedure: Caution: Cyanogen chloride is highly toxic. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
To a solution of n-propyl alcohol, add a catalytic amount of hydrochloric acid.
-
Carefully introduce cyanogen chloride gas or a solution of cyanogen chloride into the reaction mixture.
-
Stir the reaction at a controlled temperature.
-
Monitor the reaction by GC-MS or TLC.
-
Upon completion, carefully quench any unreacted cyanogen chloride with a suitable basic solution.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by chromatography or recrystallization.
Potential Applications as a Solvent in Organic Synthesis
While specific, documented applications of this compound as a primary solvent are scarce in contemporary literature, its physical properties suggest potential utility in several areas.
Logical Workflow for Solvent Application:
Caption: Rationale for this compound's Potential as a Solvent.
-
High-Temperature Reactions: With a boiling point of 196 °C, this compound can serve as a high-boiling point solvent for reactions requiring elevated temperatures, such as certain rearrangements or condensations.[1] Its thermal stability would be a key factor to consider for such applications.
-
Reactions Involving Polar Substrates: The polarity of this compound, indicated by its solubility in water and a low logP value, suggests its potential to dissolve and facilitate reactions between polar organic molecules that may have limited solubility in common non-polar solvents.[1]
-
Hydrogen Bonding Capabilities: The presence of the N-H and C=O moieties allows this compound to act as both a hydrogen bond donor and acceptor. This could be advantageous in stabilizing transition states or influencing the stereoselectivity of certain reactions.
Conclusion
This compound is a versatile organic compound with well-defined physical properties. While its primary documented use has been as a chemical intermediate, its characteristics suggest it could be a valuable, albeit specialized, solvent for organic synthesis, particularly for high-temperature applications or reactions involving polar substrates. The provided synthesis protocols offer a basis for its preparation in a laboratory setting. Further research is warranted to fully explore and validate its efficacy as a solvent in a broader range of organic transformations.
References
Application Notes and Protocols: Use of Propyl Carbamate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl carbamate (B1207046) and its derivatives are significant structural motifs in pharmaceutical sciences, valued for their diverse applications ranging from their role as protecting groups for amines in complex syntheses to their incorporation as key pharmacophores in drug molecules.[1][2][3] The carbamate functional group, an amide-ester hybrid, imparts favorable physicochemical properties such as enhanced stability, improved membrane permeability, and the ability to participate in hydrogen bonding.[3] These characteristics make propyl carbamates valuable as intermediates in the synthesis of a wide array of therapeutic agents, including anticonvulsants and analgesics, and as prodrugs to improve the pharmacokinetic profiles of parent molecules.[4][5][6]
This document provides detailed application notes and experimental protocols for the synthesis and use of propyl carbamate derivatives in a pharmaceutical context.
Applications in Pharmaceutical Synthesis
Propyl carbamates serve several critical functions in drug discovery and development:
-
Amine Protection: The this compound group can be used as a protecting group for primary and secondary amines, preventing them from undergoing unwanted reactions during multi-step syntheses.[7] Its stability under various conditions and selective removal make it a versatile tool for organic chemists.
-
Prodrug Design: The carbamate linkage can be employed to create prodrugs of pharmaceuticals containing hydroxyl or amine functionalities.[4][8] This approach can enhance oral bioavailability by masking polar groups, thereby improving absorption and protecting the parent drug from first-pass metabolism.[4]
-
Bioisosteric Replacement: The carbamate moiety can act as a bioisostere for amide bonds in peptides, offering increased resistance to enzymatic degradation while maintaining or improving biological activity.[3]
-
Pharmacophore: In some drug molecules, the this compound group is an essential part of the pharmacophore, directly interacting with the biological target to elicit a therapeutic effect.[5][9]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound derivatives.
Protocol 1: General Synthesis of N-Aryl Propyl Carbamates
This protocol describes the synthesis of N-aryl propyl carbamates from an aniline (B41778) derivative and n-propyl chloroformate.
Materials:
-
Substituted Aniline (1.0 eq)
-
n-Propyl Chloroformate (1.1 eq)
-
Triethylamine (B128534) (1.2 eq) or Sodium Bicarbonate (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add n-propyl chloroformate (1.1 eq) dropwise to the stirred solution over 15-30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) or by recrystallization.
Protocol 2: Catalytic Synthesis of this compound from Urea (B33335) and n-Propanol
This protocol outlines a greener approach to synthesizing simple alkyl carbamates using urea as a carbonyl source.
Materials:
-
Urea (1.0 eq)
-
n-Propanol (20 eq)
-
Catalyst (e.g., TiO₂/SiO₂, Cr₂O₃-NiO/SiO₂, or TiO₂-Cr₂O₃/SiO₂) (5-10 wt% relative to urea)
Equipment:
-
High-pressure autoclave with magnetic stirring
-
Heating mantle with temperature controller
Procedure:
-
Charge the autoclave with urea, n-propanol, and the chosen catalyst.
-
Seal the autoclave and stir the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 170 °C) and maintain for the specified reaction time (e.g., 6 hours).
-
After the reaction is complete, cool the autoclave to room temperature.
-
Vent any residual pressure and open the autoclave.
-
Filter the reaction mixture to remove the solid catalyst.
-
The excess n-propanol can be removed by distillation.
-
The resulting this compound can be purified by vacuum distillation or recrystallization.
Data Presentation
The following table summarizes quantitative data for the catalytic synthesis of various alkyl carbamates from urea and the corresponding alcohol, demonstrating the efficiency of different silica gel-supported catalysts.
| Alkyl Carbamate | Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Time (h) | Urea Conversion (%) | Yield (%) | Reference |
| Methyl Carbamate | 2.9 wt% TiO₂/SiO₂-500 | 5 | 170 | 6 | >99 | 97.5 | [10] |
| Ethyl Carbamate | 5 wt% Cr₂O₃-NiO/SiO₂ | 10 | 170 | 6 | >99 | 97 | [10] |
| Butyl Carbamate | 5 wt% TiO₂-Cr₂O₃/SiO₂ | 10 | 170 | 6 | >99 | 96 | [10] |
Visualizations
Synthesis of N-Aryl Propyl Carbamates Workflow
Caption: Experimental workflow for the synthesis of N-Aryl Propyl Carbamates.
Logical Relationship of this compound Applications
Caption: Key applications of this compound derivatives in pharmaceutical chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. US5066819A - Process for the preparation of aryl esters of N-alkyl carbamic acids - Google Patents [patents.google.com]
- 5. Preparation of N-substituted aryl and alkyl carbamates and their inhibitory effect on oat seed germination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 8. Synthesis and evaluation of carbamate prodrugs of a phenolic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Method for the synthesis of N-alkyl-O-alkyl carbamates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Propyl Carbamate as an Intermediate in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl carbamate (B1207046) (n-propyl carbamate) is a versatile organic compound that serves as a valuable intermediate in a variety of chemical reactions. Its bifunctional nature, possessing both an ester and an amide-like N-H group, allows for reactivity at multiple sites, making it a useful building block in organic synthesis. The carbamate moiety is a key structural feature in numerous pharmaceuticals and agrochemicals, imparting specific physicochemical and biological properties.[1][2][3][4] Furthermore, propyl carbamate is a key precursor in the synthesis of crosslinking agents used in the textile industry.[5][6][7][8]
These application notes provide an overview of the utility of this compound as a chemical intermediate, complete with detailed experimental protocols for its synthesis and subsequent reactions. The information is intended to guide researchers in leveraging this compound for the development of novel molecules and materials.
Physicochemical and Spectroscopic Data
For unambiguous identification and characterization of this compound, the following data is provided.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₉NO₂ | [1][2][9][10] |
| Molecular Weight | 103.12 g/mol | [1][2][9][10] |
| CAS Number | 627-12-3 | [1][9][10] |
| Appearance | White solid | [2] |
| Melting Point | 60-62 °C | [2] |
| SMILES | CCCOC(=O)N | [9] |
| InChIKey | YNTOKMNHRPSGFU-UHFFFAOYSA-N | [1][9][10] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks/Shifts | Reference |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.83 (br s, 2H, NH₂), 4.02 (t, J=6.7 Hz, 2H, OCH₂), 1.64 (sext, J=7.0 Hz, 2H, CH₂CH₃), 0.93 (t, J=7.4 Hz, 3H, CH₃) | [9][11] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 157.0 (C=O), 66.5 (OCH₂), 22.5 (CH₂CH₃), 10.5 (CH₃) | [9] |
| IR (KBr, cm⁻¹) | 3422-3339 (N-H stretching), 1707 (C=O stretching), 1616 (N-H bending), 1211 (C-N stretching), 1056 (C-O stretching) | [2][11] |
| Mass Spectrum (EI) | m/z: 103 (M⁺), 62, 45, 44, 43, 41, 29, 27 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Propanol and Urea (B33335)
This protocol describes a straightforward and classical method for the synthesis of this compound.
Reaction Scheme:
Materials:
-
Urea (≥99%)
-
n-Propanol (anhydrous, ≥99.5%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add urea (1.0 eq) and an excess of n-propanol (e.g., 5-10 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 12-24 hours. The reaction progress can be monitored by TLC (e.g., using a 1:1 ethyl acetate (B1210297):hexane eluent system).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess n-propanol under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield this compound as a white solid.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 60-80% |
| Purity (by NMR) | >95% |
Protocol 2: N-Alkylation of this compound
This protocol details the N-alkylation of this compound using an iridium catalyst, a method that proceeds via a hydrogen autotransfer mechanism with an alcohol as the alkylating agent.[12]
Reaction Scheme:
Materials:
-
This compound
-
Alcohol (e.g., benzyl (B1604629) alcohol)
-
[Cp*IrCl₂]₂ (pentamethylcyclopentadienyl iridium(III) chloride dimer)
-
Sodium acetate (NaOAc)
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert atmosphere (Nitrogen or Argon)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add this compound (1.0 eq), [Cp*IrCl₂]₂ (e.g., 2.5 mol% Ir), and NaOAc (5.0 mol%).
-
Add the alcohol (e.g., benzyl alcohol, 1.2 eq).
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 130 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the product and remove the solvent under reduced pressure to yield the N-alkylated this compound.
Quantitative Data (Example with Benzyl Alcohol): [12]
| Parameter | Value |
| Yield | Up to 94% |
| Purity (by NMR) | >95% |
Protocol 3: N-Formylation of this compound
This protocol outlines the N-formylation of this compound using carbon dioxide as a C1 source and a hydrosilane as the reducing agent, catalyzed by a zinc complex.[13][14]
Reaction Scheme:
Materials:
-
This compound
-
Zinc acetate (Zn(OAc)₂)
-
1,10-Phenanthroline (phen)
-
Hydrosilane (e.g., phenylsilane, PhSiH₃)
-
Acetonitrile (B52724) (anhydrous)
-
Stainless-steel autoclave
-
Carbon dioxide (CO₂) gas
-
Glovebox
Procedure:
-
In a glovebox, add Zn(OAc)₂ (e.g., 2 mol%), phen (6 mol%), this compound (1.0 eq), and anhydrous acetonitrile to a stainless-steel autoclave.
-
Add the hydrosilane (e.g., PhSiH₃, 1.0 eq).
-
Seal the autoclave, remove it from the glovebox, and pressurize with CO₂ (e.g., 5 bar).
-
Stir the reaction mixture at room temperature (25 °C) for 4-24 hours.
-
Monitor the reaction progress by GC-MS analysis of aliquots.
-
Upon completion, carefully vent the CO₂.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the N-formyl this compound.
Quantitative Data (Expected): [13][14]
| Parameter | Value |
| Yield | 60-80% |
| Purity (by NMR) | >95% |
Visualizations
Experimental Workflow for N-Alkylation of this compound
Caption: Workflow for the N-alkylation of this compound.
Logical Relationship of this compound as an Intermediate
Caption: Synthetic pathways originating from this compound.
Applications in Drug Development and Material Science
The carbamate functional group is a well-established pharmacophore and is present in numerous approved drugs.[1][2][3][4] Carbamates can act as transition state analogues for amide hydrolysis, and their relative stability to hydrolysis makes them attractive as bioisosteres for amides in peptidomimetics.[15] The N-H and carbonyl groups of the carbamate can participate in hydrogen bonding interactions with biological targets. By using this compound as an intermediate, medicinal chemists can introduce this key functionality and further elaborate the molecule through N-alkylation, N-acylation, or other modifications to explore structure-activity relationships.
In material science, this compound is a precursor to dimethylol this compound, which is used as a crosslinking agent in durable-press finishes for textiles.[5][6][7][8] The reaction involves the condensation of formaldehyde with the N-H bonds of this compound. This creates a resin that can form covalent bonds with cellulose (B213188) fibers, imparting wrinkle resistance to fabrics. The protocols provided for N-alkylation and N-formylation demonstrate the potential for creating a diverse range of N-substituted carbamates that could be explored for the development of new polymers, coatings, and other advanced materials.
References
- 1. Propylcarbamate [webbook.nist.gov]
- 2. Propylcarbamate [webbook.nist.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. EP0850986A1 - Amino crosslinking agents functionalized with carbamate groups and coating compositions containing the same - Google Patents [patents.google.com]
- 6. US5556935A - Crosslinking agents for textile printing binders - Google Patents [patents.google.com]
- 7. WO2001051496A1 - Crosslinking agents for textile finishing baths - Google Patents [patents.google.com]
- 8. US20020020025A1 - Crosslinking agents for textile finishing baths and process for using same - Google Patents [patents.google.com]
- 9. This compound | C4H9NO2 | CID 12306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Propylcarbamate [webbook.nist.gov]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. rsc.org [rsc.org]
- 15. dev.spectrabase.com [dev.spectrabase.com]
Application Notes and Protocols for the Analytical Detection of Propyl Carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl carbamate (B1207046), a member of the carbamate ester family, is a compound of interest in various fields, including pharmaceuticals and material science. Accurate and sensitive detection of propyl carbamate is crucial for quality control, safety assessment, and research and development. These application notes provide detailed protocols for the analysis of this compound in various matrices using state-of-the-art analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be robust and reproducible for research, development, and quality control applications.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analytical methods described. While specific performance metrics for this compound are limited in published literature, the data presented for other carbamates can be considered representative of the expected performance for this compound under similar conditions.
Table 1: HPLC-UV Method Performance for Carbamate Analysis
| Analyte | Matrix | Linearity (R²) | LOD | LOQ | Recovery (%) |
| Methomyl | Deionized Water | 0.979 | 3.90 µg/L[1] | - | - |
| Carbofuran | Deionized Water | 0.999 | 3.90 µg/L[1] | - | - |
| Carbaryl | Deionized Water | 0.999 | 2.30 µg/L[1] | - | - |
| Various Carbamates | Blood | - | 1-2 mg/L[2] | - | 70-80%[2] |
| Various Carbamates | Urine | - | 5-10 mg/L[2] | - | 65-82%[2] |
Table 2: GC-MS Method Performance for Carbamate Analysis
| Analyte | Matrix | Linearity (R²) | LOD | LOQ | Recovery (%) |
| Ethyl Carbamate | Alcoholic Beverages | >0.99 | - | - | 90-110%[3] |
| Various Carbamates | Water | - | < 0.1 µg/L | - | - |
Table 3: LC-MS/MS Method Performance for Carbamate Analysis
| Analyte | Matrix | Linearity (R²) | LOD | LOQ | Recovery (%) |
| 15 Carbamates | Fruits, Vegetables, Tea | >0.996 | 0.2–2.0 µg/kg[4] | 0.5–5.0 µg/kg[4] | 88.1–118.4%[4] |
| 14 Carbamates | Dates | >0.999 | 0.01–0.005 µg/kg[5] | 0.003–0.04 µg/kg[5] | 88–106%[5] |
| 28 Carbamates | Aromatic Herbs | - | - | 2 µg/kg[6] | >72%[6] |
Experimental Protocols
Protocol 1: Analysis of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is a general guideline for the analysis of this compound using HPLC with UV detection, based on common practices for other carbamate compounds.[1][2][7]
1. Sample Preparation
-
Aqueous Samples (e.g., Water):
-
Filter the sample through a 0.45 µm syringe filter.
-
If necessary, perform a solid-phase extraction (SPE) for sample cleanup and concentration.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with deionized water.
-
Elute the analyte with a suitable organic solvent (e.g., acetonitrile (B52724) or ethyl acetate).[2]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
-
Solid Samples (e.g., Soil, Food):
-
Homogenize the sample.
-
Extract a known amount of the homogenized sample with a suitable solvent (e.g., acetonitrile or methanol) using sonication or mechanical shaking.
-
Centrifuge the sample and collect the supernatant.
-
The supernatant can be directly injected if it is clean, or a cleanup step using SPE (as described for aqueous samples) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed.[5][6][8]
-
-
Biological Samples (e.g., Plasma, Urine):
-
For plasma or serum, perform protein precipitation by adding a threefold volume of cold acetonitrile, vortexing, and centrifuging. Collect the supernatant.
-
For urine, a simple dilution and filtration may be sufficient. For more complex matrices, SPE is recommended.[2]
-
The extracted sample should be evaporated and reconstituted in the mobile phase.
-
2. HPLC-UV Instrumental Conditions
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For improved peak shape, 0.1% formic acid can be added to the mobile phase.[7] A typical gradient could be starting with a low percentage of acetonitrile (e.g., 10-20%) and increasing to a higher percentage (e.g., 80-90%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.[7]
-
Column Temperature: 30 °C.[7]
-
Injection Volume: 10-20 µL.[7]
-
UV Detector Wavelength: this compound lacks a strong chromophore, so detection at low wavelengths (e.g., 200-220 nm) is recommended.[1][7]
3. Quality Control
-
Prepare a calibration curve using a series of standard solutions of this compound in the mobile phase.
-
Analyze a blank sample (matrix without the analyte) to check for interferences.
-
Analyze a matrix-spiked sample to determine the recovery and assess matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. [Separation and detection of seven carbamate pesticides in biological samples by solid phase extraction and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethyl Carbamate (Type-II) | OIV [oiv.int]
- 4. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination and health risk assessment of carbamate pesticide residues in date palm fruits (Phoenix dactylifera) using QuEChERS method and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Determination of carbamate pesticides using micro-solid-phase extraction combined with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Analysis of Carbamate Pesticides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamate (B1207046) pesticides are a widely utilized class of insecticides, herbicides, and fungicides in agriculture. Due to their potential toxicity and adverse health effects, regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds in food and environmental samples. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the analysis of carbamate pesticides, owing to the polar and thermally labile nature of many of these compounds, which can make them challenging to analyze by gas chromatography.[1]
This document provides detailed application notes and experimental protocols for the determination of carbamate pesticides using HPLC, with a focus on methods involving post-column derivatization and fluorescence detection, as well as sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Principle of HPLC Analysis with Post-Column Derivatization
The most common and sensitive method for the HPLC analysis of N-methylcarbamate pesticides is based on reversed-phase chromatography followed by post-column derivatization and fluorescence detection, as outlined in U.S. EPA Methods 531.1 and 531.2.[1][2][3] The process involves the following steps:
-
Separation: The carbamate pesticides are separated on a C18 reversed-phase HPLC column using a water/methanol (B129727) or water/acetonitrile (B52724) gradient.
-
Hydrolysis: After elution from the column, the separated analytes are hydrolyzed with a strong base, typically sodium hydroxide, at an elevated temperature (80-100°C). This reaction cleaves the carbamate ester bond to form methylamine (B109427).[4][5]
-
Derivatization: The resulting methylamine is then reacted with o-phthalaldehyde (B127526) (OPA) and a thiol-containing reagent, such as 2-mercaptoethanol (B42355) or N,N-dimethyl-2-mercaptoethylamine, to form a highly fluorescent isoindole derivative.[1][4][5]
-
Detection: The fluorescent derivative is detected by a fluorescence detector, providing high sensitivity and selectivity.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative data for the HPLC analysis of various carbamate pesticides, including retention times, limits of detection (LOD), and limits of quantification (LOQ).
Table 1: Retention Times and Detection Limits for Carbamate Pesticides by HPLC-FLD (EPA Method 531.1)
| Analyte | Retention Time (min) | Estimated Detection Limit (ppb) |
| Aldicarb Sulfoxide | 15.0 | 0.5 |
| Aldicarb Sulfone | 15.3 | 1.0 |
| Oxamyl | 16.0 | 0.5 |
| Methomyl | 16.6 | 0.5 |
| 3-Hydroxycarbofuran | - | 2.0 |
| Aldicarb | - | 1.0 |
| Propoxur (Baygon) | - | 1.0 |
| Carbofuran | - | 1.5 |
| Carbaryl | - | 2.0 |
| Methiocarb | - | 4.0 |
Data sourced from Agilent Application Note on EPA Method 531.1.[1]
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Carbamate Pesticides by UPLC-MS/MS
| Analyte | LOD (µg/kg) | LOQ (µg/kg) |
| Carbosulfan | 0.01 - 0.005 | 0.003 - 0.04 |
| Carbaryl | 0.01 - 0.005 | 0.003 - 0.04 |
| Propoxur | 0.01 - 0.005 | 0.003 - 0.04 |
| Bendiocarb | 0.01 - 0.005 | 0.003 - 0.04 |
| Methomyl | 0.2 - 2.0 | 0.5 - 5.0 |
| Oxamyl | 0.2 - 2.0 | 0.5 - 5.0 |
| Aldicarb | 0.2 - 2.0 | 0.5 - 5.0 |
| Carbofuran | 0.2 - 2.0 | 0.5 - 5.0 |
| Isoprocarb | 0.2 - 2.0 | 0.5 - 5.0 |
| Methiocarb | 0.2 - 2.0 | 0.5 - 5.0 |
| Fenobucarb | 0.2 - 2.0 | 0.5 - 5.0 |
Data compiled from various sources utilizing UPLC-MS/MS methods.[6][7]
Experimental Protocols
Protocol 1: Analysis of Carbamate Pesticides in Drinking Water by HPLC with Post-Column Derivatization (Based on EPA Method 531.2)
1. Sample Preparation and Preservation
-
Collect water samples in amber glass bottles.[4]
-
For preservation, add potassium dihydrogen citrate (B86180) to buffer the sample pH to approximately 3.8 and sodium thiosulfate (B1220275) to remove residual chlorine.[5]
2. HPLC and Post-Column Derivatization Conditions
-
HPLC System: A system capable of gradient elution with a post-column reaction module.[4]
-
Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.[4]
-
Injection Volume: 100 - 400 µL.[4]
-
Post-Column Reagent 1 (Hydrolysis): 0.075 N Sodium Hydroxide (NaOH) at a flow rate of approximately 0.3 mL/min.[4]
-
Post-Column Reagent 2 (Derivatization): o-Phthalaldehyde (OPA) and 2-mercaptoethanol in a borate (B1201080) buffer.
-
Fluorescence Detector: Excitation at ~330 nm and emission at ~450 nm.[1]
3. Reagent Preparation
-
0.075 N NaOH: Dissolve 3.0 g of NaOH in 1 L of reagent water.
-
Borate Buffer (0.05 M): Dissolve 3.0 g of boric acid in approximately 800 mL of reagent water, add 1.2 mL of 50% (w/w) NaOH solution, and bring the volume to 1 L with reagent water.
-
OPA Reagent: Dissolve 100 mg of OPA in 10 mL of methanol and add to 1 L of the borate buffer. Add 1.0 mL of 2-mercaptoethanol and mix.
Protocol 2: QuEChERS Extraction of Carbamate Pesticides from Fruits and Vegetables for LC-MS/MS Analysis
1. Sample Homogenization
-
Homogenize a representative portion of the fruit or vegetable sample using a high-speed blender.
2. Extraction
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile (containing 1% acetic acid for pH-sensitive pesticides).
-
Add the appropriate internal standard solution.
-
Add a QuEChERS salt packet containing magnesium sulfate (B86663) and sodium acetate (B1210297) (or sodium chloride and sodium citrate based on the specific method).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.[8]
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Take an aliquot of the acetonitrile supernatant and transfer it to a dSPE tube.
-
The dSPE tube typically contains primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences. For pigmented samples, graphitized carbon black (GCB) may be included.
-
Vortex for 30 seconds to 1 minute.
-
Centrifuge for 5 minutes.
4. Final Extract Preparation
-
Take an aliquot of the cleaned supernatant.
-
Filter through a 0.22 µm syringe filter.
-
The extract is now ready for analysis by LC-MS/MS.
Visualizations
Caption: HPLC analysis workflow for carbamate pesticides.
Caption: QuEChERS sample preparation workflow.
References
- 1. agilent.com [agilent.com]
- 2. pickeringlabs.com [pickeringlabs.com]
- 3. amptius.com [amptius.com]
- 4. benchchem.com [benchchem.com]
- 5. epa.gov [epa.gov]
- 6. Determination and health risk assessment of carbamate pesticide residues in date palm fruits (Phoenix dactylifera) using QuEChERS method and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Propyl Carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl carbamate (B1207046), a simple alkyl ester of carbamic acid, is a compound of interest in pharmaceutical and chemical manufacturing. Accurate and sensitive quantification of propyl carbamate is crucial for quality control, stability studies, and safety assessments. While liquid chromatography is often favored for carbamate analysis due to the thermal lability of many compounds in this class, gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and specificity, particularly when preceded by a derivatization step to enhance analyte stability and volatility.[1]
This application note provides a detailed protocol for the determination of this compound in pharmaceutical preparations using GC-MS following silylation. The method is suitable for both quantitative analysis and impurity profiling.
Principle
Direct analysis of this compound by GC can be challenging due to potential thermal degradation in the injector port.[1][2] To overcome this, a derivatization step is employed to replace the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group. This process, known as silylation, increases the thermal stability and volatility of the analyte, leading to improved chromatographic peak shape and sensitivity.[3][4][5] The resulting TMS-derivative of this compound is then separated by gas chromatography and detected by mass spectrometry.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[6][7][8]
-
Pyridine (B92270), anhydrous
-
Methanol (B129727), HPLC grade
-
Dichloromethane (B109758), HPLC grade
-
Ethyl acetate, HPLC grade
-
Nitrogen gas, high purity
-
GC vials, 2 mL, with inserts
-
Volumetric flasks and pipettes
-
Syringe filters, 0.22 µm PTFE
Sample Preparation
For Solid Dosage Forms (e.g., Tablets):
-
Weigh and grind a representative number of tablets to obtain a fine, homogeneous powder.[9]
-
Accurately weigh a portion of the powder equivalent to a target concentration of this compound (e.g., 10 mg).
-
Transfer the powder to a volumetric flask.
-
Add a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol) to dissolve the this compound. The choice of solvent may need to be optimized based on the drug product formulation.
-
Sonicate for 15-20 minutes to ensure complete dissolution of the analyte.[9]
-
Allow the solution to cool to room temperature and dilute to the mark with the same solvent.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved excipients.
-
Transfer an aliquot (e.g., 100 µL) of the filtered solution to a GC vial for derivatization.
For Liquid Formulations:
-
Pipette an accurate volume of the liquid formulation into a volumetric flask.
-
Dilute with a suitable solvent (e.g., methanol or ethyl acetate) to achieve a target concentration of this compound within the calibration range.
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot (e.g., 100 µL) of the solution to a GC vial for derivatization.
Derivatization Protocol (Silylation)
-
Evaporate the solvent from the 100 µL aliquot in the GC vial to complete dryness under a gentle stream of nitrogen. This step is crucial as moisture can interfere with the silylation reaction.[6][7]
-
To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA (+1% TMCS).[10]
-
Tightly cap the vial and vortex for 10-20 seconds.
-
Heat the vial at 60-70°C for 30 minutes in a heating block or oven to ensure complete derivatization.[6][10]
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
The sample can be diluted with a suitable solvent like dichloromethane if necessary.[6]
GC-MS Instrumentation and Conditions
The following conditions are provided as a starting point and may require optimization for specific instrumentation.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature: 70°C, hold for 2 minRamp 1: 10°C/min to 150°CRamp 2: 25°C/min to 280°C, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) for qualitative analysis and method development.Selected Ion Monitoring (SIM) for quantitative analysis. |
| SIM Ions for TMS-Propyl Carbamate | To be determined from the mass spectrum of the derivatized standard. Likely ions would include the molecular ion and characteristic fragment ions. |
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison. The following tables present illustrative data based on typical performance for GC-MS analysis of derivatized carbamates. Actual values must be determined during method validation.
Table 1: Calibration Curve for TMS-Propyl Carbamate
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.1 | 15,234 |
| 0.5 | 78,910 |
| 1.0 | 155,678 |
| 5.0 | 798,456 |
| 10.0 | 1,601,234 |
| Linearity (r²) | > 0.995 |
Table 2: Method Validation Parameters (Illustrative)
| Parameter | Result |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
Silylation Reaction Pathway
Caption: Silylation of this compound using BSTFA.
References
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. thescipub.com [thescipub.com]
- 4. nbinno.com [nbinno.com]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 8. gcms.cz [gcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. web.gps.caltech.edu [web.gps.caltech.edu]
Propyl Carbamate as a Protecting Group for Amines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the temporary protection of reactive functional groups is a critical strategy. The amine functional group, being nucleophilic and basic, often requires protection to prevent unwanted side reactions during a synthetic sequence. Carbamates are one of the most widely used classes of protecting groups for amines due to their ease of installation, stability under a range of reaction conditions, and versatile deprotection methods.[1]
This document provides detailed application notes and protocols for the use of the propyl carbamate (B1207046) (Proc) group as a protecting group for primary and secondary amines. The propoxycarbonyl moiety offers a balance of stability and reactivity, making it a useful alternative to more common carbamate protecting groups such as Boc, Cbz, and Fmoc.
Chemical Properties and Stability
The propyl carbamate group is introduced by reacting an amine with a suitable propoxycarbonylating agent, typically propyl chloroformate. Once installed, the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, significantly reducing the nucleophilicity and basicity of the amine.[2]
Propyl carbamates are generally stable to a variety of reaction conditions, including those that are weakly acidic or basic. Their stability is comparable to other simple alkyl carbamates. The cleavage of the this compound group can be achieved under specific acidic, basic, or nucleophilic conditions, or via reductive methods. The choice of deprotection strategy depends on the overall synthetic route and the presence of other functional groups in the molecule.
Data Summary
The following tables summarize the reaction conditions for the protection of amines as propyl carbamates and their subsequent deprotection using various methods. The data is compiled from general knowledge of carbamate chemistry and analogous reactions with similar alkyl carbamates.
Table 1: Protection of Amines as Propyl Carbamates
| Substrate (Amine) | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Primary Aliphatic | Propyl Chloroformate | Pyridine (B92270) | Dichloromethane | 0 to RT | 2-4 | 85-95 |
| Secondary Aliphatic | Propyl Chloroformate | Triethylamine | Tetrahydrofuran | 0 to RT | 3-6 | 80-90 |
| Aniline | Propyl Chloroformate | NaHCO₃ (aq) | Dioxane/Water | RT | 12-16 | 70-85 |
| Amino Acid Ester | Propyl Chloroformate | Na₂CO₃ (aq) | Dioxane/Water | 0 to RT | 4-8 | 80-95 |
Table 2: Deprotection of Propyl Carbamates
| Deprotection Method | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Acidic Cleavage | HBr in Acetic Acid (33%) | Acetic Acid | RT | 1-3 | 75-90 | Harsh conditions, may affect other acid-labile groups. |
| Nucleophilic Cleavage | Trimethylsilyl Iodide (TMSI) | Acetonitrile (B52724) or CHCl₃ | Reflux | 2-6 | 80-95 | Effective for sterically hindered carbamates.[3] |
| Basic Hydrolysis | 6M NaOH | Ethanol/Water | Reflux | 12-24 | 60-80 | Slower than acidic cleavage and may not be suitable for base-sensitive substrates. |
| Reductive Cleavage | H₂, Pd/C (10%) | Methanol or Ethanol | RT | 12-24 | 70-85 | Requires hydrogenation setup; may reduce other functional groups.[4] |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Amine with Propyl Chloroformate
This protocol describes a general method for the N-propoxycarbonylation of a primary aliphatic amine.
Materials:
-
Primary amine (1.0 equiv)
-
Propyl chloroformate (1.1 equiv)
-
Pyridine (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve the primary amine (1.0 equiv) and pyridine (1.2 equiv) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add propyl chloroformate (1.1 equiv) dropwise to the stirred solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-propyl carbamate.
-
Purify the product by column chromatography on silica (B1680970) gel or recrystallization as needed.
Protocol 2: General Procedure for the Deprotection of a this compound using Trimethylsilyl Iodide (TMSI)
This protocol outlines a method for the cleavage of a this compound using TMSI, which is particularly effective for robust substrates.[3]
Materials:
-
N-propyl carbamate protected compound (1.0 equiv)
-
Trimethylsilyl iodide (TMSI) (2.0-3.0 equiv)
-
Anhydrous acetonitrile or chloroform (B151607)
-
Methanol
-
Saturated NaHCO₃ solution
-
10% Na₂S₂O₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle
Procedure:
-
Dissolve the N-propyl carbamate (1.0 equiv) in anhydrous acetonitrile or chloroform in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Add TMSI (2.0-3.0 equiv) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM) and wash with saturated NaHCO₃ solution, 10% Na₂S₂O₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amine by column chromatography or other suitable methods.
Visualizations
The following diagrams illustrate the chemical transformations and workflows associated with the use of this compound as a protecting group.
References
Applications of Propyl Carbamate in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl carbamate (B1207046) and its derivatives are versatile building blocks in polymer chemistry, primarily utilized in the synthesis of carbamate-functional polymers. These polymers are of significant interest in the coatings industry, particularly for automotive topcoats, due to their exceptional durability, hardness, gloss, and resistance to environmental etch and scratches.[1] The carbamate group provides a reactive site for crosslinking, typically with aminoplast resins like melamine-formaldehyde, to form a robust thermoset network.[1][2] This document provides an overview of the key applications of propyl carbamate in polymer synthesis, along with detailed experimental protocols and workflows.
Key Applications and Synthesis Strategies
The introduction of carbamate functionality into polymers using this compound can be primarily achieved through two synthetic routes:
-
Transcarbamoylation (or Transcarbamylation): This method involves the reaction of a hydroxyl-functional polymer with a lower alkyl carbamate, such as this compound, to form a carbamate-functional polymer.[3][4] This post-polymerization modification is a versatile approach to functionalize a wide range of existing polymers.
-
Polymerization of Carbamate-Functional Monomers: This strategy involves the synthesis of a monomer containing a carbamate group, which is then polymerized or copolymerized to create the desired polymer architecture.
Data Summary
Table 1: Overview of this compound Applications in Polymer Chemistry
| Application | Polymer Type | Synthesis Method | Key Properties of Resulting Polymer/Coating |
| Automotive Coatings | Carbamate-functional Acrylics, Polyesters | Transcarbamoylation; Polymerization of carbamate-functional monomers | High durability, hardness, gloss, resistance to environmental etch and scratches |
| Fabric Finishes | Dimethylol this compound-based resins | Resin synthesis from this compound | Durable press finishes for polyester/cotton blends |
| Informational Polymers | Sequence-defined Oligocarbamates | Solid-phase synthesis | Potential for molecular data storage and anticounterfeiting |
Table 2: Typical Reactants and Conditions for Carbamate-Functional Polymer Synthesis
| Synthesis Method | Key Reactants | Typical Reaction Temperature | Catalyst |
| Transcarbamoylation | Hydroxyl-functional polymer, this compound, High-boiling alcohol | 140-160°C | Tin compounds (e.g., dibutyltin (B87310) oxide), Bi(III) compounds, Zr(IV) compounds |
| Polymerization | Carbamate-functional acrylic monomer, Co-monomers | 60-150°C | Free-radical initiator (e.g., AIBN, BPO) |
Experimental Protocols
Protocol 1: Synthesis of a Carbamate-Functional Acrylic Polymer via Transcarbamoylation
This protocol describes a general procedure for the synthesis of a carbamate-functional acrylic polymer by reacting a hydroxyl-functional acrylic polymer with this compound.
Materials:
-
Hydroxyl-functional acrylic polymer
-
This compound
-
High-boiling point alcohol (e.g., propylene (B89431) glycol methyl ether)[4]
-
Transcarbamoylation catalyst (e.g., dibutyltin oxide)
-
Solvent (e.g., xylene, toluene)
-
Nitrogen gas supply
-
Reaction vessel with a stirrer, condenser, and thermometer
Procedure:
-
Charge the reaction vessel with the hydroxyl-functional acrylic polymer, this compound, and the high-boiling point alcohol. The molar ratio of this compound to the hydroxyl groups on the polymer should be in excess to drive the reaction to completion.[4]
-
Add the transcarbamoylation catalyst to the mixture. The catalyst amount is typically a small percentage of the total reactant weight.
-
Begin stirring and purge the reactor with nitrogen gas.
-
Heat the reaction mixture to a temperature between 140°C and 160°C.[4]
-
Maintain the temperature and continue stirring. The reaction progress can be monitored by techniques such as infrared (IR) spectroscopy (disappearance of the hydroxyl peak) or by titrating for the remaining hydroxyl groups.
-
Once the desired degree of conversion is achieved, cool the reaction mixture.
-
The resulting carbamate-functional polymer solution can be purified by precipitation in a non-solvent, followed by filtration and drying under vacuum.
Protocol 2: Synthesis of a Carbamate-Functional Acrylic Polymer via Free-Radical Polymerization
This protocol outlines the synthesis of a carbamate-functional acrylic polymer by copolymerizing a carbamate-functional acrylic monomer with other acrylic monomers.
Materials:
-
Carbamate-functional acrylic monomer (e.g., 2-(carbamoyloxy)ethyl acrylate)
-
Co-monomers (e.g., methyl methacrylate, butyl acrylate)
-
Free-radical initiator (e.g., azobisisobutyronitrile - AIBN)
-
Solvent (e.g., methyl ethyl ketone - MEK)
-
Nitrogen gas supply
-
Reaction vessel with a stirrer, condenser, and thermometer
Procedure:
-
Charge the reaction vessel with the solvent and heat it to the desired reaction temperature (typically 60-80°C for AIBN).
-
In a separate vessel, prepare a mixture of the carbamate-functional acrylic monomer, co-monomers, and the free-radical initiator.
-
Slowly add the monomer/initiator mixture to the heated solvent in the reaction vessel over a period of 2-4 hours under a nitrogen atmosphere.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-4 hours to ensure complete monomer conversion.
-
The progress of the polymerization can be monitored by measuring the solid content of the reaction mixture.
-
Once the polymerization is complete, cool the reactor to room temperature.
-
The resulting polymer solution can be used directly or the polymer can be isolated by precipitation in a non-solvent, followed by filtration and drying.
Mandatory Visualizations
Caption: Workflow for Transcarbamoylation Synthesis.
Caption: Workflow for Free-Radical Polymerization.
References
- 1. US6462144B1 - Carbamate-functional resins and their use in high solids coating compositions - Google Patents [patents.google.com]
- 2. paint.org [paint.org]
- 3. ES2238291T3 - METHOD FOR PREPARING FUNCTIONAL CARBAMATE POLYMERS. - Google Patents [patents.google.com]
- 4. US6228953B1 - Process for the preparation of carbamate functional polymers - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Polyurethanes Using Propyl Carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyurethanes (PUs) are a versatile class of polymers with a wide range of applications in the biomedical field, including drug delivery systems, medical devices, and tissue engineering scaffolds.[1] Traditionally, PUs are synthesized through the reaction of diisocyanates with polyols. However, the high toxicity of isocyanate monomers has prompted the development of non-isocyanate polyurethane (NIPU) synthesis routes.[2][3] One of the most promising isocyanate-free methods is the transurethanization (or polycondensation) reaction between a dicarbamate and a diol.[3][4] This approach avoids the use of hazardous isocyanates and offers a more environmentally friendly pathway to polyurethane production.[4]
This document provides detailed application notes and protocols for the synthesis of polyurethanes using propyl carbamate (B1207046) as a key reagent. While the direct use of propyl carbamate in extensive polyurethane synthesis literature is not widespread, the principles are analogous to those established for other alkyl carbamates, such as dimethyl carbamate.[2][5][6] The protocols provided herein are based on established transurethanization methodologies and are adapted for the use of this compound derivatives.
The primary reaction involves the polycondensation of a dipropyl dicarbamate with a diol in the presence of a catalyst, typically under melt conditions.[7][8] The reaction proceeds with the elimination of propanol (B110389), which is removed from the reaction mixture to drive the equilibrium towards the formation of high molecular weight polyurethane.[5]
Key Reaction and Logical Workflow
The synthesis of polyurethanes from this compound follows a logical progression from monomer synthesis to polymerization and subsequent characterization. The overall workflow is depicted below.
Figure 1: Logical workflow for polyurethane synthesis from this compound.
Experimental Protocols
Protocol 1: Synthesis of Dipropyl Hexamethylene Dicarbamate (HPDC)
This protocol describes the synthesis of a dipropyl dicarbamate monomer from a diamine, a necessary precursor for the subsequent polymerization.
Materials:
-
Hexamethylene diamine (HDA)
-
Propyl chloroformate
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve hexamethylene diamine (0.1 mol) and triethylamine (0.22 mol) in 150 mL of anhydrous dichloromethane.
-
Cool the mixture to 0 °C using an ice bath.
-
Dissolve propyl chloroformate (0.21 mol) in 50 mL of anhydrous dichloromethane and add it to the dropping funnel.
-
Add the propyl chloroformate solution dropwise to the stirred reaction mixture over a period of 1 hour, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by adding 100 mL of deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 100 mL of saturated aqueous sodium bicarbonate solution and 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure dipropyl hexamethylene dicarbamate.
Protocol 2: Melt Transurethane Polycondensation
This protocol details the synthesis of polyurethane from the dipropyl dicarbamate monomer and a diol via melt polycondensation.
Materials:
-
Dipropyl hexamethylene dicarbamate (HPDC) (synthesized in Protocol 1)
-
1,4-Butanediol (BDO)
-
Tetrabutyl titanate (TBT) or Potassium Carbonate (K₂CO₃) as catalyst
Equipment:
-
Four-neck reaction flask
-
Mechanical stirrer
-
Condenser
-
Nitrogen inlet
-
Vacuum pump
Procedure:
-
Dry all glassware in an oven at 120 °C overnight and assemble the reaction setup while hot under a nitrogen atmosphere.
-
Charge the reaction flask with equimolar amounts of dipropyl hexamethylene dicarbamate and 1,4-butanediol.
-
Add the catalyst (0.1-0.5 mol% relative to the dicarbamate).
-
Heat the reaction mixture to 120 °C under a slow stream of nitrogen with mechanical stirring to melt the reactants and form a homogeneous mixture.
-
Gradually increase the temperature to 150-170 °C over 2 hours to initiate the transurethanization reaction and distill off the propanol byproduct.[5]
-
After the initial distillation of propanol ceases, apply a vacuum (to ~1 mmHg) to the system and continue the reaction for an additional 4-6 hours to remove the remaining propanol and drive the polymerization to completion. The viscosity of the reaction mixture will increase significantly.
-
Cool the reactor to room temperature and dissolve the resulting polyurethane in a suitable solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide) for further analysis or processing.
Data Presentation
The following tables summarize typical quantitative data for non-isocyanate polyurethane synthesis based on analogous reactions with dimethyl carbamate. These values can serve as a starting point for optimizing the synthesis using this compound.
Table 1: Reaction Parameters for Polyurethane Synthesis
| Parameter | Value | Reference |
| Dicarbamate | Dimethyl Hexamethylene Dicarbamate | [5] |
| Diol | 1,4-Butanediol / 1,6-Hexanediol | [5] |
| Catalyst | Tetrabutyl Titanate | [5] |
| Catalyst Loading | 0.3 wt% | [4] |
| Reaction Temperature | 165-170 °C | [4] |
| Reaction Time | 4-8 hours under vacuum | [4] |
| Pressure | 20 Pa | [4] |
Table 2: Properties of Polyurethanes from Dimethyl Carbamate
| Property | Value | Reference |
| Number-Average Molecular Weight (Mn) | 12,500 - 26,400 g/mol | [7] |
| Weight-Average Molecular Weight (Mw) | 58,600 g/mol | [5] |
| Polydispersity Index (PDI) | ~2.5 | [9] |
| Glass Transition Temperature (Tg) | -30 to 120 °C | [8] |
| Decomposition Temperature (Td) | Stable up to ~300 °C | [10] |
Signaling Pathways and Experimental Workflows
The synthesis of polyurethanes via transurethanization is a step-growth polymerization process. The general reaction mechanism is illustrated below.
Figure 2: General mechanism of transurethanization for polyurethane synthesis.
Conclusion
The use of this compound in the synthesis of polyurethanes presents a viable and potentially safer alternative to traditional isocyanate-based methods. The transurethanization reaction, well-established for other alkyl carbamates, provides a robust framework for producing a wide range of polyurethanes with tunable properties. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists to explore this promising area of polymer chemistry, with potential applications in drug development and biomedical materials. Further optimization of reaction conditions will be necessary to achieve desired polymer characteristics for specific applications.
References
- 1. mdpi.com [mdpi.com]
- 2. kit-technology.de [kit-technology.de]
- 3. researchgate.net [researchgate.net]
- 4. A Non-Isocyanate Route to Poly(Ether Urethane): Synthesis and Effect of Chemical Structures of Hard Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Renewable non-isocyanate based thermoplastic polyurethanes via polycondensation of dimethyl carbamate monomers with diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. library.ncl.res.in [library.ncl.res.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Carbamate-Based Fluorescent Detection of Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sensitive and quantitative detection of amino acids is crucial in a wide array of research fields, including neuroscience, drug discovery, and metabolic studies. Fluorescent-based methods offer significant advantages over traditional analytical techniques due to their high sensitivity, selectivity, and amenability to high-throughput screening.[] Carbamate-based derivatizing agents, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), have emerged as powerful tools for the fluorescent labeling of amino acids, enabling their detection at submicromolar concentrations.[2]
This document provides detailed application notes and protocols for the use of AQC in the fluorescent detection of amino acids, focusing on its application in conjunction with High-Performance Liquid Chromatography (HPLC).
Principle of Detection
The core principle of this detection method lies in the chemical derivatization of amino acids with a fluorogenic reagent. 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a highly reactive compound that efficiently labels primary and secondary amines, characteristic functional groups of amino acids.[3][4] The reaction involves the formation of a stable, highly fluorescent urea (B33335) derivative. This chemical transformation is rapid, occurring within seconds at room temperature.[2] The resulting fluorescently tagged amino acids can then be separated and quantified using reverse-phase HPLC with fluorescence detection.[3]
The fluorescence of the AQC-amino acid derivatives is selectively detected with an excitation wavelength of 250 nm and an emission wavelength of 395 nm.[3] A key advantage of this method is that the major fluorescent by-product of the reaction, 6-aminoquinoline, does not significantly interfere with the detection of the derivatized amino acids.[3]
Quantitative Data Summary
The AQC derivatization method followed by HPLC analysis provides excellent quantitative performance for a wide range of amino acids. The table below summarizes the key performance metrics.
| Parameter | Value | Amino Acids | Reference |
| Detection Limits | 3-7 nM (fmol/µL) | Asp, Glu, GABA | [2] |
| 40 fmol | Phenylalanine | [3] | |
| 800 fmol | Cystine | [3] | |
| Linearity (r²) | > 0.999 | Neurotransmitter amino acids | [2] |
| Concentration Range | 0.2 - 20 µM | Neurotransmitter amino acids | [2] |
| 2.5 - 200 µM | All hydrolysate amino acids | [3] | |
| Reproducibility (%RSD) | ~2% | Submicromolar levels of neurotransmitter amino acids | [2] |
| Recovery | > 97% | Amino acids spiked in perfusion buffers | [2] |
Signaling and Detection Pathway
The following diagram illustrates the chemical reaction and detection pathway for the fluorescent labeling of amino acids using AQC.
Experimental Protocols
Materials
-
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reagent
-
Boric acid buffer (0.2 M, pH 8.8)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate mobile phase modifier)
-
Amino acid standards
-
Sample containing amino acids (e.g., protein hydrolysate, microdialysate)
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
Protocol 1: Derivatization of Amino Acid Standards and Samples
-
Reagent Preparation: Prepare the AQC derivatization reagent according to the manufacturer's instructions. Typically, this involves dissolving the AQC powder in acetonitrile.
-
Sample Preparation:
-
For protein hydrolysates, ensure the sample is neutralized after hydrolysis.
-
For biological fluids like microdialysates, samples can often be used directly.[2]
-
Prepare a series of amino acid standards at known concentrations in the same buffer as the samples.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 20 µL of the amino acid standard or sample with 60 µL of boric acid buffer (0.2 M, pH 8.8).
-
Add 20 µL of the AQC reagent solution.
-
Vortex the mixture immediately for a few seconds. The reaction is complete almost instantaneously at room temperature.[2]
-
The derivatized sample is now ready for HPLC analysis.
-
Protocol 2: HPLC Analysis of AQC-Derivatized Amino Acids
-
HPLC System Setup:
-
Equip the HPLC system with a C18 reverse-phase column.
-
Set the fluorescence detector to an excitation wavelength of 250 nm and an emission wavelength of 395 nm.[3]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare an aqueous buffer (e.g., acetate-phosphate buffer) at a suitable pH.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Separation:
-
Inject 5-20 µL of the derivatized sample onto the HPLC column.[2]
-
Run a gradient elution to separate the derivatized amino acids. An example gradient is a linear gradient from 100% Mobile Phase A to a mixture of A and B over 30-40 minutes. The exact gradient profile should be optimized for the specific column and amino acids of interest.[2][3]
-
-
Data Analysis:
-
Identify the amino acid peaks in the chromatogram by comparing their retention times with those of the amino acid standards.
-
Quantify the amount of each amino acid by integrating the peak area and comparing it to the standard curve generated from the amino acid standards.
-
Experimental Workflow
The following diagram outlines the complete experimental workflow for the fluorescent detection of amino acids using AQC derivatization and HPLC analysis.
Applications
The AQC-based fluorescent detection method is highly versatile and can be applied in various research and development areas:
-
Neuroscience: Quantifying neurotransmitter amino acids such as glutamate, aspartate, and GABA in brain microdialysates and cerebrospinal fluid.[2]
-
Protein Chemistry: Determining the amino acid composition of proteins and peptides after acid hydrolysis.[3]
-
Cell Culture and Metabolism: Analyzing amino acid uptake and secretion in cell culture media to study cellular metabolism.
-
Pharmaceutical Development: Monitoring amino acid stability and modifications in biopharmaceutical products.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no fluorescent signal | Incomplete derivatization | Ensure the pH of the reaction buffer is between 8.2 and 10.0.[3] Use a sufficient molar excess of the AQC reagent. |
| Detector settings are incorrect | Verify the excitation and emission wavelengths on the fluorescence detector. | |
| Poor peak resolution in HPLC | Inappropriate gradient or mobile phase | Optimize the HPLC gradient profile, mobile phase composition, and pH.[2] |
| Column degradation | Replace the HPLC column. | |
| High background fluorescence | Contaminated reagents or solvents | Use HPLC-grade solvents and high-purity reagents. |
| Presence of interfering fluorescent compounds in the sample | Perform sample cleanup (e.g., solid-phase extraction) before derivatization. |
Conclusion
The use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) as a fluorescent derivatizing agent provides a robust, sensitive, and reliable method for the quantitative analysis of amino acids. The rapid reaction kinetics, stable fluorescent products, and high sensitivity make it an invaluable tool for researchers, scientists, and drug development professionals. By following the detailed protocols and workflows outlined in these application notes, users can achieve accurate and reproducible quantification of amino acids in a variety of sample types.
References
- 2. Determination of submicromolar concentrations of neurotransmitter amino acids by fluorescence detection using a modification of the 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate method for amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Application Notes and Protocols for the Use of Propyl Carbamate in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl carbamate (B1207046) belongs to the carbamate class of organic compounds, which are esters of carbamic acid. Carbamates are recognized for their role as inhibitors of various enzymes, most notably serine hydrolases such as acetylcholinesterase (AChE). The inhibitory action of carbamates involves the carbamoylation of the serine residue within the enzyme's active site. This process results in a transiently inactivated enzyme, a mechanism often referred to as pseudo-irreversible inhibition. The rate of enzyme inactivation (carbamoylation) and subsequent reactivation (decarbamoylation) is influenced by the specific chemical structure of the carbamate.
These application notes provide a comprehensive protocol for evaluating the inhibitory effects of propyl carbamate on enzymatic activity, with a primary focus on acetylcholinesterase as a model enzyme. The provided methodologies can be adapted for other serine hydrolases.
Mechanism of Action: Acetylcholinesterase Inhibition
This compound, like other carbamate inhibitors, targets acetylcholinesterase, an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in cholinergic synapses. The inhibition process disrupts the normal termination of the nerve signal, leading to an accumulation of acetylcholine.
The mechanism of inhibition is a two-step process:
-
Reversible Binding: The this compound inhibitor (I) first binds non-covalently to the active site of the acetylcholinesterase enzyme (E) to form a reversible enzyme-inhibitor complex (E•I).
-
Covalent Carbamoylation: The serine residue in the active site of the enzyme nucleophilically attacks the carbonyl carbon of the this compound. This leads to the formation of a transient tetrahedral intermediate, which then resolves into a carbamoylated enzyme (E-carbamoyl) and the release of the alcohol leaving group (propanol). The carbamoylated enzyme is catalytically inactive.
Unlike organophosphates, which cause essentially irreversible phosphorylation, the carbamoylated enzyme can be reactivated through hydrolysis (decarbamoylation), regenerating the active enzyme. However, this reactivation is typically much slower than the deacetylation that occurs with the natural substrate, acetylcholine, resulting in a prolonged period of enzyme inhibition.
Quantitative Data Summary
Due to the limited availability of specific kinetic data for this compound in the public domain, the following table presents representative inhibitory concentrations (IC50) and inhibition constants (Ki) for a selection of other carbamate compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This data is intended to provide a comparative context for the potential inhibitory activity of this compound. Researchers are encouraged to determine these values empirically for this compound using the protocols outlined below.
| Carbamate Derivative | Target Enzyme | IC50 (µM) | Ki (µM) | Reference Compound |
| Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | AChE | 46.35 | - | - |
| Benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | BChE | 27.38 | - | - |
| Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate | BChE | - | - | High selectivity index |
| Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate | BChE | - | - | Corresponds well with galanthamine |
| Rivastigmine | AChE | ~7.0 | - | Standard AChE inhibitor |
| Galantamine | AChE | ~1.0 | - | Standard AChE inhibitor |
Experimental Protocols
Protocol 1: Determination of Acetylcholinesterase Inhibition by this compound using the Ellman's Assay
This protocol describes a colorimetric method to determine the inhibitory activity of this compound on acetylcholinesterase. The assay measures the enzymatic hydrolysis of acetylthiocholine (B1193921) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, detectable at 412 nm.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Sodium phosphate (B84403) buffer (100 mM, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare 100 mM sodium phosphate buffer and adjust the pH to 8.0.
-
DTNB Solution: Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.
-
ATCI Solution: Dissolve ATCI in the phosphate buffer to a final concentration of 10 mM.
-
AChE Stock Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in DMSO to achieve a range of desired final concentrations in the assay.
-
-
Assay Setup (96-well plate):
-
Add 20 µL of phosphate buffer to the blank wells.
-
Add 20 µL of the appropriate this compound dilution to the inhibitor wells.
-
Add 20 µL of DMSO to the control wells (no inhibitor).
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of the AChE working solution to all wells except the blank wells.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Enzymatic Reaction:
-
Add 10 µL of DTNB solution to all wells.
-
Add 10 µL of ATCI solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately start monitoring the increase in absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of AChE activity, by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Determination of the Inhibition Constant (Ki)
To determine the mode of inhibition and the inhibition constant (Ki), the assay described in Protocol 1 can be modified by varying the substrate (ATCI) concentration at different fixed concentrations of this compound.
Procedure:
-
Perform the assay as described in Protocol 1.
-
For each fixed concentration of this compound (including a zero-inhibitor control), vary the concentration of ATCI.
-
Measure the initial reaction rates (V) for each combination of inhibitor and substrate concentration.
-
Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) or a Michaelis-Menten plot (V vs. [S]) for each inhibitor concentration.
-
Analyze the plots to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed).
-
Calculate the Ki value using appropriate equations derived from the mode of inhibition. For competitive inhibition, Ki can be determined from the x-intercept of the Lineweaver-Burk plot.
Visualizations
Caption: Signaling pathway of acetylcholinesterase and its inhibition.
Caption: Experimental workflow for AChE inhibition assay.
Troubleshooting & Optimization
Technical Support Center: Propyl Carbamate Decomposition Under Acidic Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propyl carbamate (B1207046), focusing on its decomposition under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is propyl carbamate decomposition under acidic conditions?
A1: Under acidic conditions, this compound undergoes hydrolysis, which is the cleavage of the carbamate ester linkage by water. This reaction is catalyzed by acid (H⁺) and results in the formation of propanol, carbamic acid, which is unstable and further decomposes to ammonia (B1221849) and carbon dioxide.
Q2: What are the primary products of this compound decomposition in an acidic solution?
A2: The primary products are 1-propanol (B7761284) and carbamic acid. The carbamic acid intermediate is unstable and rapidly decomposes into ammonia (which will be protonated to ammonium (B1175870) ion in acidic solution) and carbon dioxide.
Q3: What are the key factors that influence the rate of this compound decomposition in acid?
A3: The main factors include:
-
pH: The rate of hydrolysis is dependent on the concentration of hydronium ions. Generally, a lower pH (higher acidity) will accelerate the decomposition.
-
Temperature: Like most chemical reactions, increasing the temperature will increase the rate of hydrolysis.
-
Solvent: The polarity and composition of the solvent can influence the reaction kinetics.
Q4: Is this compound stable in acidic conditions?
A4: The stability of carbamates in acidic conditions can vary significantly depending on their structure. While some carbamates are relatively stable in slightly acidic conditions, purely aliphatic carbamates like this compound are generally expected to be more resistant to hydrolysis compared to those with more complex structures.[1] However, at lower pH values and elevated temperatures, decomposition can become significant. For sample preservation, acidification to a pH range of 2-4 is often recommended to minimize hydrolysis.[2]
Q5: What analytical techniques are suitable for monitoring the decomposition of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a common and effective method for monitoring the disappearance of this compound and the appearance of its degradation products.[3] Gas Chromatography (GC) can also be used, but care must be taken as some carbamates can be thermally labile.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no recovery of this compound from an acidic sample. | 1. Significant Hydrolysis: The sample may have been stored at a low pH and/or elevated temperature for an extended period, leading to decomposition. 2. Analytical Issues: Problems with the HPLC/GC method, such as improper column selection, mobile phase, or detector settings. | 1. Verify Sample History: Check the storage conditions (pH, temperature, duration) of the sample. 2. Perform a Stability Study: Spike a known concentration of this compound into a blank matrix at the same acidic pH and monitor its concentration over time to determine the degradation rate under your specific conditions. 3. Optimize Analytical Method: Ensure your analytical method is validated for this compound. Check for co-elution of interfering peaks. Use a reference standard to confirm retention time and response. |
| Inconsistent or non-reproducible results in kinetic studies. | 1. Inconsistent pH: Small variations in the pH of the reaction mixture can lead to significant differences in the decomposition rate. 2. Temperature Fluctuations: Poor temperature control of the reaction vessel. 3. Inaccurate Sample Quenching: If the reaction is not effectively stopped at each time point, decomposition may continue, leading to inaccurate measurements. | 1. Use a Buffered System: Employ a suitable buffer to maintain a constant pH throughout the experiment. 2. Use a Temperature-Controlled Environment: Utilize a water bath or a temperature-controlled reaction block to ensure a constant temperature. 3. Optimize Quenching: Quench the reaction by rapidly neutralizing the acid or by adding a solvent that halts the reaction (e.g., a cold organic solvent followed by immediate analysis). |
| Appearance of unexpected peaks in the chromatogram. | 1. Side Reactions: Depending on the specific acidic conditions and the presence of other reactive species, side reactions may occur. 2. Impure Starting Material: The this compound used may contain impurities. 3. Contamination: Contamination from glassware, solvents, or reagents. | 1. Identify Unknown Peaks: Use a mass spectrometer (LC-MS or GC-MS) to identify the structure of the unknown peaks. 2. Check Purity of Starting Material: Analyze the this compound standard by itself to check for impurities. 3. Run Blanks: Analyze blank samples (matrix without this compound) to check for contamination. |
Data Presentation
Table 1: Estimated Half-life of this compound at 25°C
| pH | Estimated Half-life (t½) | Notes |
| 1 | Days to Weeks | Estimation based on the general stability of simple aliphatic carbamates in strong acid. The AAc1 mechanism may become more prevalent at very low pH. |
| 3 | Weeks to Months | At this pH, the AAc2 mechanism is likely the dominant pathway for hydrolysis. |
| 5 | Months to Years | This compound is expected to be relatively stable at this pH. |
| 7 | ~3300 years[1] | Estimated value for neutral environmental conditions.[1] |
Disclaimer: The half-life values for acidic conditions are estimations based on the general behavior of simple alkyl carbamates and the limited available data. Actual decomposition rates should be determined experimentally under the specific conditions of use.
Experimental Protocols
Protocol: Kinetic Analysis of this compound Hydrolysis in Acidic Solution by HPLC-UV
1. Objective: To determine the rate of hydrolysis of this compound at a specific acidic pH and temperature.
2. Materials:
-
This compound (analytical standard)
-
Hydrochloric acid (HCl) or other suitable acid
-
Sodium hydroxide (B78521) (NaOH) for quenching (optional)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) or methanol (B129727)
-
Buffer solution (e.g., phosphate (B84403) or citrate (B86180) buffer) adjusted to the target acidic pH
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Temperature-controlled water bath or incubator
-
HPLC system with a UV detector and a C18 reversed-phase column
3. Procedure:
-
Preparation of Stock and Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
From the stock solution, prepare a series of standard solutions of known concentrations in the mobile phase to be used for calibration.
-
-
Kinetic Experiment Setup:
-
Prepare the acidic reaction solution by diluting the acid in HPLC-grade water or by using a buffer solution adjusted to the desired pH.
-
Place the reaction solution in a temperature-controlled water bath and allow it to equilibrate to the desired temperature (e.g., 25°C, 40°C, 50°C).
-
Initiate the reaction by adding a small, known volume of the this compound stock solution to the pre-heated acidic solution to achieve the desired initial concentration (e.g., 10 µg/mL). Start a timer immediately.
-
-
Sample Collection and Analysis:
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction to stop further degradation. This can be achieved by:
-
Diluting the aliquot in a cold mobile phase.
-
Neutralizing the aliquot with a predetermined amount of base (e.g., NaOH).
-
-
Inject the quenched sample into the HPLC system.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile or methanol. The exact ratio should be optimized to achieve good separation of this compound from any degradation products.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection: Wavelength at which this compound has maximum absorbance (e.g., ~210 nm).
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
-
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
For each time point in the kinetic experiment, determine the concentration of this compound using the calibration curve.
-
Plot the natural logarithm of the this compound concentration (ln[C]) versus time.
-
If the plot is linear, the reaction follows pseudo-first-order kinetics. The slope of the line will be equal to the negative of the pseudo-first-order rate constant (-k).
-
The half-life (t½) of the reaction can be calculated using the equation: t½ = 0.693 / k.
Mandatory Visualization
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Troubleshooting workflow for this compound analysis.
References
Preventing propyl carbamate hydrolysis in experiments
This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of propyl carbamate (B1207046) during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is propyl carbamate hydrolysis and why is it a concern in experiments?
This compound hydrolysis is a chemical reaction in which the carbamate's ester linkage is cleaved by water. This reaction breaks down this compound into propanol, carbamic acid, which then rapidly decomposes into ammonia (B1221849) and carbon dioxide.[1] This degradation is a critical issue as it leads to a decrease in the concentration of the target analyte, resulting in inaccurate experimental results, underestimation of efficacy, or flawed pharmacokinetic data.[2]
Q2: What are the primary factors that cause this compound hydrolysis?
The stability of carbamates, including this compound, is influenced by several key factors:
-
pH: this compound is susceptible to hydrolysis under both acidic and basic conditions, with the rate of degradation significantly increasing in alkaline (high pH) environments.[2][3]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[2][4] Storing and handling samples at elevated temperatures can lead to significant loss of the compound.
-
Enzymatic Degradation: Biological samples such as plasma, blood, or tissue homogenates contain esterase enzymes that can efficiently catalyze the hydrolysis of the carbamate bond.[1][2]
-
Presence of Catalysts: Strong acids and bases are potent catalysts for hydrolysis.[5][6] Certain metal ions can also catalyze the degradation process.
Q3: How stable is this compound compared to other carbamates?
Purely aliphatic carbamates like this compound are generally expected to be more resistant to hydrolysis under neutral environmental conditions compared to other classes of carbamates (e.g., N-aryl or N-methyl carbamates used as pesticides).[3][7] Estimated environmental half-lives at pH 7 and 8 are exceptionally long.[3] However, these estimates may not reflect the harsher conditions often present in experimental settings (e.g., concentrated reagents, elevated temperatures). The rate of hydrolysis proceeds in order of ease from tertiary butyl and methyl carbamates to ethyl and propyl carbamates.[5]
Q4: How can I effectively prevent pH-induced hydrolysis?
The most effective strategy is to maintain immediate and consistent pH control, ideally in a slightly acidic range where many carbamates exhibit maximum stability.[2]
-
Buffer Selection: Use a buffer system to maintain a stable pH, preferably between pH 3 and 6.
-
Acidify Samples: For aqueous and biological samples, consider adjusting the pH to a slightly acidic range immediately upon collection, for instance, by using collection tubes pre-loaded with an acidifying agent.[2]
-
Solvent pH: Ensure all aqueous solvents and buffers used during extractions and sample reconstitution are pH-controlled.
Q5: What are the recommended storage conditions for this compound solutions?
To minimize degradation during storage, the following conditions are recommended:
-
Temperature: For short-term storage (up to 48 hours), refrigeration at 2-8°C is advisable.[2] For long-term storage, samples should be frozen at -20°C or below.[2]
-
Atmosphere: Store solutions under an inert gas atmosphere (e.g., argon or nitrogen) to minimize interaction with atmospheric moisture and potential oxidation.[4]
-
Light: Protect solutions from light by using amber vials or storing them in the dark to prevent potential photo-degradation.[4]
-
Container: Use tightly sealed, non-reactive containers, such as glass, to prevent exposure to air and moisture.[4]
Q6: My experiment involves biological matrices (e.g., plasma, tissue). How do I prevent enzymatic degradation?
Inactivating enzymes is critical when working with biological samples.[2]
-
Immediate Cooling: Lowering the temperature immediately upon sample collection significantly slows enzymatic activity.[2]
-
Enzyme Inhibitors: Add broad-spectrum esterase inhibitors (e.g., sodium fluoride (B91410) or diisopropyl fluorophosphate (B79755) - DIFP) to the collection tubes. Caution: Handle inhibitors with extreme care according to their safety data sheets.
-
pH Adjustment: Adjusting the pH to an acidic range can help denature and inactivate many degradative enzymes.[2]
-
Protein Precipitation: Promptly perform protein precipitation with a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) to remove enzymes from the sample.
Section 2: Hydrolysis Data Summary
The following table summarizes the estimated stability of this compound under specific environmental conditions. It is crucial to note that these are estimations, and stability in an experimental matrix may differ significantly. In-house stability studies are strongly recommended.
| Parameter | Condition | Estimated Half-Life | Data Interpretation |
| pH | pH 7 | 3300 years | Highly resistant to neutral hydrolysis.[3] |
| pH 8 | 330 years | Stability decreases under slightly basic conditions, but remains high.[3] | |
| Structure | Aliphatic Carbamate | More stable | Generally more stable than N-aryl or N,N-disubstituted carbamates.[3][8][9] |
Section 3: Key Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Solvent Selection: Choose a high-purity, anhydrous organic solvent such as acetonitrile, methanol (B129727), or DMSO. Avoid using water as the primary solvent for long-term storage.
-
Buffer Preparation (for aqueous working solutions): Prepare a buffer solution with a pH in the range of 3-6 (e.g., 50 mM citrate (B86180) buffer or phosphate (B84403) buffer). Filter the buffer through a 0.22 µm filter.
-
Weighing: Accurately weigh the desired amount of this compound powder in a controlled environment to minimize exposure to atmospheric moisture.
-
Dissolution: Dissolve the this compound in a small volume of the chosen organic solvent before diluting to the final concentration with the pre-chilled, pH-controlled aqueous buffer.
-
Storage: Store the final stock solution in a tightly sealed amber glass vial at ≤ -20°C.
Protocol 2: General Workflow for Minimizing Hydrolysis in Biological Samples
-
Pre-treatment of Collection Tubes: Before sample collection, add an esterase inhibitor and an appropriate amount of acid or buffer to the collection tubes to ensure immediate stabilization.
-
Sample Collection: Collect the biological sample (e.g., blood) directly into the pre-treated tube. Mix gently by inversion.
-
Immediate Cooling: Place the sample on ice or in a refrigerated centrifuge immediately after collection.
-
Sample Processing: Perform all subsequent steps, such as centrifugation to separate plasma or serum, at a reduced temperature (e.g., 4°C).
-
Extraction: Promptly perform sample extraction (e.g., protein precipitation or liquid-liquid extraction) using pre-chilled, pH-stabilized solvents.
-
Analysis or Storage: Analyze the samples immediately or store the processed extracts at ≤ -20°C until analysis.
Protocol 3: Analytical Method for Detecting this compound and Degradation
High-Performance Liquid Chromatography (HPLC) is a suitable method for quantifying this compound and detecting potential degradation.
-
Instrumentation: An HPLC system equipped with a UV detector or a mass spectrometer (LC-MS) for higher sensitivity and specificity.
-
Column: A reverse-phase C8 or C18 column is commonly used.[10]
-
Mobile Phase: A gradient of methanol or acetonitrile and a pH-controlled aqueous buffer (e.g., 0.1% formic acid in water, pH ~2.7).
-
Detection:
-
This compound can be monitored by UV detection (wavelength determined by standard scan).
-
Hydrolysis can be inferred by a decrease in the this compound peak area over time.
-
Direct detection of hydrolysis products (propanol) can be challenging with standard reverse-phase HPLC-UV but may be possible with specialized columns or derivatization methods. LC-MS can provide more definitive identification of degradation products.
-
Section 4: Visual Guides
This compound Hydrolysis Pathway
Caption: Base or acid-catalyzed hydrolysis of this compound.
Experimental Workflow to Prevent Hydrolysis
Caption: Recommended workflow for handling samples containing this compound.
Troubleshooting Logic for Analyte Loss
Caption: Decision tree for troubleshooting unexpected loss of this compound.
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C4H9NO2 | CID 12306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US4252730A - Hydrolysis of steroidal carbamates - Google Patents [patents.google.com]
- 6. server.ccl.net [server.ccl.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Propyl Carbamate Synthesis
Welcome to the Technical Support Center for Propyl Carbamate (B1207046) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the synthesis of propyl carbamate, a crucial intermediate in various chemical and pharmaceutical applications. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you improve your reaction yields and product purity.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Low or non-existent yields are a common frustration in chemical synthesis. This guide provides a systematic approach to diagnosing and resolving the underlying causes.
Possible Cause & Troubleshooting Steps
-
Purity of Reagents and Solvents:
-
Verification: Ensure the purity of n-propanol and urea (B33335). Use fresh, analytical grade reagents.
-
Solvent Condition: If a solvent is used, ensure it is anhydrous, as water can interfere with the reaction.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction between urea and n-propanol is temperature-sensitive. Yields can be significantly affected by deviations from the optimal temperature, typically around 170°C when using certain catalysts.[1] Lower temperatures may lead to incomplete reactions, while excessively high temperatures can promote the formation of byproducts like dialkyl carbonates.[1]
-
Reaction Time: The reaction may not have reached completion. Monitor the progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For catalyzed reactions of urea and alcohols, optimal yields for similar carbamates were achieved between 4 to 6 hours.[1]
-
Pressure: For reactions involving the release of ammonia (B1221849), pressure can influence the reaction equilibrium.
-
-
Inefficient Mixing:
-
Ensure vigorous and constant stirring to maintain a homogenous reaction mixture, especially since urea is a solid at the start of the reaction.
-
-
Catalyst Issues (if applicable):
-
Catalyst Choice: The selection of a suitable catalyst is critical. For the synthesis of alkyl carbamates from urea and alcohols, silica (B1680970) gel supported catalysts like TiO₂/SiO₂ have shown high yields.[1]
-
Catalyst Loading: The amount of catalyst can impact the yield. For a similar reaction, increasing the catalyst loading from 0 to 0.05g increased the yield, but a further increase to 0.1g led to more byproduct formation and a decreased yield.[1]
-
Catalyst Deactivation: Ensure the catalyst has not been poisoned or deactivated from previous use or improper storage.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and environmentally friendly method for synthesizing this compound?
The reaction of urea with n-propanol is a widely used and relatively green method as it avoids hazardous reagents like phosgene.[2] This method utilizes urea as a safe and inexpensive carbonyl source.
Q2: What are the typical side reactions in the synthesis of this compound from urea and n-propanol?
Common side reactions include the formation of dipropyl carbonate and the self-condensation of urea to form biuret (B89757) and cyanuric acid, especially at higher temperatures.
Q3: Can a catalyst significantly improve the yield of this compound?
Yes, catalysts can dramatically improve the yield and selectivity of the reaction. For instance, in the synthesis of similar alkyl carbamates from urea and alcohols, the use of a TiO₂/SiO₂ catalyst increased the yield from 90% (uncatalyzed) to 97.5%.[1] Another study reported a 62% yield for this compound using a Preyssler heteropolyacid catalyst.[3]
Q4: How can I monitor the progress of my reaction?
Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using Thin Layer Chromatography (TLC) to observe the disappearance of starting materials and the appearance of the product. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used for more quantitative analysis.
Q5: What is the role of ammonia removal in this reaction?
The reaction of urea and propanol (B110389) produces ammonia as a byproduct. According to Le Chatelier's principle, the removal of ammonia from the reaction mixture will shift the equilibrium towards the formation of the product, this compound, thus improving the overall yield.[4]
Data Presentation
Table 1: Effect of Reaction Temperature on Alkyl Carbamate Yield (Urea + Alcohol)
| Reaction Temperature (°C) | Ethyl Carbamate Yield (%) | Butyl Carbamate Yield (%) |
| 150 | 70 | 78 |
| 160 | - | - |
| 170 | 97 | 96 |
| 180 | - | - |
Data adapted from a study on the synthesis of ethyl and butyl carbamates using a supported catalyst, which serves as a model for this compound synthesis.[1]
Table 2: Effect of Reaction Time on Alkyl Carbamate Yield (Urea + Alcohol at 170°C)
| Reaction Time (hours) | Methyl Carbamate Yield (%) | Ethyl Carbamate Yield (%) | Butyl Carbamate Yield (%) |
| 3 | - | 93 | 94 |
| 4 | 94.5 | 97 | 96 |
| 6 | 97.5 | - | - |
Data adapted from a study on the synthesis of various alkyl carbamates using a supported catalyst.[1]
Table 3: Comparison of Catalysts for Alkyl Carbamate Synthesis
| Catalyst | Product | Yield (%) |
| Preyssler heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]) | This compound | 62 |
| 2.9 wt% TiO₂/SiO₂-500 | Methyl carbamate | 97.5 |
| 7.1 wt% Cr₂O₃-6.3 wt% NiO/SiO₂-500 | Ethyl carbamate | 97 |
| 1.4 wt% TiO₂-6.1 wt% Cr₂O₃/SiO₂-500 | Butyl carbamate | 96 |
Data sourced from multiple studies.[1][3]
Experimental Protocols
Protocol 1: Synthesis of this compound from Urea and n-Propanol (Catalytic Method)
This protocol is adapted from a general procedure for the synthesis of alkyl carbamates using a supported solid catalyst.[1]
Materials:
-
Urea (1 g)
-
n-Propanol (e.g., 15-20 mL, ensuring a molar excess)
-
Supported catalyst (e.g., 0.1 g of a suitable catalyst like those mentioned in Table 3)
-
90 mL autoclave with a glass liner and magnetic stirrer
Procedure:
-
Charging the Reactor: Introduce the urea (1 g), n-propanol, and the catalyst into the glass liner of the 90 mL autoclave.
-
Sealing and Purging: Seal the autoclave and purge it with an inert gas (e.g., nitrogen) to remove air.
-
Reaction: Heat the autoclave to the desired temperature (e.g., 170°C) while stirring the mixture.
-
Ammonia Release: To drive the reaction to completion, the ammonia gas produced during the reaction should be carefully released 2-3 times.
-
Reaction Time: Maintain the reaction at the set temperature for the optimized duration (e.g., 4-6 hours).
-
Cooling and Work-up: After the reaction is complete, cool the autoclave to room temperature.
-
Analysis: The resulting mixture can be analyzed by GC or HPLC to determine the conversion of urea and the yield of this compound.
Visualizations
Caption: Reaction scheme for this compound synthesis.
Caption: Troubleshooting workflow for low yield.
References
Propyl Carbamate Purification: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of propyl carbamate (B1207046).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude propyl carbamate?
A1: Common impurities can include unreacted starting materials such as propanol (B110389) and urea (B33335) or cyanate (B1221674) sources.[1] Side products like dipropyl carbonate or tripropyl isocyanurate may also be present, depending on the synthetic route. If the synthesis is performed at high temperatures, thermal degradation products can also be impurities.[2][3]
Q2: What is the melting point of pure this compound?
A2: The melting point of pure this compound is approximately 60-63°C.[4] A broad melting range or a melting point lower than this often indicates the presence of impurities.
Q3: What are the general solubility properties of this compound?
A3: this compound is soluble in water, ethanol, and diethyl ether.[4] It has lower solubility in non-polar solvents like ligroin or hexanes, a property that is exploited during recrystallization.[1]
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using several analytical techniques. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are common methods for quantitative analysis.[2] Thin Layer Chromatography (TLC) is a quick, qualitative method to monitor the progress of purification.
Q5: Is this compound thermally stable?
A5: this compound can decompose upon heating, emitting toxic fumes of nitrogen oxides (NOx).[2][3] Therefore, prolonged heating at high temperatures during purification, especially distillation, should be avoided.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| This compound does not dissolve in the hot solvent. | - Insufficient solvent volume.- Incorrect solvent choice. | - Add more solvent in small portions until the solid dissolves.- Choose a more suitable solvent or a solvent mixture. This compound is soluble in polar solvents, so a less polar solvent like ligroin or a mixture with a more polar solvent might be needed.[1] |
| This compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the this compound (60-63°C).- The solution is too concentrated. | - Use a lower-boiling point solvent or solvent system.- Add a small amount of hot solvent to the oiled-out mixture to achieve a clear solution, then allow it to cool slowly. |
| No crystals form upon cooling. | - The solution is not saturated.- The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| The purified crystals are still colored or impure. | - The impurity is co-crystallizing with the product.- Incomplete removal of the mother liquor. | - Try a different recrystallization solvent.- Perform a hot filtration to remove any insoluble impurities before cooling.- Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of this compound from impurities. | - Incorrect eluent system.- Column overloading. | - Optimize the eluent system using TLC. For a polar compound like this compound on silica (B1680970) gel, a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is a good starting point. Gradually increasing the polarity of the eluent should elute the this compound.[4]- Reduce the amount of crude material loaded onto the column. |
| Streaking or tailing of the compound on the column. | - The compound is too polar for the eluent.- Interaction with the stationary phase. | - Increase the polarity of the eluent.- Add a small amount of a polar modifier like methanol (B129727) to the eluent system. |
| The compound is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent system. A gradient elution from a non-polar to a more polar solvent system is often effective. |
Experimental Protocols
Purification by Recrystallization
This protocol is adapted from a procedure for a similar carbamate, n-butyl carbamate.[1]
Methodology:
-
Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of a suitable solvent, such as ligroin (boiling point range 60-90°C), and heat the mixture gently with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ligroin to remove any residual impurities from the mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point of this compound.
Purification by Column Chromatography
This is a general protocol for the purification of a moderately polar compound like this compound on silica gel.[4][5][6]
Methodology:
-
Eluent Selection: Determine a suitable eluent system by performing TLC on the crude material. A mixture of hexanes and ethyl acetate (B1210297) is a good starting point. The ideal eluent system should give the this compound an Rf value of approximately 0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Wet-pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).
-
Carefully apply the sample to the top of the silica gel bed using a pipette.
-
-
Elution:
-
Begin eluting the column with the initial, non-polar eluent.
-
Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
-
-
Fraction Collection: Collect the eluate in fractions using test tubes or flasks.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Purification by Distillation
This method is suitable for larger quantities and for removing non-volatile impurities.[1]
Methodology:
-
Apparatus Setup: Assemble a distillation apparatus, preferably for vacuum distillation to reduce the boiling point and minimize thermal decomposition.
-
Initial Distillation: If the crude product contains a significant amount of a volatile solvent or starting material (like propanol), perform a simple distillation at atmospheric pressure to remove these components.
-
Vacuum Distillation:
-
Allow the residue from the initial distillation to cool.
-
Apply a vacuum and slowly heat the flask.
-
Collect the fraction that distills at the appropriate temperature and pressure for this compound (Boiling point: 196 °C at atmospheric pressure, will be lower under vacuum).[4]
-
-
Purity Check: Analyze the collected distillate for purity using GC or HPLC.
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Weight | 103.12 g/mol | [4] |
| Melting Point | 60-63 °C | [4] |
| Boiling Point | 196 °C (at 760 mmHg) | [4] |
| Solubility | Soluble in water, ethanol, diethyl ether | [4] |
| Vapor Pressure | 1 mm Hg @ 52.4 °C | [4] |
| LogP | 0.36 | [4] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound recrystallization.
References
Propyl Carbamate HPLC Analysis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the HPLC analysis of propyl carbamate (B1207046), with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: In an ideal HPLC separation, the chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1][2] This asymmetry can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying issues with the analytical method.[2]
Peak tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 indicates a symmetrical peak, while values greater than 1.2 suggest significant tailing.[1][3]
| Tailing Factor (Tf) | Peak Shape | Implication |
| ~ 1.0 | Symmetrical (Gaussian) | Optimal |
| > 1.2 | Tailing | Significant asymmetry, may require troubleshooting |
| > 2.0 | Severe Tailing | Generally unacceptable for quantitative analysis |
Q2: Why is my propyl carbamate peak tailing?
A2: Peak tailing for this compound is often due to its chemical structure. This compound is a polar molecule containing a carbamate group, which has properties similar to an amine group.[4][5] This functional group can interact with residual silanol (B1196071) groups on the surface of silica-based HPLC columns (like C18), leading to secondary retention mechanisms that cause peak tailing.[3][6]
Other common causes include:
-
Inappropriate mobile phase pH: If the mobile phase pH is not optimized, it can lead to the ionization of silanol groups, increasing their interaction with the analyte.[7][8]
-
Low buffer concentration: Insufficient buffer capacity can fail to maintain a stable pH on the column, exacerbating secondary interactions.[9][10]
-
Column degradation: Over time, columns can lose their bonded phase or become contaminated, leading to poor peak shapes.[1]
-
Sample overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.[9]
-
Extra-column effects: Issues like excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.[6]
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Peak Tailing
This guide provides a logical workflow to identify the root cause of peak tailing in your this compound analysis.
Caption: Troubleshooting workflow for diagnosing peak tailing.
Guide 2: Optimizing Mobile Phase to Reduce Peak Tailing
This guide details the steps to adjust your mobile phase to minimize secondary interactions.
Step 1: Adjust Mobile Phase pH
The primary cause of tailing for compounds with amine-like groups is the interaction with ionized silanol groups on the silica (B1680970) packing.[3] Lowering the pH of the mobile phase can suppress the ionization of these silanols, thereby reducing peak tailing.
Experimental Protocol: pH Optimization
-
Prepare a series of mobile phase aqueous portions with decreasing pH values. For a typical reversed-phase method, start with your current mobile phase and prepare variations with the pH adjusted to 4.0, 3.5, 3.0, and 2.5. Use a compatible buffer (e.g., phosphate (B84403) or acetate) to maintain the target pH.
-
Ensure your HPLC column is stable at low pH. Standard silica-based columns can degrade at a pH below 3.[3] Use a column specifically designed for low pH applications if necessary.
-
Equilibrate the column with at least 10-20 column volumes of the new mobile phase before each injection.
-
Inject your this compound standard and record the tailing factor and retention time at each pH.
-
Analyze the results. You should observe an improvement in peak symmetry as the pH is lowered.
| Mobile Phase pH | Expected Tailing Factor | Expected Retention Time |
| 6.0 - 7.0 | High (>1.8) | Variable |
| 4.0 | Moderate (~1.5) | May decrease slightly |
| 3.0 | Improved (~1.2) | May decrease |
| 2.5 | Optimal (<1.2) | Likely shorter |
Step 2: Increase Buffer Concentration
A higher buffer concentration can help to mask the residual silanol sites and maintain a consistent pH environment throughout the column.[7][9]
Experimental Protocol: Buffer Concentration Optimization
-
Using the optimal pH determined in Step 1, prepare mobile phases with increasing buffer concentrations (e.g., 10 mM, 25 mM, 50 mM).
-
Equilibrate the column with each new mobile phase.
-
Inject the this compound standard and monitor the peak shape.
Step 3: Use a Mobile Phase Additive
A "sacrificial base" like triethylamine (B128534) (TEA) can be added to the mobile phase in small concentrations. TEA will preferentially interact with the active silanol sites, effectively shielding them from the this compound analyte.[4]
Experimental Protocol: Using a Mobile Phase Additive
-
Prepare your optimized mobile phase from the previous steps.
-
Add triethylamine to the aqueous portion of the mobile phase at a concentration of 0.05% to 0.1%.
-
Adjust the final pH of the mobile phase if necessary.
-
Equilibrate the column and inject your standard.
Caption: Mobile phase optimization workflow for reducing peak tailing.
Guide 3: Column and Hardware Considerations
If mobile phase optimization does not fully resolve the issue, consider the following hardware-related solutions.
1. Use an End-Capped Column:
Modern HPLC columns are often "end-capped," meaning that many of the residual silanol groups are chemically bonded with a small, inert compound.[3] Using a high-quality, end-capped C18 or C8 column is highly recommended for analyzing polar or basic compounds like this compound.
2. Check for Column Voids and Contamination:
A void at the head of the column or a blocked frit can cause significant peak distortion.[9]
-
Troubleshooting: Disconnect the column and reverse it. Flush it with a strong solvent (like 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase) to waste.[3] If this does not improve the peak shape, the column may need to be replaced.
-
Prevention: Always filter your samples and mobile phases. Using a guard column can also extend the life of your analytical column.[9]
3. Minimize Extra-Column Volume:
Long or wide-bore tubing between the injector, column, and detector can lead to peak broadening and tailing.[6]
-
Solution: Use tubing with the smallest possible internal diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.[6]
References
- 1. uhplcs.com [uhplcs.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Propyl Carbamate Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing experimental conditions for the synthesis of propyl carbamate (B1207046) derivatives.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of propyl carbamate derivatives.
Issue 1: Low or No Product Yield
-
Question: My reaction to synthesize a this compound derivative has a low or non-existent yield. What are the primary factors to investigate?
-
Answer: Low or no yield in carbamate synthesis often stems from issues with reagents, reaction conditions, or competing side reactions. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Reagent Quality: Ensure the purity and dryness of your starting materials, including the amine, propyl chloroformate (or other carbamoylating agent), and any base used. Impurities can introduce side reactions, and moisture can quench sensitive reagents.[1][2]
-
Anhydrous Conditions: Many carbamate synthesis reactions are sensitive to water.[1] Ensure all glassware is oven-dried and that you are using anhydrous solvents.[1]
-
Reaction Time and Temperature: The reaction may not have reached completion.[2] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).[3] If the reaction is sluggish, consider increasing the reaction time or gently warming the mixture.[1] Conversely, excessively high temperatures can sometimes promote side reactions.[2]
Troubleshooting Workflow for Low Yield
-
Issue 2: Formation of Side Products
-
Question: My reaction is producing significant amounts of side products. What are the common side reactions and how can I minimize them?
-
Answer: The formation of side products is a common challenge. The type of side product can often give clues as to how to adjust the reaction conditions.
Common Side Reactions:
-
Over-alkylation: If your starting material is a primary amine, you might see the formation of a di-substituted product. To minimize this, you can use the alkylating agent as the limiting reagent (around 1.0-1.1 equivalents) and add it slowly at a low temperature.
[1] * Urea (B33335) Formation: The reaction of an isocyanate intermediate with a primary or secondary amine can lead to the formation of urea derivatives. This can be more prevalent at higher temperatures.
-
Reaction with Solvent: Nucleophilic solvents may compete with your desired reaction. If you suspect this is an issue, consider switching to a more inert solvent.
Issue 3: Difficult Product Purification
-
Question: I am having difficulty isolating my this compound derivative. What are some common purification challenges and how can I address them?
-
Answer: Purification can be challenging due to the properties of the carbamate product.
Common Purification Issues:
-
Product is highly soluble in the aqueous phase: During workup, if your product has high water solubility, you may lose a significant amount. To mitigate this, saturate the aqueous layer with sodium chloride (brine) to decrease the polarity and improve extraction efficiency into the organic layer.
[3] 2. Emulsion formation during extraction: Emulsions can make phase separation difficult. To break up an emulsion, you can try adding brine or filtering the entire mixture through a pad of Celite.
[3] 3. Product precipitation during the reaction: If the product precipitates out of the reaction mixture, it can be difficult to ensure the reaction goes to completion. Consider using a solvent in which the product is more soluble or performing the reaction at a more dilute concentration.
[3]
Frequently Asked Questions (FAQs)
-
Q1: What are the most common methods for synthesizing this compound derivatives?
-
A1: Common methods include the reaction of an amine with propyl chloroformate in the presence of a base, the reaction of an alcohol with propyl isocyanate, and greener methods utilizing carbon dioxide with an amine and an alkyl halide. [3][4]The choice of method often depends on the specific substrate and desired scale.
-
Q2: What is a typical base and solvent combination for the reaction of an amine with propyl chloroformate?
-
A2: A common combination is using a tertiary amine base like triethylamine (B128534) (TEA) in a non-protic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). [5]For some substrates, an inorganic base like sodium hydroxide (B78521) or potassium carbonate in a biphasic system may be effective.
-
Q3: How can I monitor the progress of my reaction?
-
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the consumption of the starting amine and the formation of the carbamate product. [3]Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.
[1]
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of N-phenyl butylcarbamate
Entry Temperature (°C) Pressure (bar) Time (min) Conversion (%) Yield (%) 1 25 1 50 99 99 2 50 1 50 99 99 3 75 1 50 99 98 4 100 1 50 99 95 5 75 5 50 99 99 6 75 10 50 99 99
Data adapted from a continuous-flow synthesis. [6]Yields refer to the desired carbamate, with the remainder being primarily N-alkylated byproduct.[3]
Experimental Protocols
Protocol 1: Synthesis of Ethyl (2-hydroxypropyl)carbamate
This protocol details the synthesis of a carbamate derivative from an amino alcohol and ethyl chloroformate.
[5]
Materials:
-
1-Amino-2-propanol
-
Ethyl chloroformate
-
Triethylamine
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
References
Propyl Carbamate Synthesis Technical Support Center
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to navigate the challenges of propyl carbamate (B1207046) synthesis, with a specific focus on managing and minimizing the formation of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to propyl carbamate?
A1: this compound can be synthesized through several common pathways. Historically, it was first prepared by heating urea (B33335) with an excess of propanol.[1] Other laboratory and industrial methods include the reaction of n-propanol with reagents like cyanogen (B1215507) chloride, isocyanates, or chloroformates.[1] More contemporary, "greener" methods focus on the three-component reaction of a propyl amine, carbon dioxide (CO₂), and an alkylating agent, which avoids the use of highly toxic reagents like phosgene.[2]
Q2: What are the most common byproducts in this compound synthesis and how are they formed?
A2: The two most prevalent byproducts are symmetrical dipropyl urea and propyl allophanate (B1242929).
-
Symmetrical Urea Formation: This byproduct typically arises when using isocyanate or chloroformate-based methods. It forms when an isocyanate intermediate reacts with a propyl amine. This amine can be the starting material or one that is generated in situ if water is present, as moisture can hydrolyze the isocyanate to an unstable carbamic acid, which then decomposes to an amine and CO₂.[3]
-
Allophanate Formation: This occurs when the desired this compound product reacts with another molecule of isocyanate.[4] This reaction is particularly favored at elevated temperatures, generally above 95°C.[5]
Q3: How can I detect and quantify this compound and its byproducts?
A3: The most common analytical techniques for the analysis of carbamates are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for definitive identification.[1] For GC-MS analysis, a derivatization step, such as silylation, is often required to increase the volatility of the carbamates.[6] Quantification is typically achieved by creating a calibration curve with certified standards.[7]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to byproduct formation during this compound synthesis.
| Issue | Potential Cause | Suggested Solution & Optimization Steps |
| High Levels of Symmetrical Dipropyl Urea | 1. Presence of Water: Moisture in the reaction vessel or solvents.[3] 2. Suboptimal Reagent Addition: High local concentration of the amine reactant.[3] 3. Incorrect Base: Use of a nucleophilic amine as a base.[3] | 1. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Optimize Addition Sequence: Slowly add the amine to the isocyanate or chloroformate solution, preferably at a low temperature (e.g., 0°C), to maintain a low amine concentration.[3] 3. Use a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to scavenge acid byproducts.[3] |
| Significant Allophanate Formation | 1. High Reaction Temperature: Temperatures exceeding 95-100°C significantly favor allophanate formation.[5][8] 2. Excess Isocyanate: A stoichiometric excess of the isocyanate reagent. | 1. Control Reaction Temperature: Maintain the reaction temperature below 95°C, with an optimal range often being between 20°C and 80°C. 2. Stoichiometric Control: Use the alcohol/amine as the limiting reagent or maintain a strict 1:1 stoichiometry with the isocyanate. |
| N-Alkylation of Propyl Amine (in CO₂ methods) | Direct Alkylation: The starting propyl amine is directly alkylated by the alkyl halide, competing with carbamate formation.[3] | Optimize Base and Temperature: Use a strong, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) to facilitate the formation of the carbamate-DBU adduct before adding the alkyl halide.[3] Gently heating the reaction (e.g., 50-70°C) after the initial adduct formation can also favor the desired reaction.[3] |
| Low or No Product Yield | 1. Poor Reagent Quality: Impure or degraded starting materials. 2. Suboptimal Temperature/Time: Reaction not proceeding to completion.[9] 3. Inappropriate Solvent: Poor solubility of reactants.[9] | 1. Verify Reagent Purity: Use freshly opened or purified reagents and solvents. 2. Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and temperature.[9] 3. Solvent Screening: Test a range of anhydrous solvents (e.g., THF, DCM, ACN) to ensure all reactants are fully dissolved.[9] |
Experimental Protocols
Protocol 1: Minimizing Symmetrical Urea in a Chloroformate-Based Synthesis
This protocol outlines a procedure for the synthesis of this compound from propyl amine and propyl chloroformate, with steps designed to minimize the formation of dipropyl urea.
Materials:
-
Propyl amine
-
Propyl chloroformate
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add propyl amine (1.0 eq) and anhydrous DCM.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Base Addition: Add anhydrous TEA (1.1 eq) to the stirred solution.
-
Reagent Addition: Add a solution of propyl chloroformate (1.05 eq) in anhydrous DCM to the dropping funnel. Add the chloroformate solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: GC-MS Analysis of this compound and Byproducts
This protocol provides a general method for the analysis of a this compound reaction mixture. Note: This method may require optimization for your specific instrument and sample matrix.
1. Sample Preparation and Derivatization:
-
Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add 100 µL of a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the dried residue.[6]
-
Cap the vial tightly and heat at 60-80°C for 30 minutes to ensure complete derivatization.[6]
-
Cool the sample to room temperature before injection.
2. GC-MS Instrumental Parameters (Example):
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp: 10°C/min to 300°C.
-
Hold at 300°C for 5 minutes.[7]
-
-
MS System: Agilent 5977A or equivalent
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Scan Range: m/z 40-450
Visualizations
Caption: Key byproduct formation pathways in carbamate synthesis.
Caption: Decision tree for troubleshooting byproduct formation.
References
- 1. This compound | C4H9NO2 | CID 12306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scispec.co.th [scispec.co.th]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Propyl Carbamate Stability: Technical Support Center
Welcome to the technical support center for propyl carbamate (B1207046). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of propyl carbamate in various experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you address common stability issues.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the primary factors that influence its stability?
A1: this compound, like other simple aliphatic carbamates, is susceptible to degradation through several pathways. The most common factors influencing its stability in solution are:
-
pH: this compound is most stable in acidic to neutral aqueous solutions. In alkaline (basic) conditions (pH > 8), it undergoes base-catalyzed hydrolysis, leading to significantly faster degradation.
-
Temperature: Higher temperatures accelerate the rate of all degradation processes, including hydrolysis and thermal decomposition. For optimal stability, stock solutions and experimental samples should be kept cool and stored at recommended temperatures (e.g., 2-8°C for short-term, -20°C or -80°C for long-term).
-
Enzymatic Activity: In biological systems, such as cell culture media containing fetal bovine serum (FBS) or in the presence of tissue homogenates, esterase enzymes can rapidly hydrolyze the ester bond of the carbamate, leading to degradation.[1]
-
Light Exposure (Photodegradation): Although less common for simple aliphatic carbamates compared to aromatic ones, prolonged exposure to high-intensity light, especially UV light, can potentially contribute to degradation. It is good practice to protect solutions from light.
Q2: I am using this compound in cell culture with 10% FBS and getting inconsistent results. What could be the cause?
A2: Inconsistent results in cell culture are often linked to compound instability in the media. Fetal bovine serum (FBS) is a complex mixture containing various enzymes, including esterases, which are known to hydrolyze carbamates.[2] The degradation of this compound by these enzymes can reduce its effective concentration over the course of your experiment.
Troubleshooting steps:
-
Reduce Serum Concentration: If your cell line permits, try reducing the FBS concentration or using serum-free media during the treatment period.
-
Heat-Inactivate Serum: Heat-inactivating the FBS (e.g., 30 minutes at 56°C) can denature some of the degrading enzymes, potentially improving stability.
-
Perform a Stability Test: Directly assess the stability of this compound in your complete cell culture medium. Incubate a solution of this compound in the medium (without cells) under your experimental conditions (e.g., 37°C, 5% CO₂) and measure its concentration at different time points using HPLC.[3]
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound in media immediately before use and avoid storing diluted solutions for extended periods.
Q3: What are the expected degradation products of this compound?
A3: The primary degradation pathway for this compound is hydrolysis of the ester linkage. Under both chemical (acid/base) and enzymatic hydrolysis, the main degradation products are:
-
Propan-1-ol
-
Carbamic acid , which is unstable and rapidly decomposes to:
-
Ammonia
-
**Carbon Dioxide (CO₂) **
-
Under thermal stress, carbamates can also decompose to form an isocyanate and an alcohol. For this compound, this would yield propyl isocyanate and propan-1-ol.
Q4: How should I prepare and store stock solutions of this compound?
A4: To ensure the longevity and reliability of your this compound, follow these storage guidelines:
-
Solvent Selection: For stock solutions, use a dry, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or absolute ethanol. Avoid using aqueous buffers for long-term storage.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) to minimize the volume of organic solvent added to your aqueous experimental systems.
-
Storage Conditions: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping vials in foil.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound in Aqueous Buffer
-
Symptom: HPLC analysis shows a rapid decrease in this compound concentration in an aqueous buffer over a short period.
-
Likely Cause: pH-dependent hydrolysis. This compound is highly resistant to hydrolysis at neutral pH, with an estimated half-life of thousands of years.[4] However, this stability dramatically decreases under basic conditions.
-
Troubleshooting Workflow:
Issue 2: Inconsistent Potency in Biological Assays
-
Symptom: The IC₅₀ value or other measures of biological activity vary significantly between experiments.
-
Likely Cause: Enzymatic degradation in the assay system (e.g., cell culture media with serum, plasma, or tissue homogenates).
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for biological assay inconsistency.
Quantitative Stability Data
While specific kinetic data for this compound is scarce in the literature, the stability of carbamates is highly dependent on their structure and the experimental conditions. The following tables provide a general overview of expected stability trends and representative data for other N-monosubstituted carbamates to guide experimental design.
Table 1: General Stability of this compound under Different Conditions
| Condition | Solvent/Medium | Temperature | Expected Stability | Primary Degradation Pathway |
| Acidic | Aqueous Buffer (pH 3-5) | 25°C | High | Slow Acid-Catalyzed Hydrolysis |
| Neutral | Aqueous Buffer (pH 7.0-7.4) | 25°C | Very High (Half-life est. >3000 years) [4] | Very Slow Neutral Hydrolysis |
| Alkaline | Aqueous Buffer (pH 9-11) | 25°C | Low to Very Low | Base-Catalyzed Hydrolysis |
| Biological | Cell Culture Media + 10% FBS | 37°C | Low to Moderate (Highly variable) | Enzymatic Hydrolysis (Esterases) |
| Organic Stock | Anhydrous DMSO / Ethanol | -20°C | Very High | Negligible |
| Thermal Stress | Aqueous Solution | > 60°C | Low | Thermal Decomposition / Hydrolysis |
Table 2: Representative Hydrolysis Half-Lives of N-Monosubstituted Carbamate Esters
Note: This data is for other N-monosubstituted carbamate esters and serves as an example of how stability can change dramatically with conditions. Actual values for this compound will differ.
| Compound Type | Medium | pH | Temperature | Approximate Half-Life |
| N-monosubstituted Carbamate Ester | Buffer | 7.4 | 37°C | 4 - 40 minutes [5] |
| N-monosubstituted Carbamate Ester | Buffer + Plasma | 7.4 | 37°C | < 4 minutes (Catalyzed) [5] |
| N,N-disubstituted Carbamate Ester | Buffer or Plasma | 7.4 | 37°C | Stable [5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation (stress testing) study to identify potential degradation products and establish a stability-indicating analytical method.
Caption: Workflow for a forced degradation study.
Methodology:
-
Prepare Samples: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent and expose them to various stress conditions as outlined in the diagram above. Include an unstressed control sample stored at -20°C.
-
Sampling: At specified time points, withdraw aliquots. For acid and base conditions, neutralize the sample before analysis (e.g., with an equimolar amount of base or acid).
-
Analysis: Analyze the samples using a suitable HPLC method (see Protocol 2). Use a mass spectrometer (LC-MS) to help identify the mass of any degradation products.
-
Evaluate: Compare the chromatograms of stressed samples to the control. The goal is to achieve 10-20% degradation to ensure that significant degradation products are formed without being unrealistic. A stability-indicating method is one that can resolve the parent peak (this compound) from all major degradation product peaks.
Protocol 2: HPLC Method for Stability Testing of this compound
This protocol provides a starting point for a reversed-phase HPLC method suitable for quantifying this compound and separating it from its primary degradation product, propan-1-ol.
Instrumentation and Conditions:
| Parameter | Recommendation |
| HPLC System | Standard HPLC or UHPLC with UV/Vis or PDA Detector |
| Column | C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detector | UV at 205 nm (this compound lacks a strong chromophore) |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol (B129727) or acetonitrile. Create a series of working standards by diluting the stock with the initial mobile phase composition (90% A, 10% B).
-
Sample Preparation: Dilute the samples from your stability study (e.g., from Protocol 1) with the initial mobile phase to fall within the concentration range of your standards.
-
Analysis: Inject the standards to create a calibration curve, followed by the test samples.
-
Quantification: Determine the concentration of this compound in your samples by comparing its peak area to the calibration curve. The percent remaining can be calculated relative to the time-zero (T₀) sample.
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A plea to reduce or replace fetal bovine serum in cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C4H9NO2 | CID 12306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Propyl Carbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of propyl carbamate (B1207046) for experimental purposes. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and solubility data.
Frequently Asked Questions (FAQs)
Q1: What is propyl carbamate and in which common solvents is it soluble?
This compound (n-propyl carbamate) is an organic compound with the chemical formula C₄H₉NO₂. It is known to be soluble in water, ethanol (B145695), and diethyl ether.[1] The aqueous solubility has been reported to be 7.6 x 10⁴ mg/L.[1]
Q2: I am having difficulty dissolving this compound in my desired solvent. What are the initial steps I should take?
If you are encountering solubility issues, consider the following initial steps:
-
Particle Size Reduction: Ensure your this compound is a fine powder. Grinding the solid can increase the surface area and improve the dissolution rate.
-
Agitation and Sonication: Increase the intensity and duration of stirring or vortexing. Using an ultrasonic bath can also aid in dissolving the compound by breaking down agglomerates.[2]
-
Temperature Adjustment: Gently heating the solvent can increase the solubility of this compound. However, be cautious as excessive heat may lead to degradation. It is advisable to first assess the thermal stability of this compound in your specific solvent.
Q3: Can changes in pH improve the solubility of this compound?
The structure of this compound does not contain readily ionizable groups, so pH adjustment is not expected to significantly impact its solubility. Carbamates can be unstable under strong acidic or basic conditions, which could lead to hydrolysis.[3]
Q4: Are there any safety precautions I should be aware of when handling this compound?
Yes, this compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[2] Always handle this compound in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound is not dissolving, or is dissolving very slowly. | Insufficient solvent volume. | Increase the volume of the solvent incrementally until the solute dissolves. |
| Low temperature. | Gently warm the solvent while stirring. Monitor for any signs of degradation. | |
| Inappropriate solvent. | The polarity of the solvent may not be suitable for this compound. Refer to the solubility data table and consider testing alternative solvents. | |
| The solution is cloudy or a precipitate forms over time. | The solution is supersaturated. | The initial dissolution may have been achieved under non-equilibrium conditions (e.g., heating). The compound is crashing out as the solution cools or equilibrates. Consider using a co-solvent system or a solubilizing agent like a surfactant. |
| The compound is degrading. | This compound may be unstable in the chosen solvent or under the experimental conditions (e.g., presence of light, incompatible chemicals). Investigate the stability of your solution. | |
| Difficulty obtaining a desired concentration. | The solubility limit has been reached. | The desired concentration may exceed the intrinsic solubility of this compound in that solvent. Utilize solubility enhancement techniques such as co-solvency or the addition of surfactants. |
Quantitative Solubility Data
The available quantitative solubility data for this compound is limited. The following table summarizes the known value and provides a template for recording experimentally determined solubilities in other common laboratory solvents. A protocol for determining solubility is provided in the Experimental Protocols section.
| Solvent | Solubility ( g/100 mL) at 25°C | Notes |
| Water | 7.6[1] | |
| Ethanol | Soluble[1] (Quantitative data not available) | A common solvent for many organic compounds. |
| Diethyl Ether | Soluble[1] (Quantitative data not available) | A less polar solvent option. |
| Methanol | Data not available | |
| Acetone | Data not available | |
| Isopropanol | Data not available | |
| Dimethyl Sulfoxide (DMSO) | Data not available | A strong, polar aprotic solvent. |
Experimental Protocols
Protocol for Determining the Equilibrium Solubility of this compound
This protocol outlines the steps to experimentally determine the solubility of this compound in a specific solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vial on an orbital shaker or a magnetic stirrer at a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for 24-48 hours.
-
Separation: After equilibration, centrifuge the sample at a high speed to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).[1]
Caption: Workflow for Determining Equilibrium Solubility
Protocol for Enhancing this compound Solubility using a Co-solvent System
This protocol describes how to use a co-solvent to increase the solubility of this compound in an aqueous solution.
Methodology:
-
Initial Dissolution: Weigh the desired amount of this compound and dissolve it in a minimal amount of a water-miscible organic co-solvent (e.g., ethanol, DMSO).
-
Titration: Slowly add the aqueous buffer to the this compound solution while continuously stirring or vortexing.
-
Observation: Monitor the solution for any signs of precipitation. If the solution remains clear at the desired final concentration, the co-solvent system is effective. If precipitation occurs, the solubility limit has been exceeded, and the ratio of co-solvent to aqueous buffer may need to be adjusted.
Caption: Co-solvent Method for Solubility Enhancement
Protocol for Enhancing this compound Solubility using a Surfactant
This protocol details the use of a surfactant to increase the aqueous solubility of this compound through micellar solubilization.
Methodology:
-
Surfactant Solution Preparation: Prepare a stock solution of a suitable surfactant (e.g., Tween® 80, Polysorbate 20) in the desired aqueous buffer at a concentration above its critical micelle concentration (CMC).
-
Addition of this compound: Gradually add the powdered this compound to the surfactant solution while stirring.
-
Equilibration: Allow the mixture to stir for several hours to ensure maximum solubilization within the micelles.
-
Analysis: Determine the concentration of dissolved this compound using a suitable analytical method as described in Protocol 1.
Caption: Surfactant Method for Solubility Enhancement
Protocol for Recrystallization of this compound for Purification
Recrystallization can be used to purify solid this compound, which can in turn affect its dissolution properties by providing a more uniform crystalline form. An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent mixture. For this compound, ethanol or a mixture of ethanol and water could be effective.
-
Dissolution: Place the impure this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. The flask can then be placed in an ice bath to maximize crystal yield.
-
Collection and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals.
Caption: Recrystallization Workflow for this compound
References
Propyl Carbamate Interference: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from propyl carbamate (B1207046) in their analytical assays. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is propyl carbamate and in what contexts might it be encountered as an interfering substance?
This compound is the propyl ester of carbamic acid.[1] While not as commonly discussed as ethyl carbamate, it can be present as an impurity or a metabolite. Carbamates, as a class of compounds, are used in various industrial and pharmaceutical applications. Therefore, this compound could potentially be an interfering substance in the analysis of biological samples or in quality control processes where carbamate-containing reagents are used.
Q2: Can this compound interfere with immunoassays?
While specific studies on this compound interference are limited, the potential for cross-reactivity in immunoassays exists, particularly in assays for other small molecules with similar structural features. Cross-reactivity occurs when an antibody raised against a specific antigen also binds to other structurally related compounds.[2] This can lead to false-positive results or an overestimation of the target analyte's concentration. The extent of cross-reactivity depends on the specificity of the antibodies used in the assay.
Q3: What are the common signs of potential this compound interference in chromatographic assays (HPLC, GC)?
Potential signs of interference in chromatographic assays include:
-
Unexpected Peaks: The appearance of extra peaks in the chromatogram that are not present in the blank or control samples.
-
Peak Tailing or Poor Peak Shape: Co-elution of this compound with the analyte of interest can lead to distorted peak shapes.
-
Shift in Retention Time: The presence of high concentrations of an interfering substance can sometimes slightly alter the retention time of the target analyte.
-
Inaccurate Quantification: If this compound co-elutes and has a response at the detection wavelength or m/z being monitored, it can lead to inaccurate quantification of the target analyte.
Troubleshooting Guides
Immunoassay Interference
Problem: You observe unexpectedly high results (potential false positives) in your immunoassay, and you suspect interference from an unknown compound which could be this compound.
Troubleshooting Steps:
-
Sample Dilution: Serially dilute the sample and re-analyze. If the results do not decrease linearly with dilution, it may indicate the presence of an interfering substance.
-
Spike and Recovery: Spike a known concentration of your analyte into the sample matrix and a control matrix. A significantly lower or higher recovery in the sample matrix compared to the control suggests interference.
-
Use an Alternative Assay: If possible, re-analyze the sample using an assay with different antibodies or a different detection principle (e.g., LC-MS/MS).
-
Structural Similarity Check: Review the structures of the compounds known to be in the sample to assess their similarity to the target analyte. This compound's structure could lead to cross-reactivity in assays for other carbamates or small molecules with similar functional groups.
Chromatographic Interference (HPLC & GC)
Problem: You are experiencing poor peak shape, unexpected peaks, or inaccurate quantification in your chromatographic analysis.
Troubleshooting Steps:
-
Optimize Chromatographic Conditions:
-
Mobile Phase/Gradient Adjustment (HPLC): Modify the mobile phase composition or the gradient profile to improve the separation between this compound and your analyte.
-
Temperature Programming (GC): Adjust the temperature program to enhance the resolution of co-eluting peaks.
-
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): Employ an SPE cleanup step to selectively remove interfering substances like this compound from the sample matrix before analysis.
-
Liquid-Liquid Extraction (LLE): Utilize LLE with a suitable solvent to partition your analyte away from potential interferences.
-
-
Detector Wavelength/Mass Selection:
-
UV/Vis Detector (HPLC): If this compound and your analyte have different absorption maxima, select a wavelength that maximizes the signal for your analyte while minimizing the signal from the interferent.
-
Mass Spectrometry (MS): Use a more specific detection method like tandem mass spectrometry (MS/MS). By selecting unique precursor-product ion transitions for your analyte, you can often eliminate interference from co-eluting compounds.
-
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of carbamates using various analytical techniques. While specific data for this compound is not extensively available, these values for structurally similar carbamates can serve as a general guideline.
| Analytical Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) |
| HPLC-Fluorescence | N-methylcarbamates | Water | 0.5 - 5.0 µg/L | 1.0 - 10.0 µg/L | 80 - 110 |
| LC-MS/MS | Carbamate Pesticides | Fruits & Vegetables | 0.2 - 2.0 µg/kg | 0.5 - 5.0 µg/kg | 88.1 - 118.4[3] |
| GC-MS | Carbamate Pesticides | Water | < 0.1 µg/L | Not Specified | Not Specified[4] |
Experimental Protocols
Protocol 1: Analysis of this compound by High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is a general starting point and may require optimization for specific matrices.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load 10 mL of the aqueous sample onto the cartridge.
-
Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.
-
Elute the this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 65:35 (v/v) Acetonitrile:Water.[5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detector: UV at 210 nm.
-
-
Quantification:
-
Prepare a calibration curve using a series of this compound standards of known concentrations.
-
Quantify the this compound in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Carbamates can be thermally labile, so care must be taken with the injector temperature.
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 5 mL of the sample, add 5 mL of dichloromethane (B109758).
-
Vortex for 2 minutes and centrifuge to separate the layers.
-
Transfer the organic (bottom) layer to a clean tube.
-
Repeat the extraction with another 5 mL of dichloromethane and combine the organic layers.
-
Evaporate the combined extracts to approximately 0.5 mL under a gentle stream of nitrogen.
-
-
GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C (monitor for degradation).
-
Oven Program: Start at 70 °C for 1 minute, then ramp at 10 °C/min to 300 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ion Source Temperature: 230 °C.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan from m/z 40 to 200. For higher sensitivity and specificity, use selected ion monitoring (SIM) of characteristic this compound ions.
-
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Potential cross-reactivity of this compound in an immunoassay.
References
- 1. help.waters.com [help.waters.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Safe Handling and Disposal of Propyl Carbamate Waste
This guide is intended for researchers, scientists, and drug development professionals. It provides essential information for the safe management of propyl carbamate (B1207046) waste through troubleshooting guides and frequently asked questions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is propyl carbamate and what are its primary hazards?
This compound (n-propyl carbamate) is a chemical compound classified as a carbamate ester.[1] Its primary hazards, as defined by the Globally Harmonized System (GHS), include:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
It is crucial to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE).[2]
Q2: What are the immediate first aid measures in case of exposure to this compound?
In case of accidental exposure, the following first aid measures should be taken immediately:
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[2]
-
In case of skin contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help. Contaminated clothing should be removed and washed before reuse.[2]
-
In case of eye contact: Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing and seek medical attention.[2]
-
If swallowed: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Get medical help.[2][3]
Q3: What are the proper storage conditions for this compound?
This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][4] It should be stored away from incompatible materials such as oxidizing agents, reducing agents, and water.[4]
Q4: What happens when this compound is heated to decomposition?
When heated to decomposition, this compound emits toxic fumes of nitrogen oxides (NOx).[5] It is important to avoid high temperatures during storage and handling.
Section 2: Troubleshooting Guide for this compound Waste Management
This section addresses specific issues that may arise during the handling and disposal of this compound waste.
| Issue | Potential Cause | Troubleshooting Steps |
| Accidental Spill of this compound | Improper handling, container failure. | 1. Evacuate personnel from the immediate area. 2. Ensure adequate ventilation. 3. Wear appropriate PPE (gloves, safety glasses, lab coat). 4. For solid spills, carefully sweep up the material to avoid dust formation and place it in a suitable, closed container for disposal. 5. For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed container for disposal.[2] 6. Clean the spill area with soap and water. |
| Unknown Concentration of this compound in Waste Stream | Incomplete reaction, side reactions, or improper labeling. | 1. Treat the waste as if it contains the highest possible concentration of this compound. 2. If necessary for disposal documentation, analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the concentration.[5] |
| Crystallization of this compound in Waste Solution | Temperature fluctuations, solvent evaporation. | 1. Gently warm the solution to redissolve the crystals. Ensure adequate ventilation and avoid ignition sources. 2. If redissolving is not feasible or desired, the solid can be filtered and disposed of as solid this compound waste, while the remaining liquid is disposed of as liquid waste. |
Section 3: Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₉NO₂ | [1] |
| Molecular Weight | 103.12 g/mol | [1] |
| Appearance | White crystalline powder or prisms | [5] |
| Melting Point | 60 °C | [5] |
| Boiling Point | 196 °C | [5] |
| Solubility | Soluble in water, ethanol (B145695), and diethyl ether. | [5] |
| Vapor Pressure | 1 mmHg at 52.4 °C | [5] |
Chemical Compatibility of this compound
The following table provides a general guideline for the compatibility of carbamates with various materials. It is recommended to perform specific compatibility testing for critical applications.
| Material | Compatibility Rating | Reference |
| Natural Rubber | C (Fair to Poor) | [6] |
| Butyl | C (Fair to Poor) | [6] |
| EPDM | B (Good) | [6] |
| Nitrile (Buna-N) | A (Excellent) | [6] |
| Neoprene | B (Good) | [6] |
| Polypropylene | A (Excellent) | [7] |
| PTFE | A (Excellent) | [7] |
| PVDF | A (Excellent) | [7] |
| Stainless Steel | A (Excellent) | [7] |
| Aluminum | B (Good) | [7] |
Rating Key: A = Excellent, B = Good, C = Fair to Poor.
Section 4: Experimental Protocols
Protocol 1: Alkaline Hydrolysis for the Degradation of this compound Waste
This protocol is adapted from established methods for the basic hydrolysis of carbamates and should be performed in a chemical fume hood with appropriate PPE.[8]
Objective: To chemically degrade this compound waste into less toxic, more easily disposable compounds (propanol, carbon dioxide, and ammonia/amine).
Materials:
-
This compound waste
-
Potassium hydroxide (B78521) (KOH) pellets
-
Ethanol (190 proof or absolute)
-
Deionized water
-
Round-bottom flask
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Condenser
-
Nitrogen inlet (optional, but recommended)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, condenser, and heating mantle, add the this compound waste.
-
For every 1 part of this compound waste (by weight), add approximately 5 parts of a 5:1 (v/v) solution of ethanol and deionized water. Stir until the this compound is dissolved.
-
Slowly add potassium hydroxide (KOH) pellets to the solution. A significant excess of KOH is required; a common approach is to add a mass of KOH equivalent to the volume of the ethanol/water solution in milliliters (e.g., for 40 mL of solvent, add 40 g of KOH). Caution: The dissolution of KOH is highly exothermic. Add slowly and with cooling if necessary.
-
Once the KOH is dissolved, heat the mixture to reflux and maintain for 24 hours.[8] Stirring should be continuous throughout the reflux period.
-
After 24 hours, turn off the heat and allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a clean round-bottom flask and remove the ethanol using a rotary evaporator. The water bath temperature should be around 60°C.
-
The remaining aqueous residue now contains the hydrolysis products. This solution can typically be neutralized with a suitable acid (e.g., hydrochloric acid) and disposed of down the drain with copious amounts of water, in accordance with local regulations. Always check your institution's specific guidelines for the disposal of neutralized solutions.
Section 5: Visualizations
Signaling Pathway of Carbamate Toxicity
// Nodes PropylCarbamate [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; AChE [label="Acetylcholinesterase (AChE)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ACh [label="Acetylcholine (ACh)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CholinergicReceptor [label="Cholinergic Receptors\n(Muscarinic & Nicotinic)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="ACh Hydrolysis", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; Carbamylation [label="Carbamylation of AChE\n(Reversible Inhibition)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Accumulation [label="ACh Accumulation\nin Synapse", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Overstimulation [label="Receptor Overstimulation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; ToxicEffects [label="Cholinergic Toxic Effects:\n- Salivation, Lacrimation\n- Urination, Defecation\n- GI Upset, Emesis\n- Muscle Weakness, Paralysis", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges PropylCarbamate -> AChE [label="Inhibits"]; AChE -> Hydrolysis [label="Catalyzes"]; ACh -> Hydrolysis [label="Substrate"]; ACh -> CholinergicReceptor [label="Binds to"]; AChE -> Carbamylation [style=dashed, arrowhead=none]; PropylCarbamate -> Carbamylation [style=dashed]; Carbamylation -> Accumulation [label="Leads to"]; Accumulation -> CholinergicReceptor [label="Increases binding to"]; CholinergicReceptor -> Overstimulation [label="Leads to"]; Overstimulation -> ToxicEffects [label="Results in"]; }
Caption: Mechanism of acetylcholinesterase inhibition by this compound.
This compound Waste Disposal Workflow
// Nodes Start [label="this compound Waste\n(Solid or Liquid)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Collect [label="Collect in a\nLabeled, Sealed Container", fillcolor="#F1F3F4", fontcolor="#202124"]; Decision [label="Can waste be\nchemically degraded\nin-house?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Perform Alkaline Hydrolysis\n(See Protocol 1)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Neutralize [label="Neutralize Hydrolyzed\nSolution", fillcolor="#F1F3F4", fontcolor="#202124"]; DisposeLocal [label="Dispose according to\nInstitutional Guidelines", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; LicensedDisposal [label="Arrange for pickup by a\nLicensed Hazardous\nWaste Disposal Company", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Waste Disposed", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Collect; Collect -> Decision; Decision -> Hydrolysis [label="Yes"]; Decision -> LicensedDisposal [label="No"]; Hydrolysis -> Neutralize; Neutralize -> DisposeLocal; DisposeLocal -> End; LicensedDisposal -> End; }
Caption: Decision workflow for this compound waste disposal.
References
- 1. This compound | C4H9NO2 | CID 12306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning | Journal of Pioneering Medical Sciences [jpmsonline.com]
- 3. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fluimacsa.com [fluimacsa.com]
- 7. dialbv.nl [dialbv.nl]
- 8. server.ccl.net [server.ccl.net]
Technical Support Center: Overcoming Resistance to Carbamate-Based Compounds
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with carbamate-based compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with carbamate (B1207046) compounds, providing potential causes and actionable solutions.
| Question/Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Q1: Why are my observed IC50 values for a carbamate compound unexpectedly high, suggesting low potency? | 1. Compound Degradation: Carbamates can be unstable depending on their structure and storage conditions. 2. Assay Interference: Components in the assay buffer or cell culture media may interfere with the compound or the detection method. 3. Low Cell Permeability: The compound may not be effectively reaching its intracellular target. 4. Target Enzyme/Receptor Expression Levels: Low expression of the target in your experimental model. 5. Undeclared Resistance: The cell line or organism may have an uncharacterized resistance mechanism. | 1. Verify Compound Integrity: Check the purity and stability of your compound using techniques like HPLC or LC-MS. Ensure proper storage (e.g., protected from light, appropriate temperature). 2. Run Assay Controls: Include a positive control with a known inhibitor to validate assay performance. Test for interference by running the assay in the absence of the enzyme or cells. 3. Assess Permeability: Use computational models (e.g., CLogP) or experimental assays (e.g., PAMPA) to evaluate compound permeability. 4. Confirm Target Expression: Use techniques like Western blot or qPCR to quantify the expression level of the target protein in your model system. 5. Investigate Resistance: Refer to the troubleshooting guide for investigating resistance mechanisms below. |
| Q2: I'm observing high variability between replicate wells in my cytotoxicity or enzyme inhibition assay. | 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate. 2. Compound Precipitation: The carbamate may not be fully soluble at the tested concentrations. 3. Pipetting Errors: Inaccurate liquid handling. 4. Edge Effects: Evaporation from wells on the perimeter of the plate. | 1. Ensure Homogenous Cell Suspension: Thoroughly mix the cell suspension before and during plating.[1] 2. Check Solubility: Visually inspect for precipitates. Determine the compound's solubility limit in your assay medium. Consider using a lower concentration range or a different solvent (ensure final solvent concentration is non-toxic, e.g., <0.5% DMSO).[2] 3. Use Calibrated Pipettes: Employ proper pipetting techniques and use calibrated equipment.[1] 4. Mitigate Edge Effects: Avoid using the outer wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.[1] |
| Q3: My supposedly susceptible cell line/organism is showing signs of resistance to a carbamate compound. How do I confirm and characterize this? | 1. Target-Site Mutations: Alterations in the gene encoding the target protein (e.g., acetylcholinesterase). 2. Metabolic Resistance: Increased activity of detoxification enzymes like cytochrome P450s or esterases. 3. Reduced Penetration: Changes in the cell membrane or cuticle that slow compound uptake. | 1. Sequence the Target Gene: Perform PCR and sequencing of the target gene (e.g., Ace-1 for acetylcholinesterase) to identify known or novel mutations. 2. Perform Synergist Assays: Use inhibitors of metabolic enzymes (e.g., piperonyl butoxide for P450s, S,S,S-tributyl phosphorotrithioate for esterases) in your bioassays. A significant increase in carbamate potency in the presence of a synergist suggests metabolic resistance. 3. Conduct Enzyme Activity Assays: Directly measure the activity of P450s and esterases in your resistant and susceptible strains (see protocols below). 4. Compare Uptake Rates: Use radiolabeled compounds or LC-MS to quantify the rate of carbamate absorption between susceptible and resistant organisms. |
| Q4: How can I overcome carbamate resistance in my drug design or pest management strategy? | 1. Target-Site Resistance: The compound no longer effectively binds to the mutated target. 2. Metabolic Resistance: The compound is rapidly detoxified. | 1. Structure-Based Drug Design: Use computational modeling and X-ray crystallography of the mutated target to design new carbamates that can accommodate the structural changes and maintain binding affinity.[3] 2. Develop "Small-Core" Carbamates: Some carbamates with smaller core structures have been shown to be effective against resistant strains with target-site mutations.[4][5] 3. Incorporate Synergists: Co-formulate the carbamate with an inhibitor of the relevant metabolic enzymes.[6] 4. Design Prodrugs: Create carbamate prodrugs that are more resistant to metabolic degradation and are converted to the active form at the target site.[7][8] 5. Alternative Modes of Action: Rotate the use of carbamates with compounds that have different molecular targets to reduce selection pressure. |
Quantitative Data on Carbamate Resistance
The following tables summarize key quantitative data related to carbamate resistance, providing a basis for comparison and for planning experiments.
Table 1: Acetylcholinesterase (AChE) Inhibition by Carbamates in Susceptible and Resistant Strains
| Carbamate | Organism | Strain | AChE Genotype | IC50 (µM) | Resistance Ratio (RR) | Reference |
| Propoxur | Anopheles gambiae | G3 (Susceptible) | Wild-Type | 0.23 | - | [4] |
| Propoxur | Anopheles gambiae | Akron (Resistant) | G119S | >5,000 | >21,700 | [4] |
| Bendiocarb | Anopheles gambiae | G3 (Susceptible) | Wild-Type | 0.19 | - | [4] |
| Bendiocarb | Anopheles gambiae | Akron (Resistant) | G119S | >5,000 | >26,300 | [4] |
| Aldicarb | Anopheles gambiae | G3 (Susceptible) | Wild-Type | 0.81 | - | [4] |
| Aldicarb | Anopheles gambiae | Akron (Resistant) | G119S | 32 | 40 | [4] |
| Methomyl | Musca domestica | Susceptible | - | - | - | [9] |
| Methomyl | Musca domestica | Resistant (G342V) | G342V | - | 85-fold greater insensitivity | [9] |
Table 2: Toxicity of Carbamates to Susceptible and Resistant Organisms
| Carbamate | Organism | Strain | Resistance Mechanism | LC50 (µg/mL) | Resistance Ratio (RR) | Reference |
| Propoxur | Anopheles gambiae | G3 (Susceptible) | - | 16 | - | [4] |
| Propoxur | Anopheles gambiae | Akron (Resistant) | G119S AChE | >5,000 | >312 | [4] |
| Aldicarb | Anopheles gambiae | G3 (Susceptible) | - | 70 | - | [4] |
| Aldicarb | Anopheles gambiae | Akron (Resistant) | G119S AChE | 650 | 9.3 | [4] |
| Bendiocarb | Aedes aegypti | Susceptible | - | - | - | [10] |
| Bendiocarb | Aedes aegypti | Resistant (CCEae3A overexpression) | Metabolic (Esterase) | - | 19 | [10] |
| Propoxur | Musca domestica | Susceptible | - | - | - | [2] |
| Propoxur | Musca domestica | Field Strain (Hangzhou) | Not specified | - | >1000 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate and characterize carbamate resistance.
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Colorimetric - Ellman's Method)
This protocol is adapted from the Ellman method and is suitable for high-throughput screening of AChE inhibitors.[11][12]
Materials:
-
Acetylcholinesterase (AChE) from a relevant source (e.g., electric eel, insect homogenate)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Test carbamate compounds and a known inhibitor (positive control, e.g., physostigmine)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate over the measurement period.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of your test carbamate compounds and the positive control in a suitable solvent (e.g., DMSO). The final solvent concentration in the assay should be non-inhibitory (typically ≤1%).
-
-
Assay Protocol:
-
Add 2 µL of the diluted test compounds, positive control, or solvent control (for no inhibition) to the appropriate wells of the 96-well plate.
-
Add 188 µL of the AChE solution to each well.
-
Incubate the plate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Prepare the reaction mix by combining the ATCI and DTNB solutions in phosphate buffer.
-
Initiate the reaction by adding 10 µL of the reaction mix to each well.
-
Immediately begin measuring the absorbance at 412 nm in kinetic mode at regular intervals (e.g., every minute) for 10-15 minutes. Alternatively, for an endpoint assay, incubate for a fixed time and then measure the final absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (change in absorbance per minute).
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibition)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Esterase Activity Assay for Metabolic Resistance
This protocol measures the general esterase activity in insect homogenates using α-naphthyl acetate (B1210297) as a substrate. Elevated esterase activity can indicate metabolic resistance.
Materials:
-
Insect homogenates from susceptible and potentially resistant strains
-
α-naphthyl acetate (α-NA) - Substrate
-
Fast Blue B salt
-
Phosphate buffer (e.g., 0.04 M, pH 7.0)
-
Bovine Serum Albumin (BSA) for protein quantification (e.g., Bradford assay)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Homogenize individual insects or pools of insects in ice-cold phosphate buffer.
-
Centrifuge the homogenate at 4°C to pellet cellular debris.
-
Collect the supernatant, which contains the soluble enzymes.
-
Determine the total protein concentration of each supernatant using a Bradford assay or a similar method. This is crucial for normalizing enzyme activity.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the enzyme supernatant from each sample.
-
Add 160 µL of phosphate buffer to each well.
-
Prepare the substrate solution by dissolving α-NA in a minimal amount of acetone (B3395972) and then diluting it in the phosphate buffer.
-
Add 20 µL of the α-NA substrate solution to each well to start the reaction.
-
Incubate the plate at 30°C for a specific time period (e.g., 15-30 minutes).
-
Prepare a solution of Fast Blue B salt in distilled water containing sodium dodecyl sulfate (B86663) (SDS).
-
Stop the reaction by adding 20 µL of the Fast Blue B salt solution to each well.
-
Allow the color to develop for 15-20 minutes.
-
Measure the absorbance at a wavelength of 560-600 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of α-naphthol to quantify the amount of product formed.
-
Normalize the esterase activity to the total protein concentration in each sample (e.g., µmol of product formed/min/mg of protein).
-
Compare the normalized esterase activity between the susceptible and potentially resistant strains. A significant increase in activity in the field or selected strain is indicative of metabolic resistance.
-
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts in carbamate resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Resistance of House Fly, Musca domestica L. (Diptera: Muscidae), to Five Insecticides in Zhejiang Province, China: The Situation in 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Select Small Core Structure Carbamates Exhibit High Contact Toxicity to “Carbamate-Resistant” Strain Malaria Mosquitoes, Anopheles gambiae (Akron) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of synergists on the metabolism and toxicity of anticholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. academic.oup.com [academic.oup.com]
- 12. Organophosphate and carbamate susceptibility profiling of Anopheles gambiae sl. across different ecosystems in southern Benin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Propyl Carbamate and Methyl Carbamate in Synthesis
For researchers, scientists, and drug development professionals navigating the landscape of chemical synthesis, the choice of reagents is paramount to achieving desired outcomes. Among the versatile building blocks available, carbamates play a crucial role as intermediates and protecting groups. This guide provides an objective comparison of two fundamental carbamates: propyl carbamate (B1207046) and methyl carbamate. By presenting key experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
At a Glance: Key Differences
| Feature | Propyl Carbamate | Methyl Carbamate |
| Molecular Weight | 103.12 g/mol | 75.07 g/mol [1] |
| Typical Synthesis | Reaction of urea (B33335) with propanol (B110389) | Reaction of urea with methanol[2] |
| Primary Use | Intermediate for resins in textiles[3] | Intermediate in textiles, polymers, pharmaceuticals, and insecticides[2] |
| Reactivity | Generally lower than methyl carbamate due to sterics | Higher reactivity in some reactions due to smaller size |
Data Presentation: A Quantitative Comparison
To facilitate a clear and direct comparison, the following tables summarize the key physical, chemical, and toxicological properties of this compound and methyl carbamate.
Table 1: Physical and Chemical Properties
| Property | This compound | Methyl Carbamate | Source(s) |
| CAS Number | 627-12-3 | 598-55-0 | [1][3] |
| Molecular Formula | C₄H₉NO₂ | C₂H₅NO₂ | [1][4] |
| Melting Point | 60-62 °C | 52-54 °C | [2][4] |
| Boiling Point | 193-194 °C | 176-177 °C | [4][5] |
| Water Solubility | Data not readily available | 20 g/L | [2] |
| Solubility in Organic Solvents | Soluble in alcohol, ether | Freely soluble in alcohol and ether; moderately soluble in benzene (B151609) and chloroform | [5] |
Table 2: Synthesis Yield from Urea and Alcohol
This table presents typical yields for the synthesis of alkyl carbamates from urea and the corresponding alcohol. The reaction of urea with butanol is included as a proxy for propanol due to the availability of specific yield data.
| Carbamate | Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Source(s) |
| Methyl Carbamate | Methanol | TiO₂/SiO₂ | 170 | 6 | 97.5 | [6] |
| Butyl Carbamate | n-Butanol | TiO₂-Cr₂O₃/SiO₂ | 170 | 4 | 96 | [6] |
Table 3: Acute Toxicity Data (Oral LD50)
| Compound | Test Animal | Oral LD50 (mg/kg) | Source(s) |
| Methyl Carbamate | Rat | 850 | [7] |
| Methyl Carbamate | Mouse | 6200 | [1] |
| This compound | Rat | Data not readily available | |
| Ethyl Carbamate | Rat | 1320-2400 | [8] |
Note: While a direct oral LD50 for this compound in rats was not found, data for the closely related ethyl carbamate is provided for context.
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below to ensure reproducibility and aid in experimental design.
Synthesis of Alkyl Carbamates from Urea and Alcohol
This protocol is adapted from a general procedure for the synthesis of alkyl carbamates.[6]
Materials:
-
Urea
-
Anhydrous alcohol (Methanol or Propanol)
-
Catalyst (e.g., TiO₂/SiO₂)
-
Reaction vessel (autoclave)
Procedure:
-
Charge the autoclave with urea and the corresponding alcohol in the desired molar ratio.
-
Add the catalyst to the reaction mixture.
-
Seal the autoclave and heat to the specified temperature (e.g., 170 °C) with stirring.
-
Maintain the reaction at temperature for the specified duration (e.g., 4-6 hours).
-
After cooling, vent the autoclave to release ammonia (B1221849) pressure.
-
The product can be isolated by filtration to remove the catalyst, followed by distillation or recrystallization to purify the alkyl carbamate.
Mandatory Visualizations
Logical Workflow for Reagent Selection
The following diagram illustrates a logical workflow for selecting between this compound and methyl carbamate in a synthetic context.
Caption: A decision-making workflow for selecting between propyl and methyl carbamate.
General Synthesis Pathway from Urea
This diagram illustrates the general chemical pathway for the synthesis of alkyl carbamates from urea and an alcohol.
Caption: General reaction pathway for the synthesis of alkyl carbamates from urea.
Discussion and Conclusion
The choice between this compound and methyl carbamate in a synthetic protocol is influenced by several factors, including desired reactivity, steric considerations, and the nature of subsequent reaction steps.
Methyl carbamate is often favored due to the lower steric hindrance of the methyl group, which can lead to higher reactivity in certain transformations such as transcarbamoylation.[9] Its widespread use as a chemical intermediate in various industries, including pharmaceuticals and agrochemicals, speaks to its versatility.[2][5]
This compound , with its larger propyl group, may be selected when a less reactive carbamate is desired or when the propyl chain is a required structural element in the final product. Its primary documented application is as an intermediate in the production of dimethylol this compound-based resins for the textile industry.[3]
From a synthesis perspective, both carbamates can be prepared in high yields from urea and the corresponding alcohol.[6] The reaction conditions are similar, suggesting that the choice between them is more likely to be dictated by their performance in subsequent steps rather than the ease of their own preparation.
In the context of drug development, the carbamate moiety is a key structural feature in many approved drugs.[10] The stability and ability of the carbamate group to participate in hydrogen bonding make it a valuable functional group. The choice between a methyl or propyl ester can influence the pharmacokinetic properties of a drug candidate, such as its metabolic stability and solubility.
References
- 1. Methyl Carbamate | C2H5NO2 | CID 11722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl carbamate - Wikipedia [en.wikipedia.org]
- 3. This compound | C4H9NO2 | CID 12306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Propylcarbamate [webbook.nist.gov]
- 5. Methyl carbamate [chembk.com]
- 6. Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts | MDPI [mdpi.com]
- 7. Carbaryl - Wikipedia [en.wikipedia.org]
- 8. Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against Rhipicephalus microplus in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 10. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparing propyl carbamate and ethyl carbamate toxicity
An Objective Comparison of Propyl Carbamate (B1207046) and Ethyl Carbamate Toxicity for Researchers
This guide provides a detailed, objective comparison of the toxicological profiles of propyl carbamate and ethyl carbamate, tailored for researchers, scientists, and professionals in drug development. The following sections present quantitative data, experimental methodologies, and mechanistic pathways to facilitate a comprehensive understanding of their relative toxicities.
Quantitative Toxicological Data Summary
The following table summarizes key toxicological endpoints for this compound and ethyl carbamate, based on available experimental data. A significant disparity exists in the volume of research, with ethyl carbamate being far more extensively studied.
| Toxicological Endpoint | This compound | Ethyl Carbamate (Urethane) |
| Acute Oral Toxicity (LD50) | Data not readily available | Rat: 1,809 - 1,809 mg/kg[1][2][3] Mouse: 2,500 mg/kg[2] |
| Carcinogenicity | IARC Classification: Group 3 - Not classifiable as to its carcinogenicity to humans[4][5][6]. Animal Data: Carcinogenic in mice via intraperitoneal injection, causing lung adenomas[4]. Considered a possible carcinogen[7]. | IARC Classification: Group 2A - Probably carcinogenic to humans[8][9][10]. Animal Data: Sufficient evidence of carcinogenicity in multiple animal species (mice, rats, hamsters) via various exposure routes[7][8][11]. Induces lung tumors, hepatomas, lymphomas, and skin tumors[2][11]. |
| Genotoxicity | Ames Test: No reverse mutations in Bacillus subtilis (without metabolic activation)[5]. DNA Binding: Very low binding to mouse liver DNA compared to ethyl carbamate[5]. | Ames Test: Mutagenic in S. typhimurium TA100 with metabolic activation[12]. In Vitro: Induces chromosomal aberrations in mammalian cells[9]. Mechanism: Requires metabolic activation to the DNA-reactive metabolite, vinyl carbamate epoxide, which forms DNA adducts[9][13]. |
| Reproductive & Developmental Toxicity | Teratogenic in Syrian hamsters, causing malformations and growth retardation comparable to ethyl carbamate[5]. | Animal studies report fetal abnormalities and mortality [11]. |
| Primary Organ Toxicity | Data not readily available | Humans: High exposure may cause kidney and liver injury [11]. Animals: Causes bone marrow and central nervous system depression[11]. |
Mechanisms of Toxicity: Metabolic Activation
The toxicity of both propyl and ethyl carbamate is linked to their metabolic pathways. Ethyl carbamate's genotoxicity is indirect, requiring bioactivation by cytochrome P450 enzymes, primarily CYP2E1. This process converts it into highly reactive electrophilic intermediates that can form adducts with DNA, leading to mutations and initiating carcinogenesis. While less is known about this compound, its metabolism is thought to follow a similar, albeit less efficient, pathway.
Experimental Protocols
A core component of assessing the genotoxicity of carbamates is the in vivo micronucleus assay, which detects chromosomal damage.
Protocol: Rodent Bone Marrow Micronucleus Assay
-
Animal Model: Typically, male and female mice (e.g., B6C3F1 strain) or rats are used. Animals are acclimatized for at least one week before the study.
-
Dose Administration: The test substance (propyl or ethyl carbamate) is administered to the animals, usually via oral gavage or intraperitoneal injection. A vehicle control (e.g., water or saline) and a positive control (a known mutagen like cyclophosphamide) are included. At least three dose levels are tested, often determined from preliminary acute toxicity studies.
-
Exposure and Sampling: Bone marrow is collected at two time points after the final administration, typically at 24 and 48 hours, to ensure detection of micronuclei at or near the maximum plasma concentration of the test substance.
-
Slide Preparation: Bone marrow cells are flushed from the femurs, and smears are prepared on glass slides. The cells are stained with a fluorescent dye (e.g., acridine (B1665455) orange) or a Romanowsky stain (e.g., Giemsa) to differentiate polychromatic erythrocytes (PCEs, immature red blood cells) from normochromatic erythrocytes (NCEs, mature red blood cells).
-
Microscopic Analysis: A minimum of 2000 PCEs per animal are scored for the presence of micronuclei. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division.
-
Toxicity Assessment: The ratio of PCEs to NCEs is calculated to assess bone marrow cytotoxicity. A significant decrease in this ratio indicates a cytotoxic effect.
-
Data Analysis: The frequency of micronucleated PCEs in the treated groups is statistically compared to the vehicle control group. A dose-dependent, statistically significant increase in micronucleated PCEs indicates a positive result for genotoxicity.
Conclusion
The available data clearly indicate that ethyl carbamate possesses a more hazardous toxicological profile than this compound . Ethyl carbamate is a well-documented genotoxic carcinogen, classified as "probably carcinogenic to humans" (Group 2A) by IARC[8][9][10]. Its mechanism involves metabolic activation to a reactive epoxide that damages DNA[9][13]. In contrast, this compound shows limited evidence of carcinogenicity in animals and is classified in IARC Group 3 ("not classifiable")[4][5]. Its potential for DNA binding is significantly lower than that of ethyl carbamate[5]. While both compounds have demonstrated teratogenic effects in animal models, the overall weight of evidence points to ethyl carbamate as the more toxic compound, primarily due to its potent genotoxicity and carcinogenicity. The significant lack of comprehensive toxicological data for this compound warrants further investigation to fully characterize its risk profile.
References
- 1. fishersci.com [fishersci.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. n-Propyl Carbamate (IARC Summary & Evaluation, Volume 12, 1976) [inchem.org]
- 5. This compound | C4H9NO2 | CID 12306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. n-Propyl carbamate - Hazardous Agents | Haz-Map [haz-map.com]
- 7. Carcinogenesis by carbamic acid esters and their binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethyl carbamate - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. Genotoxicity of ethyl carbamate (urethane) in Salmonella, yeast and human lymphoblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanistic and Other Relevant Data - Alcohol Consumption and Ethyl Carbamate - NCBI Bookshelf [ncbi.nlm.nih.gov]
Propyl Carbamate as a Leaving Group: A Comparative Guide for Researchers
A detailed analysis of the efficacy of propyl carbamate (B1207046) in comparison to standard leaving groups in organic synthesis.
Executive Summary
In the landscape of organic synthesis, the selection of an appropriate leaving group is paramount for the success of nucleophilic substitution and elimination reactions. An ideal leaving group should be a weak base, capable of stabilizing the negative charge it acquires upon departure. This guide provides a comprehensive comparison of the efficacy of propyl carbamate as a leaving group against well-established alternatives such as sulfonates (tosylate, mesylate) and halides. Our analysis, based on fundamental chemical principles, reveals that this compound is a poor leaving group. Direct quantitative experimental data comparing its performance is notably absent in the literature, as its primary role is that of a protecting group for amines, with cleavage mechanisms that differ fundamentally from those of typical leaving groups.
The Role of a Leaving Group in Chemical Reactions
A leaving group is a molecular fragment that detaches from a substrate during a chemical reaction, taking with it a pair of electrons. The facility with which a leaving group departs is a critical factor influencing the reaction rate. A good leaving group is the conjugate base of a strong acid, indicating that it is a weak base and can stably accommodate a negative charge.
A Qualitative Comparison of Leaving Group Efficacy
The efficacy of a leaving group is inversely proportional to its basicity. Weaker bases are better leaving groups.[1][2] This principle allows for a qualitative comparison of this compound with other common leaving groups.
| Leaving Group | Conjugate Acid | Approximate pKa of Conjugate Acid | Leaving Group Ability | Rationale |
| Triflate (CF₃SO₃⁻) | Triflic Acid | -12 | Excellent | The negative charge is highly delocalized across three oxygen atoms and stabilized by the strongly electron-withdrawing trifluoromethyl group. |
| Tosylate (TsO⁻) | p-Toluenesulfonic Acid | -2.8 | Excellent | The negative charge is delocalized by resonance over three oxygen atoms.[3] |
| Iodide (I⁻) | Hydroiodic Acid | -10 | Very Good | Large atomic size and high polarizability allow for effective distribution of the negative charge.[2] |
| Bromide (Br⁻) | Hydrobromic Acid | -9 | Good | Good balance of size and electronegativity. |
| Chloride (Cl⁻) | Hydrochloric Acid | -7 | Moderate | Less effective than bromide and iodide due to smaller size. |
| This compound | N-Propylcarbamic Acid | Unstable | Very Poor | The conjugate acid is unstable and readily decomposes. The anion is a relatively strong base with limited charge delocalization, further destabilized by the electron-donating propyl group. |
From this comparison, it is evident that the this compound anion is significantly more basic and less stable than the anions of common leaving groups. Consequently, it is predicted to be a very poor leaving group.
Quantitative Data for Common Leaving Groups
While specific data for this compound is unavailable, the following table illustrates the vast differences in reactivity among common leaving groups in a typical SN2 reaction.
| Leaving Group | Relative Rate (SN2) |
| Triflate (-OTf) | ~ 56,000 |
| Tosylate (-OTs) | 0.70 |
| Mesylate (-OMs) | 1.00 |
| Iodide (I⁻) | ~ 2.0 |
| Bromide (Br⁻) | 1.0 |
| Chloride (Cl⁻) | ~ 0.02 |
Relative rates are approximate and can vary with the substrate, nucleophile, and solvent. Data is normalized to the rate of mesylate.
The Chemistry of Carbamates: Protection, Not Departure
The primary application of carbamates in organic synthesis is as protecting groups for amines.[4] The carbamate functionality is stable under a wide range of conditions but can be cleaved selectively. The mechanisms of carbamate deprotection are distinct from the departure of a leaving group in substitution or elimination reactions.
For instance, the base-catalyzed cleavage of a carbamate derived from a primary or secondary amine often proceeds via an E1cB-type (Elimination, Unimolecular, conjugate Base) mechanism.[5] This involves deprotonation of the nitrogen atom, followed by elimination to form an isocyanate, which is subsequently hydrolyzed to the free amine.
Experimental Protocols for Evaluating Leaving Group Ability
The standard method for quantifying the efficacy of a leaving group is to measure the rate of a reaction where its departure is the rate-determining step, such as a solvolysis reaction.
General Protocol for Measuring Solvolysis Rates
-
Substrate Preparation: Synthesize a series of compounds with the same alkyl framework but different leaving groups (e.g., 2-propyl tosylate, 2-propyl bromide, etc.).
-
Reaction Setup: Dissolve a known concentration of the substrate in a suitable solvent (e.g., aqueous ethanol). The reaction is carried out in a constant temperature bath to ensure consistent kinetics.
-
Monitoring the Reaction: The progress of the solvolysis is monitored over time. This is often achieved by measuring the production of acid (the conjugate acid of the leaving group) by titration with a standardized base. An indicator is typically used to visualize the endpoint of the titration.
-
Data Analysis: The concentration of the unreacted substrate is calculated at various time points. For a first-order reaction, a plot of the natural logarithm of the substrate concentration versus time will yield a straight line, the slope of which is the negative of the rate constant (-k).
-
Comparison: The rate constants for the different leaving groups are then compared to establish their relative efficacies.
Visualizing Reaction Pathways and Concepts
Logical Flow of Leaving Group Ability
Caption: The relationship between anion stability, basicity, and leaving group efficacy.
Experimental Workflow for Comparing Leaving Groups
Caption: A typical experimental workflow for the kinetic comparison of leaving groups.
Conclusion
The efficacy of this compound as a leaving group is theoretically very low due to the instability of its corresponding anion. This is supported by the absence of its use in this capacity in the chemical literature. For synthetic applications requiring efficient nucleophilic substitution or elimination reactions, researchers should continue to rely on well-established leaving groups such as sulfonates and halides. The primary and well-documented role of the carbamate functional group is as a versatile and reliable protecting group for amines.
References
Propyl Carbamate as an Internal Standard: A Validation and Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive validation of propyl carbamate (B1207046) as an internal standard, particularly in the context of ethyl carbamate analysis in various matrices. Furthermore, it offers a comparative perspective against alternative internal standards, supported by experimental data.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analyte's chemical and physical properties to compensate for variations during sample preparation and analysis. While propyl carbamate has been successfully used as an internal standard in the determination of ethyl carbamate, deuterated analogs are often considered the gold standard due to their closer physicochemical similarity.[1]
Here is a comparative summary of validation parameters for this compound and the commonly preferred deuterated ethyl carbamate (d5-EC):
| Performance Metric | This compound | Deuterated Ethyl Carbamate (d5-EC) | Justification |
| Linearity (R²) | > 0.998[2] | > 0.997[2] | Both internal standards demonstrate excellent linearity over typical concentration ranges for ethyl carbamate analysis. |
| Limit of Quantification (LOQ) | 10 ng/mL[2] | 2.10 - 18.43 µg/kg | The LOQ is method-dependent and influenced by the matrix, but both standards are suitable for trace-level analysis. |
| Recovery | 76.9% - 118.1%[2] | 78.84% - 116.98% | While both show acceptable recovery, d5-EC is expected to provide more precise recovery correction due to its near-identical properties to the analyte.[1] |
| Precision (RSD%) | Intra-day: 3.5% - 34.2%[2] Inter-day: 3.8% - 41.9%[2] | < 14% | Deuterated standards often lead to better precision by more effectively compensating for matrix effects and extraction inconsistencies. |
| Physicochemical Similarity | Structurally similar carbamate | Isotopically labeled analog of the analyte | d5-EC has a closer octanol-water partition coefficient to ethyl carbamate, which can lead to more accurate recovery correction.[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and application of an internal standard. The following protocols are based on established methods for the determination of ethyl carbamate using this compound as an internal standard, typically employing Gas Chromatography-Mass Spectrometry (GC-MS).
Preparation of Standard and Sample Solutions
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., absolute ethanol) at a concentration of 1 g/L.
-
Working Standard Solution: Dilute the stock solution to a working concentration, for example, 10 mg/L in the same solvent.
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of ethyl carbamate. Add a constant amount of the this compound working solution to each calibration standard.
-
Sample Preparation: To the sample to be analyzed, add the same constant amount of the this compound working solution as was added to the calibration standards.[3]
Sample Extraction (Solid-Phase Extraction - SPE)
This protocol is a common method for extracting ethyl carbamate from liquid matrices like alcoholic beverages.
-
Conditioning: Condition a diatomaceous earth SPE column.
-
Loading: Load the sample (to which the this compound internal standard has been added) onto the SPE column.
-
Elution: Elute the ethyl carbamate and this compound from the column using an appropriate solvent mixture, such as ethyl acetate/diethyl ether (5:95 v/v).
-
Concentration: Concentrate the eluate to a small volume under a gentle stream of nitrogen before GC-MS analysis.
GC-MS Analysis
-
Injection: Inject a small volume (e.g., 1-2 µL) of the concentrated extract into the GC-MS system.
-
Chromatographic Separation: Use a suitable capillary column (e.g., a polar column like a DB-WAX) to separate ethyl carbamate and this compound.
-
Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for both ethyl carbamate and this compound. For this compound, a common ion to monitor is m/z 62.[3]
Validation Workflow
The validation of an analytical method using an internal standard is a critical process to ensure the reliability of the data. The following diagram illustrates a typical workflow for validating this compound as an internal standard.
Validation workflow for this compound as an internal standard.
Conclusion
This compound can serve as a suitable internal standard for the quantitative analysis of ethyl carbamate, demonstrating good linearity, recovery, and precision in various analytical methods. However, for applications demanding the highest level of accuracy, particularly in complex matrices, the use of a deuterated internal standard like d5-ethyl carbamate is recommended. The choice of internal standard should be based on the specific requirements of the analytical method, including the desired level of accuracy, the nature of the sample matrix, and the availability of the standard. Thorough method validation is essential to ensure the reliability of the analytical results, regardless of the internal standard chosen.
References
Navigating the Cross-Reactivity of Propyl Carbamate in Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in immunoassays is paramount for accurate and reliable results. This guide provides a comprehensive comparison of immunoassay performance with a focus on propyl carbamate (B1207046), offering insights into its potential cross-reactivity based on data from structurally similar carbamate compounds. While specific immunoassays for propyl carbamate are not widely reported in commercially available kits, this guide offers a framework for assessing potential interactions and developing specific detection methods.
This compound, a simple alkyl carbamate, shares structural similarities with a wide range of carbamate pesticides and pharmaceuticals. This structural relationship is a key factor in predicting its cross-reactivity in immunoassays developed for other carbamates. The specificity of an immunoassay is largely determined by the antibody's binding affinity for the target analyte versus other structurally related molecules.
Comparative Analysis of Carbamate Immunoassays
Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are frequently employed for the detection of carbamate pesticides in various matrices. The performance of these assays is characterized by their sensitivity (IC50 value) and their specificity, which is assessed through cross-reactivity studies with a panel of related compounds.
While no direct cross-reactivity data for this compound is readily available in the provided search results, we can infer its potential behavior by examining data from assays developed for other carbamates like carbofuran, carbendazim, and isoprocarb. Generally, antibodies developed for larger, more complex carbamates are less likely to exhibit significant cross-reactivity with a small, simple molecule like this compound. Conversely, an antibody designed for a broad range of carbamates might show some affinity for this compound.
Below is a summary of cross-reactivity data from published studies on immunoassays for various carbamate pesticides. This data serves as a reference point for understanding the selectivity of these assays and for predicting the potential, albeit likely low, cross-reactivity with this compound.
| Target Analyte | Assay Format | Cross-Reactant | Cross-Reactivity (%) | Reference |
| Carbofuran | Monoclonal Antibody-based ELISA | Benfuracarb | 18-37% | [1] |
| Carbofuran | Monoclonal Antibody-based ELISA | Furathiocarb | 18-37% | [1] |
| Carbofuran | Monoclonal Antibody-based ELISA | Bendiocarb | 18-37% | [1] |
| Carbofuran | Monoclonal Antibody-based ELISA | Carbofuran-hydroxy | 18-37% | [1] |
| Carbofuran | Monoclonal Antibody-based ELISA | Other N-methylcarbamate pesticides | Not recognized | [1] |
| Isoprocarb | Monoclonal Antibody-based ICA | Fenobucarb | 84.6% | [2] |
| Isoprocarb | Monoclonal Antibody-based ICA | Other analogs | Negligible | [2] |
Note: this compound was not included in the cross-reactivity panels of these studies. The data illustrates that cross-reactivity is highly dependent on the specific antibody and the structural similarity of the tested compounds to the original immunizing hapten.
Experimental Protocols
For researchers interested in developing an immunoassay for this compound or assessing its cross-reactivity in existing assays, a detailed experimental protocol is essential. The following outlines a general procedure for a competitive indirect ELISA, a common format for small molecule detection.
Hapten Synthesis and Immunogen Preparation
Since small molecules like this compound are not immunogenic on their own, they must be conjugated to a carrier protein to elicit an immune response. This involves designing and synthesizing a hapten, which is a derivative of this compound containing a functional group for conjugation.
Conceptual Workflow for Hapten Synthesis:
Caption: Workflow for preparing an immunogen for this compound.
Competitive Indirect ELISA Protocol
This protocol is a standard procedure for determining the presence and concentration of a small molecule analyte in a sample.
-
Coating: Microtiter plates are coated with a this compound-protein conjugate (e.g., this compound-OVA).
-
Washing: The plate is washed to remove any unbound conjugate.
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding of antibodies.
-
Competition: A mixture of the sample (potentially containing free this compound) and a limited amount of anti-propyl carbamate antibody is added to the wells. The free this compound in the sample competes with the coated this compound conjugate for binding to the antibody.
-
Washing: The plate is washed to remove unbound antibodies and sample components.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG) is added. This secondary antibody binds to the primary antibody that is bound to the coated conjugate.
-
Washing: The plate is washed to remove the unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme into a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Experimental Workflow for Competitive Indirect ELISA:
Caption: Step-by-step workflow of a competitive indirect ELISA.
Factors Influencing Cross-Reactivity
Several factors can influence the degree of cross-reactivity observed in an immunoassay.[3] Understanding these can aid in the development of more specific assays.
-
Hapten Design: The structure of the hapten used for immunization is critical. Exposing unique structural features of the target molecule while minimizing the exposure of common moieties can lead to more specific antibodies.
-
Antibody Selection: Monoclonal antibodies, due to their single epitope recognition, generally offer higher specificity compared to polyclonal antibodies.
-
Assay Format: The format of the immunoassay (e.g., competitive vs. sandwich) and the specific reagents used can influence the observed cross-reactivity.[3]
Conclusion
While direct experimental data on the cross-reactivity of this compound in commercially available immunoassays is lacking, a comparative analysis of existing carbamate assays provides a valuable framework for prediction and further investigation. For researchers requiring specific detection of this compound, the development of a dedicated immunoassay, beginning with rational hapten design and followed by the production and characterization of specific antibodies, is the most robust approach. The provided experimental protocols and workflows serve as a foundational guide for such endeavors, enabling the generation of reliable and accurate data for this compound.
References
A Comparative Analysis of Carbamate Herbicides: Efficacy, Toxicity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Carbamate (B1207046) herbicides represent a significant class of pesticides utilized in modern agriculture for the control of a wide spectrum of weed species. This guide provides an objective comparative analysis of the performance of various carbamate herbicides, supported by experimental data. It delves into their mechanisms of action, herbicidal efficacy, and toxicological profiles to offer a comprehensive resource for research and development professionals.
Mechanism of Action: A Dual Approach to Weed Control
Carbamate herbicides exhibit a dual mechanism of action, primarily targeting two vital cellular processes in plants: acetylcholinesterase (AChE) inhibition and the disruption of cell division.
Acetylcholinesterase Inhibition
Similar to organophosphate insecticides, carbamate herbicides act as inhibitors of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and, to a lesser extent, in the physiological processes of plants. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting AChE, carbamates lead to an accumulation of acetylcholine, resulting in the overstimulation of nerve impulses. In plants, this disruption of cholinergic signaling is thought to interfere with growth and development. The inhibition of AChE by carbamates is, however, reversible, which generally results in lower mammalian toxicity compared to the irreversible inhibition by organophosphates.[1]
Disruption of Cell Division
Several carbamate herbicides, notably propham (B1679637) and chlorpropham, act as mitotic poisons by interfering with microtubule organization.[2] Microtubules are essential components of the cytoskeleton and are critical for the formation of the spindle apparatus during mitosis. These carbamates do not cause the depolymerization of microtubules but rather disrupt the function of microtubule organizing centers (MTOCs).[3][4] This disruption leads to the formation of abnormal spindle fibers, resulting in the improper segregation of chromosomes, the formation of multiple micronuclei, and ultimately, the cessation of cell division and plant growth.[5]
Comparative Herbicidal Efficacy
The effectiveness of carbamate herbicides varies depending on the specific compound, target weed species, and environmental conditions. The following table summarizes available data on the herbicidal efficacy of selected carbamates. Efficacy is often expressed as the EC50 value, which is the concentration of a herbicide that causes a 50% reduction in a measured biological response (e.g., growth, germination).
| Carbamate Herbicide | Target Weed Species | Efficacy (EC50 or % Control) | Reference |
| Propham | Avena fatua (Wild Oat) | EC50: 0.5 - 1.5 mg/L (in vitro) | [6] |
| Stellaria media (Chickweed) | High susceptibility | [6] | |
| Chlorpropham | Amaranthus retroflexus (Redroot Pigweed) | >80% control at 4 kg/ha | [7] |
| Solanum tuberosum (Potato) | Sprout inhibitor | [7] | |
| Asulam | Pteridium aquilinum (Bracken Fern) | Effective control at 4.4 kg/ha | [2] |
| Rumex spp. (Docks) | Good control | [2] | |
| Barban | Avena fatua (Wild Oat) | Selective post-emergence control | [8] |
Comparative Toxicology
The toxicity of carbamate herbicides to non-target organisms is a critical consideration for their environmental and human health risk assessment. The following tables summarize acute toxicity data (LD50 and LC50 values) for several carbamate herbicides across different animal groups. A lower LD50 or LC50 value indicates higher toxicity.
Mammalian Toxicity (Oral LD50)
| Carbamate Herbicide | Rat (mg/kg) | Mouse (mg/kg) | Reference |
| Aldicarb (B1662136) | 0.93 | 0.3-1.5 | [9] |
| Carbaryl | 246-283 | 270 | [9][10] |
| Carbofuran | 8-14 | 2 | [9][10] |
| Methomyl | 17-24 | 10 | [9] |
| Oxamyl | 5.4 | 2.5-3.1 | [9] |
| Propham | 5000 | - | [11] |
| Chlorpropham | 1200-3800 | - | [7] |
| Asulam | >5000 | >1600 | [2] |
| Barban | 600-1350 | - | [8] |
Avian, Aquatic, and Beneficial Insect Toxicity
| Carbamate Herbicide | Bobwhite Quail (LD50, mg/kg) | Rainbow Trout (LC50, 96h, mg/L) | Honeybee (LD50, µ g/bee ) | Reference |
| Aldicarb | 2.0 | 0.88 | 0.28 | [9] |
| Carbaryl | >2000 | 1.3-10.4 | 1.04 | [9][10] |
| Carbofuran | 0.7-4.2 | 0.21-0.38 | 0.16 | [9][10] |
| Methomyl | 15.9 | 0.5-3.4 | 0.16 | [9] |
| Oxamyl | 4.18 | 4.2-5.6 | 0.29 | [9] |
| Propham | >2000 | 32 | >100 | [11] |
| Chlorpropham | >2000 | 3.0-6.8 | >100 | [7] |
Experimental Protocols
Whole-Plant Bioassay for Herbicidal Efficacy
This protocol outlines a general procedure for assessing the herbicidal efficacy of carbamates on target weed species.
Detailed Steps:
-
Plant Preparation: Seeds of the target weed species are sown in pots containing a standardized soil mix. Plants are grown under controlled greenhouse or growth chamber conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).[6]
-
Herbicide Application: Carbamate herbicides are dissolved in an appropriate solvent and applied at a range of concentrations. Application can be pre-emergence (to the soil surface before weed emergence) or post-emergence (to the foliage of young seedlings). A control group receiving only the solvent is included.[11]
-
Incubation: Treated plants are returned to the controlled environment and watered as needed.
-
Data Collection: After a predetermined period (e.g., 14-21 days), various parameters are measured, including:
-
Visual injury ratings (on a scale of 0 to 100%, where 0 is no injury and 100 is plant death).
-
Plant height and shoot fresh/dry weight.
-
Root length and root fresh/dry weight.[11]
-
-
Data Analysis: The collected data are subjected to statistical analysis, typically using regression models to calculate the EC50 value.[12]
Acetylcholinesterase Inhibition Assay
This protocol describes a colorimetric method for determining the inhibitory effect of carbamate herbicides on AChE activity, based on the Ellman method.[13][14]
Detailed Steps:
-
Reagent Preparation:
-
Prepare a stock solution of acetylcholinesterase (e.g., from electric eel) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare a stock solution of the substrate, acetylthiocholine (B1193921) iodide (ATCI).
-
Prepare a stock solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Prepare serial dilutions of the carbamate herbicide to be tested.[15]
-
-
Assay Procedure (in a 96-well plate):
-
Add the AChE solution to each well.
-
Add the different concentrations of the carbamate herbicide to the respective wells. Include a control with no herbicide.
-
Pre-incubate the plate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of ATCI and DTNB to all wells.[13]
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take readings at regular intervals (e.g., every minute for 10-15 minutes) to determine the reaction rate.[13]
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the herbicide.
-
Determine the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the logarithm of the herbicide concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[16]
-
Conclusion
Carbamate herbicides are a diverse group of compounds with multiple mechanisms of action that contribute to their herbicidal activity. Their efficacy and toxicity profiles vary significantly among different compounds. While some carbamates, such as aldicarb and carbofuran, exhibit high toxicity to non-target organisms, others, like propham and asulam, have a more favorable toxicological profile. The selection of a carbamate herbicide for a specific application should, therefore, involve a careful consideration of its target weed spectrum, potential for crop injury, and its environmental and toxicological characteristics. This comparative guide provides a foundation for researchers and professionals to make informed decisions and to guide future research in the development of more selective and environmentally benign herbicides.
References
- 1. Toxicity of carbamates for mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wssa.net [wssa.net]
- 3. Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris resistant and sensitive to its action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 6. harvest.usask.ca [harvest.usask.ca]
- 7. Chlorpropham | C10H12ClNO2 | CID 2728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Herbicide Bioassay - Woods End Laboratories [woodsend.com]
- 9. journals.flvc.org [journals.flvc.org]
- 10. Carbamate Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 11. Determination of plant resistance to carbamate herbicidal compounds inhibiting cell division and early growth by seed and plantlets bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jspb.ru [jspb.ru]
- 13. benchchem.com [benchchem.com]
- 14. attogene.com [attogene.com]
- 15. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Propyl Carbamate: A Comparative Analysis Against Leading Amine Protecting Groups
In the landscape of synthetic organic chemistry, particularly within pharmaceutical and peptide synthesis, the judicious selection of an amine protecting group is a critical decision that dictates the efficiency and success of a synthetic route. While staples like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) dominate the field, a thorough evaluation of other carbamate (B1207046) protecting groups, such as propyl carbamate, is warranted for researchers seeking to diversify their synthetic strategies. This guide provides an objective comparison of this compound's anticipated performance against these established alternatives, supported by extrapolated data and detailed experimental protocols.
At a Glance: Orthogonality and Deprotection
The cornerstone of modern protecting group strategy is orthogonality, which allows for the selective removal of one group in the presence of others.[1] The primary differentiation between these protecting groups lies in their distinct deprotection (cleavage) conditions.
-
This compound (Predicted): Expected to be stable to acidic and catalytic hydrogenation conditions but labile to strong basic or nucleophilic conditions.
-
Boc (tert-Butoxycarbonyl): Readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[2][3]
-
Cbz (Benzyloxycarbonyl): Removed by catalytic hydrogenolysis.[2][3]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved under basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent.[2]
Quantitative Performance Comparison
The following tables summarize the key performance indicators for this compound in comparison to Boc, Cbz, and Fmoc. Data for this compound is extrapolated based on the known reactivity of simple alkyl carbamates.
Table 1: Amine Protection
| Protecting Group | Reagent | Typical Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| This compound | Propyl Chloroformate | Pyridine, NEt₃ | DCM, THF | 0 - RT | 2 - 6 | 85 - 95 |
| Boc | Boc Anhydride (Boc₂O) | NEt₃, DMAP | DCM, THF | RT | 1 - 4 | 90 - 98 |
| Cbz | Benzyl (B1604629) Chloroformate (Cbz-Cl) | NaHCO₃, NEt₃ | Dioxane/H₂O, DCM | 0 - RT | 1 - 3 | 90 - 97 |
| Fmoc | Fmoc-Cl, Fmoc-OSu | NaHCO₃, DIPEA | Dioxane/H₂O, DMF | RT | 1 - 5 | 92 - 99 |
Table 2: Deprotection Conditions and Stability
| Protecting Group | Deprotection Reagent | Solvent | Temp (°C) | Time (h) | Stability Profile |
| This compound | Strong Base (e.g., NaOH, KOH) or Nucleophile (e.g., 2-mercaptoethanol) | H₂O/Alcohol, DMAc | 25 - 100 | 1 - 24 | Stable to acid and hydrogenolysis. |
| Boc | TFA, HCl | DCM | RT | 0.5 - 2 | Stable to base and hydrogenolysis. |
| Cbz | H₂, Pd/C | MeOH, EtOH | RT | 1 - 12 | Stable to acid and base. |
| Fmoc | 20% Piperidine | DMF | RT | 0.1 - 0.5 | Stable to acid and hydrogenolysis. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful implementation in a laboratory setting.
This compound Protection
Protocol: To a solution of the amine (1.0 eq) and triethylamine (B128534) (1.2 eq) in dichloromethane (B109758) (DCM) at 0 °C, slowly add propyl chloroformate (1.1 eq). Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring progress by TLC. Upon completion, quench the reaction with water and extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
This compound Deprotection (Predicted)
Protocol: A solution of the N-propyl carbamate-protected amine (1.0 eq) in a mixture of ethanol (B145695) and water (2:1) is treated with potassium hydroxide (B78521) (5.0 eq). The reaction mixture is heated to reflux and stirred for 12-24 hours, with reaction progress monitored by TLC. After cooling to room temperature, the mixture is neutralized with aqueous HCl and the ethanol is removed under reduced pressure. The aqueous residue is then extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the deprotected amine.
Boc Protection and Deprotection
-
Protection: A solution of the amine (1.0 eq) and triethylamine (1.2 eq) in THF is treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 eq) and a catalytic amount of DMAP. The reaction is stirred at room temperature for 1-4 hours. The solvent is removed in vacuo, and the residue is taken up in ethyl acetate, washed with aqueous NaHCO₃ and brine, dried, and concentrated.[4]
-
Deprotection: The Boc-protected amine is dissolved in DCM and treated with an excess of trifluoroacetic acid (TFA). The solution is stirred at room temperature for 30 minutes to 2 hours. The solvent and excess TFA are removed under reduced pressure to yield the deprotected amine salt.[4]
Cbz Protection and Deprotection
-
Protection: The amine is dissolved in a 1:1 mixture of dioxane and water containing sodium bicarbonate (2.0 eq). The mixture is cooled to 0 °C, and benzyl chloroformate (1.1 eq) is added dropwise. The reaction is stirred at room temperature for 1-3 hours. The product is then extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated.[5]
-
Deprotection: The Cbz-protected amine is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The mixture is stirred under an atmosphere of hydrogen gas for 1-12 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the deprotected amine.
Fmoc Protection and Deprotection
-
Protection: The amine is dissolved in a 1:1 mixture of dioxane and aqueous sodium bicarbonate. Fmoc-Cl (1.1 eq) is added, and the mixture is stirred at room temperature for 1-5 hours. The product is extracted with an organic solvent, washed, dried, and concentrated.
-
Deprotection: The Fmoc-protected amine is dissolved in DMF, and 20% piperidine is added. The reaction is typically complete within 30 minutes. The solvent is removed under reduced pressure, and the crude product is purified.
Workflow and Pathway Diagrams
Caption: General workflow for the protection of an amine.
References
Propyl Carbamate Analogs: A Comparative Guide to Structure-Activity Relationships in Acetylcholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of propyl carbamate (B1207046) analogs as inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a therapeutic target for conditions such as Alzheimer's disease. The structure-activity relationship (SAR) of these compounds is explored through quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathway.
Quantitative Analysis of AChE Inhibition
The inhibitory potency of a series of carbamate analogs against acetylcholinesterase is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the structure-activity relationship for a representative set of N-substituted and phenyl-substituted carbamate analogs. Lower IC50 values indicate greater inhibitory activity.
| Compound ID | R Group (N-substitution) | Ar Group (Aryl Ring) | AChE IC50 (µM) | Reference |
| 1 | Methyl | 3-(N,N-dimethylcarbamoyloxy)phenyl | 0.0022 | [1] |
| 2 | Propyl | 3-(N,N-dimethylcarbamoyloxy)phenyl | 0.0079 | [1] |
| 3 | Methyl | 4-Nitrophenyl | Not specified | [2] |
| 4 | Propyl | 4-Nitrophenyl | Not specified | [2] |
| 5 | Methyl | Phenyl | > 50 | [3] |
| 6 | Propyl | Phenyl | > 50 | [3] |
| 7 | - | 3-Nitrophenoxy-alkyl-phenyl N-methylcarbamate (Compound 6q) | 12 | Not specified |
| 8 | - | 3-Trifluoromethylphenyl | 33.59 | [4] |
Key SAR Observations:
-
N-Alkyl Substitution: The length of the N-alkyl chain can influence potency, though the effect is dependent on the overall structure of the molecule.
-
Aryl Substitution: The nature and position of substituents on the phenyl ring play a critical role in inhibitory activity. Electron-withdrawing groups, such as nitro and trifluoromethyl, can significantly impact potency.[2][4]
-
Leaving Group: The carbamate moiety itself is crucial for the mechanism of inhibition, acting as a "pseudo-irreversible" inhibitor by carbamoylating the serine residue in the active site of AChE.[5]
Experimental Protocols
The determination of acetylcholinesterase inhibitory activity for propyl carbamate analogs is most commonly performed using the spectrophotometric method developed by Ellman.
Protocol: Determination of IC50 for AChE Inhibition (Ellman's Method)
1. Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel (or other suitable source)
-
This compound analog test compounds
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplates
-
Microplate reader
2. Preparation of Solutions:
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will need to be optimized.
-
DTNB Solution: Prepare a stock solution of DTNB in phosphate buffer.
-
ATCI Solution: Prepare a stock solution of ATCI in phosphate buffer. This is the substrate for the enzyme.
-
Test Compound Solutions: Prepare serial dilutions of the this compound analogs in an appropriate solvent (e.g., DMSO) and then dilute further in phosphate buffer to the desired final concentrations.
3. Assay Procedure:
-
To the wells of a 96-well microplate, add the phosphate buffer.
-
Add the test compound solution at various concentrations to the respective wells. Include a control well with no inhibitor.
-
Add the DTNB solution to all wells.
-
Add the AChE solution to all wells to initiate the pre-incubation of the enzyme with the inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader. The yellow color is produced from the reaction of thiocholine (B1204863) (a product of ATCI hydrolysis) with DTNB.
-
Monitor the change in absorbance over time (kinetic read) or measure the absorbance at a single time point (end-point read).
4. Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve and is the concentration of the inhibitor that causes 50% inhibition of the AChE activity.
Mechanism of Action and Signaling Pathway
This compound analogs exert their effect by inhibiting acetylcholinesterase within the cholinergic synapse. This leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh), thereby potentiating cholinergic signaling.
Caption: Cholinergic synapse showing ACh release, receptor binding, and hydrolysis by AChE, which is blocked by this compound analogs.
The diagram above illustrates the key events at a cholinergic synapse. Acetylcholine is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, initiating a signal. Acetylcholinesterase rapidly hydrolyzes acetylcholine to terminate the signal. This compound analogs inhibit acetylcholinesterase, leading to an increased concentration and prolonged presence of acetylcholine in the synaptic cleft, thus enhancing cholinergic neurotransmission.[1]
References
- 1. Design, synthesis and biological evaluation of novel carbamates as potential inhibitors of acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative structure-activity relationships for the pre-steady state acetylcholinesterase inhibition by carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isopropyl Carbamate and n-Propyl Carbamate for Researchers and Drug Development Professionals
An objective guide to the physicochemical and biological properties of isopropyl carbamate (B1207046) and n-propyl carbamate, complete with experimental data and methodologies to inform research and development.
In the landscape of pharmaceutical and chemical research, the selection of appropriate molecular scaffolds is paramount. Carbamates, organic compounds derived from carbamic acid, are a versatile class of molecules with wide-ranging applications, from therapeutic agents to pesticides.[1] Within this class, isomers such as isopropyl carbamate and n-propyl carbamate present subtle yet significant differences in their properties that can influence their suitability for specific applications. This guide provides a detailed comparison of these two compounds, summarizing their key physicochemical properties and biological activities based on available experimental data.
Physicochemical Properties: A Head-to-Head Comparison
The structural difference between the isopropyl and n-propyl alkyl chains, while seemingly minor, gives rise to distinct physical properties. Isothis compound features a branched alkyl group, whereas n-propyl carbamate possesses a linear alkyl chain. These structural nuances affect their intermolecular interactions, which in turn influence their melting and boiling points, as well as their solubility.
A summary of the key physicochemical properties of isothis compound and n-propyl carbamate is presented in the table below.
| Property | Isothis compound | n-Propyl Carbamate |
| Molecular Formula | C₄H₉NO₂ | C₄H₉NO₂ |
| Molecular Weight | 103.12 g/mol [2] | 103.12 g/mol [3] |
| Melting Point | 93 °C[2] | 60 °C[3] |
| Boiling Point | 183 °C[2] | 196 °C[3] |
| Water Solubility | Very soluble[2][4] | Soluble[3] |
| LogP | 0.327[5] | 0.36[3] |
| Appearance | Needles[2] | Prisms[3] |
The branched structure of isothis compound results in a significantly higher melting point compared to its linear counterpart, n-propyl carbamate. Conversely, the linear chain of n-propyl carbamate leads to a higher boiling point. Both compounds are reported to be soluble in water, a characteristic influenced by the hydrogen bonding capability of the carbamate group.[1] Their LogP values, which indicate lipophilicity, are very similar.
Biological Activity and Metabolism
Carbamates are known for their biological activities, often acting as inhibitors of enzymes such as acetylcholinesterase.[6] While specific comparative studies on the biological activities of isothis compound and n-propyl carbamate are limited, general trends for carbamates can be considered. The nature of the alkyl group can influence the compound's interaction with biological targets and its metabolic stability.
For instance, studies on other carbamates have shown that the alkyl substituent can affect their potency and selectivity as enzyme inhibitors.[7] The metabolism of carbamates can involve hydrolysis of the carbamate bond and oxidation of the alkyl chain.[8] In rats, n-propyl carbamate has been shown to be excreted in the urine along with its N-hydroxy metabolite.[3] The binding of radiolabeled n-propyl carbamate to mouse liver DNA was found to be very low.[3]
Experimental Protocols
To ensure the reproducibility of the presented data, the following are generalized experimental protocols for determining key physicochemical properties of carbamates.
Determination of Melting Point
The melting point of a solid compound can be determined using a capillary melting point apparatus.
Procedure:
-
A small, finely powdered sample of the carbamate is packed into a capillary tube to a height of 2-3 mm.[9]
-
The capillary tube is placed in a melting point apparatus.[9]
-
The sample is heated at a controlled rate.[9]
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[10]
Determination of Boiling Point
The boiling point of a liquid compound can be determined using a Thiele tube.
Procedure:
-
A small amount of the liquid carbamate is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed open-end-down into the test tube.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.[11]
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]
Determination of Water Solubility
The solubility of a carbamate in water can be determined using the shake-flask method.
Procedure:
-
An excess amount of the carbamate is added to a known volume of water in a flask.
-
The flask is sealed and agitated at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
The solution is then filtered to remove any undissolved solid.
-
The concentration of the carbamate in the filtered saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Synthesis of Isopropyl and n-Propyl Carbamate
A common method for the synthesis of carbamates is the reaction of an alcohol with an isocyanate or by the Hofmann rearrangement of amides. The synthesis of isopropyl and n-propyl carbamate can be achieved by reacting the corresponding alcohol (isopropanol or n-propanol) with a source of the carbamoyl (B1232498) group.
Caption: General synthesis pathway for isopropyl and n-propyl carbamate.
Conclusion
The choice between isothis compound and n-propyl carbamate in research and drug development will depend on the specific application and desired properties. The branched structure of isothis compound leads to a higher melting point, which could be advantageous for solid formulations. The linear structure of n-propyl carbamate results in a higher boiling point. While their lipophilicity is similar, subtle differences in their three-dimensional shapes could lead to variations in their biological activity and metabolic profiles. The information and experimental protocols provided in this guide serve as a valuable resource for making informed decisions in the selection and application of these carbamate isomers.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Isothis compound | C4H9NO2 | CID 15628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C4H9NO2 | CID 12306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isothis compound | 1746-77-6 | Benchchem [benchchem.com]
- 5. Isothis compound | SIELC Technologies [sielc.com]
- 6. Isoprocarb | C11H15NO2 | CID 17517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Metabolism of diethofencarb (isopropyl 3,4-diethoxyphenylcarbamate) in rats: identification of metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
Propyl Carbamate Derivatives: A Comparative Guide to Biological Activity
Propyl carbamate (B1207046) derivatives represent a versatile class of organic compounds with a wide array of applications in medicinal chemistry and drug design.[1] Their structural motif is a key component in numerous therapeutic agents, contributing to their biological and pharmacokinetic properties.[1][2] These derivatives have been extensively studied for various biological activities, including anticonvulsant, antimicrobial, and anxiolytic effects, primarily attributed to their ability to interact with various physiological targets.[3][4][5] This guide provides a comparative analysis of the biological performance of several propyl carbamate derivatives, supported by experimental data and detailed methodologies for key assays.
Anticonvulsant Activity
A significant area of investigation for this compound derivatives is their potential as anticonvulsant agents for the treatment of epilepsy.[2] Their efficacy is often evaluated using preclinical models such as the maximal electroshock (MES) seizure test, which helps identify compounds effective against generalized tonic-clonic seizures.[3][6]
Table 1: Anticonvulsant Activity of this compound Derivatives (MES Test)
| Compound | Derivative Structure | MES ED₅₀ (mg/kg, rat) | Neurotoxicity TD₅₀ (mg/kg, rat) | Protective Index (TD₅₀/ED₅₀) |
|---|---|---|---|---|
| MSPC | 3-methylpentyl(4-sulfamoylphenyl)carbamate | 13 (i.p.), 28 (p.o.) | >300 | >23 (i.p.) |
| (S)-MBPC | (S)-3-Methylpropyl(4-sulfamoylphenyl)carbamate | 19 (i.p.) | 211 | 11.1 |
| (R)-MBPC | (R)-3-Methylpropyl(4-sulfamoylphenyl)carbamate | 39 (i.p.) | 205 | 5.3 |
| rac-MBPC | racemic-3-Methylpropyl(4-sulfamoylphenyl)carbamate | 22 (i.p.) | 245 | 11.1 |
| Compound 34 | 2-ethyl-3-methyl-butyl-carbamate | >100 | >300 | N/A |
| Compound 38 | 2-ethyl-3-methyl-pentyl-carbamate | >100 | >300 | N/A |
| Compound 47 | phenyl-ethyl-carbamate | 16 | >300 | >18.8 |
Data sourced from multiple studies.[3][7]
The MES test is a standard preclinical model for assessing the efficacy of potential antiepileptic drugs.
-
Animal Model: Male albino mice (e.g., ICR strain, weighing 18-25 g) or rats are used.[3][6]
-
Drug Administration: Test compounds are typically suspended in a vehicle like 0.5% methylcellulose (B11928114) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals.
-
Seizure Induction: At a predetermined time after drug administration (usually corresponding to the time of peak effect), a maximal seizure is induced via corneal electrodes. An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered.[8]
-
Endpoint Measurement: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure. An animal is considered "protected" if it does not exhibit this response.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using statistical methods like probit analysis. Neurotoxicity is assessed in parallel, often using the rotarod test, to determine the median toxic dose (TD₅₀). The protective index (TD₅₀/ED₅₀) is then calculated to evaluate the compound's margin of safety.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses and evaluation of anticonvulsant activity of novel branched alkyl carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insight into antimicrobial activity of substituted phenylcarbamoyloxypiperazinylpropanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Carbamate-Degrading Enzymes for Researchers and Drug Development Professionals
An objective analysis of key enzymes involved in the biodegradation of carbamate (B1207046) compounds, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.
Carbamate pesticides are a widely used class of acetylcholinesterase inhibitors in agriculture.[1] Their persistence in the environment and potential toxicity to non-target organisms, including humans, have spurred research into effective bioremediation strategies.[2][3] A key focus of this research is the enzymatic degradation of carbamates, a process primarily carried out by a diverse group of microbial hydrolases.[2][4] This guide provides a comparative overview of prominent carbamate-degrading enzymes, offering valuable insights for researchers, scientists, and drug development professionals engaged in environmental science, toxicology, and biocatalysis.
Performance Comparison of Carbamate-Degrading Enzymes
The efficacy of carbamate-degrading enzymes is determined by several factors, including their substrate specificity, kinetic parameters, and optimal operating conditions. This section presents a comparative analysis of key enzymes that have been characterized in the literature. The data, summarized in the tables below, has been compiled from various studies and provides a basis for selecting appropriate enzymes for specific applications.
Key Carbamate-Degrading Hydrolases
A number of bacterial and fungal strains have been identified that can degrade and utilize carbamates as a source of carbon and nitrogen.[4][5] The initial and most critical step in the degradation of N-methylcarbamate pesticides is the hydrolysis of the carbamate bond, a reaction catalyzed by carbamate hydrolases.[6][7] These enzymes are broadly classified as carboxylesterases (EC 3.1.1.1) or amidases, depending on the specific linkage they cleave.[5][8]
Some of the most well-characterized carbamate hydrolases include:
-
McbA: A carbaryl (B1668338) hydrolase found in Pseudomonas sp.[6]
-
CehA: A carbamate hydrolase identified in Rhizobium sp. and other bacteria, known for its broad substrate specificity.[9][10]
-
CahA: A carbaryl hydrolase from Arthrobacter sp.[5]
-
AmeH: A methomyl (B1676398) hydrolase from Aminobacter aminovorans.[7][11]
-
Carbamate Hydrolase from Pseudomonas sp. 50432: A well-characterized enzyme with broad specificity for N-methylcarbamates.[12][13]
Quantitative Performance Data
The following tables summarize the available quantitative data for these enzymes, providing a basis for their comparison. It is important to note that the experimental conditions under which these data were obtained may vary between studies.
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Reference |
| McbA | Pseudomonas sp. XWY-1 | 7.0 | 40 | [6] |
| CehA (from R-7) | Sphingobium sp. | 7.0 | 40 | [14] |
| Carbamate Hydrolase | Pseudomonas sp. 50432 | 8.5 | 37 | [12][13] |
| Carbofuran Hydrolase | Pseudomonas cepacia | 8.5 | 40 | [4] |
| AmeH | Aminobacter aminovorans MDW-2 | 8.5 | 50 | [7] |
Table 1: Optimal pH and Temperature for Carbamate-Degrading Enzymes. This table highlights the diverse optimal conditions for various carbamate hydrolases, which is a critical consideration for their application in different environmental or industrial settings.
| Enzyme | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹·μM⁻¹) | Reference |
| McbA | Carbaryl | 77.67 ± 12.31 | 2.12 ± 0.10 | 0.027 | [6] |
| Carbamate Hydrolase | Carbaryl | 12 | N/A | N/A | [12][13] |
| Carbamate Hydrolase | Carbofuran | 16 | N/A | N/A | [12][13] |
| CehA (from CDS-1) | Carbofuran | 230 ± 5.5 | 10.2 ± 0.8 | 0.044 | [15] |
| CehA (from AC100) | Carbofuran | 880 ± 9.0 | 0.7 ± 0.1 | 0.0008 | [15] |
| CehA (from R-7) | Isoprocarb | 169.12 ± 7.74 | 5.78 ± 0.30 | 0.034 | [14] |
| AmeH | Methomyl | 87.5 | 345.2 | 3.95 | [7] |
Table 2: Kinetic Parameters of Carbamate-Degrading Enzymes. This table provides a comparison of the Michaelis constant (K_m_), turnover number (k_cat_), and catalytic efficiency (k_cat_/K_m_) for several enzymes with their respective substrates. A lower K_m_ indicates a higher affinity for the substrate, while a higher k_cat_ signifies a faster conversion rate. The catalytic efficiency is a measure of how efficiently an enzyme converts a substrate to a product.[16][17]
| Enzyme | Substrates Degraded | Substrates Poorly Degraded/Not Degraded | Reference |
| McbA | Carbaryl, Isoprocarb, Fenobucarb, Carbofuran | Aldicarb, Propoxur | [6] |
| CehA (from R-7) | Carbaryl, Isoprocarb | Carbofuran, Oxamyl, Methomyl | [14] |
| Carbamate Hydrolase (Pseudomonas sp. 50432) | Several N-methylcarbamates, 1-naphthyl acetate | o-nitrophenyl dimethylcarbamate | [12][13] |
| AmeH | Methomyl, Formamide, Acetamide | Carbaryl, Isoprocarb, Fenobucarb, Propoxur, Aldicarb, Carbofuran, Oxamyl | [7][11] |
Table 3: Substrate Specificity of Carbamate-Degrading Enzymes. This table outlines the range of carbamate pesticides and other related compounds that can be hydrolyzed by different enzymes, highlighting their varied substrate preferences.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the study of carbamate-degrading enzymes.
Purification of Recombinant Carbamate Hydrolase (e.g., AmeH)
This protocol describes the expression and purification of a His-tagged recombinant carbamate hydrolase from E. coli.[11]
-
Gene Cloning and Expression:
-
Amplify the gene encoding the carbamate hydrolase (e.g., ameH) from the genomic DNA of the source organism using specific primers.
-
Ligate the amplified gene into an expression vector (e.g., pET-24b(+)) to create a construct with a His-tag.
-
Transform the recombinant plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C to an optical density at 600 nm (OD₆₀₀) of 0.5.
-
Induce protein expression by adding isopropyl-β-d-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM and incubate for a specified time and temperature (e.g., 16°C for 12 hours).[11]
-
-
Cell Lysis and Crude Extract Preparation:
-
Harvest the induced cells by centrifugation.
-
Resuspend the cell pellet in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate to remove cell debris and collect the supernatant (cell extract).[11]
-
-
Protein Purification:
-
Subject the cell extract to ammonium (B1175870) sulfate (B86663) precipitation (e.g., collecting the fraction between 40% and 60% saturation).
-
Resuspend the precipitated protein in buffer and load it onto a Ni-NTA affinity chromatography column.
-
Wash the column with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.
-
Elute the His-tagged protein with a buffer containing a higher concentration of imidazole.
-
Further purify the protein using gel filtration chromatography (e.g., Sephadex G-200) to obtain a highly pure enzyme preparation.[2][11]
-
Analyze the purity of the enzyme at each step using SDS-PAGE.[1]
-
Carbamate Hydrolase Activity Assay
This spectrophotometric assay is commonly used to determine the activity of carbamate hydrolases.[11][18]
-
Reaction Mixture:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5), the carbamate substrate (e.g., 0.5 mM methomyl), and the purified enzyme (e.g., 3 µg).[5]
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specific time (e.g., 10 minutes).[5]
-
-
Quantification of Substrate Degradation:
-
Stop the reaction (e.g., by adding a quenching agent or by immediate analysis).
-
Determine the concentration of the remaining substrate or the formed product using High-Performance Liquid Chromatography (HPLC).[11]
-
-
Calculation of Enzyme Activity:
-
One unit of enzyme activity is typically defined as the amount of enzyme required to hydrolyze 1 µmol of substrate per minute under the specified conditions.[5]
-
Calculate the specific activity by dividing the enzyme activity by the total protein concentration.
-
Determination of Kinetic Parameters (K_m_ and k_cat_)
-
Varying Substrate Concentrations:
-
Perform the enzyme activity assay as described above, but with a range of substrate concentrations (e.g., 10 to 150 µM for methomyl with AmeH).[5]
-
-
Initial Velocity Measurement:
-
Ensure that the substrate consumption remains within the linear range during the reaction to measure the initial velocity (v₀).[5]
-
-
Data Analysis:
HPLC Analysis of Carbamate Degradation
HPLC is a standard technique for separating and quantifying carbamates and their degradation products.[19]
-
Instrumentation:
-
An HPLC system equipped with a C18 reverse-phase column and a UV or fluorescence detector.[19]
-
-
Mobile Phase:
-
A mixture of acetonitrile (B52724) and water is commonly used as the mobile phase. The gradient and composition will depend on the specific carbamates being analyzed.[19]
-
-
Detection:
-
Carbamates can be detected by their UV absorbance at a specific wavelength (e.g., 254 nm for carbofuran).[19]
-
For enhanced sensitivity and specificity, post-column derivatization with o-phthalaldehyde (B127526) (OPA) followed by fluorescence detection can be employed.[3]
-
-
Quantification:
-
Prepare standard curves for each carbamate and its expected degradation products to quantify their concentrations in the reaction samples.
-
Visualizing Carbamate Degradation Pathways
Understanding the metabolic pathways of carbamate degradation is crucial for optimizing bioremediation strategies. The following diagrams, generated using the Graphviz DOT language, illustrate the degradation pathways of two common carbamates, carbaryl and carbofuran.
Figure 1: Degradation pathway of Carbaryl.
Figure 2: Hydrolytic degradation pathway of Carbofuran.
Figure 3: Experimental workflow for enzyme kinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. recentscientific.com [recentscientific.com]
- 5. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic engineering of Pseudomonas bharatica CSV86T to degrade Carbaryl (1-naphthyl- N-methylcarbamate) via the salicylate-catechol route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbamate C-N Hydrolase Gene ameH Responsible for the Detoxification Step of Methomyl Degradation in Aminobacter aminovorans Strain MDW-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substrate preference of carbamate hydrolase CehA reveals its environmental behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Purification and biochemical characterization of the carbamate hydrolase from Pseudomonas sp. 50432 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dot | Graphviz [graphviz.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. med.libretexts.org [med.libretexts.org]
- 19. Enhanced Carbofuran Degradation Using Immobilized and Free Cells of Enterobacter sp. Isolated from Soil [mdpi.com]
Propyl carbamate's role in drug design compared to other carbamates
For Researchers, Scientists, and Drug Development Professionals
The carbamate (B1207046) functional group is a cornerstone in modern medicinal chemistry, valued for its role as a stable bioisostere of the amide bond and its ability to engage in crucial hydrogen bonding interactions.[1] This guide provides a comparative analysis of propyl carbamate against other short-chain alkyl carbamates, offering insights into its role and performance in drug design. The information presented herein is supported by available experimental data and established principles of medicinal chemistry to aid researchers in the strategic selection and design of carbamate-containing therapeutic agents.
Comparative Analysis of Physicochemical and Biological Properties
The selection of a specific alkyl carbamate in a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic profile. The length of the alkyl chain, in particular, can modulate properties such as enzymatic stability, membrane permeability, and receptor binding affinity. While direct, comprehensive comparative studies across all parameters for simple alkyl carbamates are limited, we can infer performance based on existing data and structure-activity relationships (SAR).
| Property | Methyl Carbamate | Ethyl Carbamate | This compound | Rationale and Supporting Data |
| Enzymatic Stability (Cholinesterase Inhibition) | Lower Potency | Intermediate Potency | Higher Potency | Studies on substituted phenyl-N-alkyl carbamates have shown that N-propyl carbamates are more potent inhibitors of human plasma cholinesterase compared to their corresponding N-methyl and N-ethyl counterparts. This suggests a more favorable interaction with the enzyme's active site. |
| Metabolic Stability (General) | Potentially Lower | Intermediate | Potentially Higher | While direct comparative data for these specific carbamates is scarce, studies on other homologous series, such as parabens, have shown that metabolic hydrolysis rates can be influenced by alkyl chain length. Generally, increased lipophilicity from a longer alkyl chain can lead to increased metabolic susceptibility, but for short chains, other factors like steric hindrance around the carbonyl group may play a more significant role, potentially increasing stability from methyl to propyl. |
| Membrane Permeability | Lower | Intermediate | Higher | Increased alkyl chain length generally leads to higher lipophilicity (LogP), which can enhance passive diffusion across biological membranes. This trend is expected to hold for short-chain alkyl carbamates, suggesting this compound would have the highest permeability of the three.[2] |
| Aqueous Solubility | Higher | Intermediate | Lower | As the alkyl chain length increases, the hydrophobic character of the molecule increases, leading to a decrease in aqueous solubility. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of carbamate derivatives in a drug discovery setting. Below are representative protocols for assessing enzymatic stability and membrane permeability.
Protocol 1: Comparative Enzymatic Stability in Human Plasma
Objective: To determine and compare the hydrolytic stability of methyl, ethyl, and this compound derivatives in the presence of human plasma enzymes.
Materials:
-
Test carbamates (methyl, ethyl, and propyl derivatives of a parent molecule)
-
Pooled human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) or methanol (B129727) (for protein precipitation)
-
Internal standard (for analytical quantification)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions: Prepare 10 mM stock solutions of each test carbamate and the internal standard in a suitable organic solvent (e.g., DMSO).
-
Working Solutions: Dilute the stock solutions to a final concentration of 1 µM in PBS.
-
Incubation: In a 96-well plate, add 198 µL of pre-warmed human plasma to each well. Initiate the reaction by adding 2 µL of the 1 µM test carbamate solution to achieve a final concentration of 10 nM.
-
Time Points: Incubate the plate at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the reaction in designated wells by adding 400 µL of ice-cold acetonitrile or methanol containing the internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate plasma proteins.
-
Analysis: Transfer the supernatant to a new 96-well plate and analyze the concentration of the remaining parent carbamate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of the carbamate remaining at each time point relative to the 0-minute sample. Determine the half-life (t½) for each compound by plotting the natural logarithm of the remaining percentage versus time.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess and compare the passive membrane permeability of methyl, ethyl, and this compound derivatives.[3]
Materials:
-
Test carbamates
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 2% w/v lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Membrane Coating: Apply 5 µL of the artificial membrane solution to the filter of each well in the donor plate and allow it to impregnate for 5 minutes.
-
Preparation of Solutions: Prepare 10 mM stock solutions of the test carbamates in a suitable solvent. Dilute the stocks to a final concentration of 100 µM in PBS (donor solution). Fill the acceptor plate wells with 300 µL of PBS.
-
Assay Start: Add 200 µL of the donor solution containing the test compound to each well of the donor plate.
-
Incubation: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the membrane is in contact with the acceptor solution. Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) in a humidified chamber to minimize evaporation.
-
Sample Analysis: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).
-
Data Analysis: Calculate the permeability coefficient (Pe) for each compound using the following equation:
Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * Time)
where [drug]acceptor is the concentration in the acceptor well, [drug]equilibrium is the theoretical equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, Area is the effective membrane area, and Time is the incubation time.
Visualizing Synthesis and Mechanism of Action
To further elucidate the role of carbamates in drug design, the following diagrams illustrate a general synthesis workflow and a key mechanism of action.
Conclusion
The choice between this compound and other short-chain alkyl carbamates in drug design is a nuanced decision that requires careful consideration of the desired pharmacological profile. This compound appears to offer an advantage in terms of cholinesterase inhibition and potentially enhanced membrane permeability compared to its smaller counterparts. However, this may come at the cost of reduced aqueous solubility. The provided experimental protocols offer a framework for the direct comparison of these derivatives, enabling researchers to make data-driven decisions in the optimization of their lead compounds. Further investigation into the comparative metabolic stability of these simple alkyl carbamates is warranted to provide a more complete picture of their suitability for drug development.
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the alkyl chain length of monocarboxylic acid on the permeation through bilayer lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview | MolecularCloud [molecularcloud.org]
Safety Operating Guide
Proper Disposal of Propyl Carbamate: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of propyl carbamate (B1207046) in a laboratory setting. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Propyl carbamate is classified as a hazardous substance, being harmful if swallowed and causing skin and eye irritation[1][2][3][4]. Therefore, it must be managed as a hazardous waste from the point of generation to its final disposal[5].
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Gloves | Chemical impermeable gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Respiratory Protection | Use in a well-ventilated area. An effective dust mask or respirator may be necessary if dust is generated[3]. |
| Protective Clothing | Lab coat or other suitable protective clothing |
In Case of a Spill:
-
Evacuate non-essential personnel from the immediate area[1][6].
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, collect the spilled material using an inert absorbent material[2]. Avoid creating dust[1][3].
-
Place the spilled chemical and cleanup materials into a suitable, closed, and labeled container for hazardous waste disposal[1][7].
-
Wash the spill area thoroughly after cleanup is complete[6].
Step-by-Step Disposal Procedure
The primary method for disposing of this compound is to treat it as a hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash[8].
-
Waste Minimization : Whenever possible, modify experiments to reduce the quantity of this compound waste generated[5][9].
-
Waste Collection :
-
Labeling :
-
Storage (Satellite Accumulation Area) :
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[5].
-
The SAA must be under the control of laboratory personnel.
-
Ensure secondary containment is used to prevent spills from reaching drains[9].
-
Segregate this compound waste from incompatible materials, such as strong oxidizing agents[3][10].
-
-
Arrange for Pickup :
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal[5].
-
Follow all institutional procedures for waste pickup requests.
-
Quantitative Storage Limits in Satellite Accumulation Areas:
| Waste Type | Maximum Accumulation Limit |
| Total Hazardous Waste | 55 gallons |
| Acutely Hazardous Waste (P-listed) | 1 quart (liquid) or 1 kg (solid) |
Note: While this compound is not explicitly P-listed, it is crucial to check with your institution's EH&S for specific guidance on accumulation limits.
Disposal of Empty Containers
Empty containers that held this compound must also be managed properly. For containers that held an acute hazardous waste, triple rinsing is required before they can be disposed of as regular trash[7][9]. Although this compound's classification as "acutely hazardous" may vary by jurisdiction, following this best practice is recommended.
Experimental Protocol: Triple Rinsing of Empty Containers
-
Select a solvent that is capable of dissolving this compound (e.g., water, ethanol)[4].
-
Add a small amount of the solvent to the empty container, ensuring all interior surfaces are rinsed.
-
Securely cap and shake the container.
-
Pour the rinsate into a hazardous waste container.
-
Repeat steps 2-4 two more times for a total of three rinses.
-
After the final rinse, deface the original chemical label on the container before disposing of it in the appropriate solid waste stream[7][9].
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
This guide is intended to provide a framework for the safe and compliant disposal of this compound. Always consult your institution's specific chemical hygiene plan and safety guidelines, and direct any questions to your Environmental Health and Safety department.
References
- 1. echemi.com [echemi.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. This compound | C4H9NO2 | CID 12306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. nj.gov [nj.gov]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. vumc.org [vumc.org]
- 10. calpaclab.com [calpaclab.com]
Essential Safety and Operational Guidance for Handling Propyl Carbamate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information for the handling of Propyl Carbamate (B1207046), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Propyl carbamate is a compound that requires careful handling due to its potential health hazards. It may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Adherence to the following guidelines will help mitigate risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound. It is crucial to always consult the specific Safety Data Sheet (SDS) for the material you are using, as recommendations may vary based on the supplier and the physical form of the compound.
| Body Part | Required PPE | Specifications & Recommendations |
| Hands | Chemical-resistant gloves | While specific breakthrough time data for this compound is not readily available, it is recommended to use nitrile, neoprene, or butyl rubber gloves.[3] Always inspect gloves for integrity before use and replace them immediately if they become contaminated. For prolonged contact, consider double-gloving. |
| Eyes/Face | Safety Goggles / Face Shield | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against dust particles and splashes.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Body | Laboratory Coat / Impervious Clothing | A flame-resistant lab coat or impervious clothing should be worn to protect the skin.[1] Ensure the lab coat is fully buttoned. For tasks with a higher risk of exposure, a chemical-resistant apron or suit may be necessary. |
| Respiratory | Respirator | Use in a well-ventilated area. If engineering controls (e.g., fume hood) are not sufficient or if dusts or vapors are generated, a full-face respirator with appropriate cartridges should be used.[1] For dusts, a particulate filter (e.g., N95, P100) is recommended. For vapors, an organic vapor cartridge is appropriate. A combination cartridge may be necessary if both hazards are present.[4][5][6][7] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is critical for safety.
1. Preparation and Engineering Controls:
-
Before handling, ensure that all necessary PPE is available and in good condition.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or volatile solutions.
-
Ensure that safety equipment, such as an eyewash station and safety shower, is readily accessible.
2. Handling Procedure:
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools and equipment to prevent ignition sources.[1]
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
3. Spill Response:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, closed container for disposal.
-
Ventilate the area after the cleanup is complete.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of this compound in accordance with local, state, and federal regulations. It should be treated as hazardous waste and disposed of through a licensed waste disposal company.
-
Contaminated Materials: All PPE and materials used to clean up spills (e.g., absorbent pads, gloves) that have come into contact with this compound should be collected in a sealed, labeled container and disposed of as hazardous waste.
-
Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected for disposal as hazardous waste. Do not reuse empty containers.
Visual Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.
Caption: Workflow for selecting and using PPE for handling this compound.
References
- 1. nipissingu.ca [nipissingu.ca]
- 2. 3M Cartridges for Full and Half Face Respirators [jerbellsafety.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. irc.ly [irc.ly]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. 3m.com [3m.com]
- 7. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
